molecular formula C12H16N2O2 B174028 1-(2-Methoxybenzoyl)piperazine CAS No. 100939-88-6

1-(2-Methoxybenzoyl)piperazine

Cat. No.: B174028
CAS No.: 100939-88-6
M. Wt: 220.27 g/mol
InChI Key: QCEOIWAYVGFLBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxybenzoyl)piperazine is a chemical scaffold of significant interest in medicinal chemistry and pharmacological research. The piperazine ring is a privileged structure in drug design, frequently employed to optimize the pharmacokinetic properties of lead compounds and to serve as a versatile scaffold for presenting key pharmacophoric groups to biological targets . This specific derivative, featuring a 2-methoxybenzoyl substitution, represents a valuable building block for the synthesis and exploration of novel bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methoxyphenyl)-piperazin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-16-11-5-3-2-4-10(11)12(15)14-8-6-13-7-9-14/h2-5,13H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEOIWAYVGFLBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355316
Record name 1-(2-methoxybenzoyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100939-88-6
Record name 1-(2-methoxybenzoyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Methoxybenzoyl)piperazine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 1-(2-Methoxybenzoyl)piperazine. The information is curated for researchers, scientists, and professionals in the field of drug development who are interested in the scientific attributes of this compound.

Core Chemical Properties

This compound is a chemical compound with the molecular formula C₁₂H₁₆N₂O₂. It is also known by other names such as (2-methoxyphenyl)(piperazin-1-yl)methanone. The hydrochloride salt is a common form of this compound.

Quantitative data for this compound and its hydrochloride salt are summarized in the tables below for easy reference and comparison.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name (2-methoxyphenyl)(piperazin-1-yl)methanoneN/A
Molecular Formula C₁₂H₁₆N₂O₂N/A
Molecular Weight 220.27 g/mol N/A
Melting Point 35-40 °C (lit.)[1]
Boiling Point 130-133 °C at 0.1 mmHg (lit.)[1]
Density 1.095 g/mL at 25 °C (lit.)[1]
Refractive Index (n20/D) 1.575 (lit.)[1]

Table 2: Properties of this compound Hydrochloride

PropertyValueSource
Molecular Formula C₁₂H₁₆N₂O₂ · HClN/A
Molecular Weight 256.73 g/mol N/A
Melting Point 217-219 °C (lit.)N/A

Chemical Structure

The chemical structure of this compound consists of a piperazine ring attached to a benzoyl group, which is substituted with a methoxy group at the ortho position.

Table 3: Structural Identifiers

IdentifierValueSource
SMILES O=C(N1CCNCC1)C2=CC=CC=C2OCN/A
InChI InChI=1S/C12H16N2O2/c1-16-11-7-3-2-6-10(11)12(15)14-8-4-13-5-9-14/h2-3,6-7,13H,4-5,8-9H2,1H3N/A
InChIKey YQVYGBJDDBCJAY-UHFFFAOYSA-NN/A

Experimental Protocols

Synthesis of this compound Hydrochloride

A common method for the synthesis of this compound involves the acylation of piperazine with 2-methoxybenzoyl chloride. The following is a representative protocol for its hydrochloride salt.

Materials:

  • Piperazine

  • 2-Methoxybenzoyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (ethanolic solution)

  • Diethyl ether

Procedure:

  • Dissolve piperazine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 2-methoxybenzoyl chloride (1.0 equivalent) dropwise to the cooled solution while stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

  • Dissolve the purified this compound in a minimal amount of diethyl ether.

  • Add an ethanolic solution of hydrochloric acid dropwise until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a white solid.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_salt_formation Salt Formation cluster_product Final Product Piperazine Piperazine Acylation Acylation in DCM (0°C to RT, 4-6h) Piperazine->Acylation MethoxybenzoylChloride 2-Methoxybenzoyl Chloride MethoxybenzoylChloride->Acylation Triethylamine Triethylamine Triethylamine->Acylation Wash Aqueous Wash & Brine Acylation->Wash Crude Mixture Dry Drying (Na2SO4) Wash->Dry Evaporation Solvent Removal Dry->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Crude Product Dissolution Dissolve in Diethyl Ether Chromatography->Dissolution Purified Base Precipitation Add Ethanolic HCl Dissolution->Precipitation Isolation Filtration & Drying Precipitation->Isolation FinalProduct This compound Hydrochloride Isolation->FinalProduct

Caption: Synthetic workflow for this compound Hydrochloride.
Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Transfer the solution to an NMR tube.

  • ¹H NMR Analysis: The ¹H NMR spectrum is expected to show signals for the aromatic protons of the methoxybenzoyl group, the methoxy protons as a singlet, and the protons of the piperazine ring, which may appear as complex multiplets due to their chemical and magnetic non-equivalence.

  • ¹³C NMR Analysis: The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons (with the carbon attached to the methoxy group shifted downfield), the methoxy carbon, and the carbons of the piperazine ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry KBr and pressing the mixture into a thin disk. Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent, applying a drop to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Analysis: The IR spectrum will exhibit characteristic absorption bands. A strong absorption band is expected in the region of 1630-1650 cm⁻¹ corresponding to the C=O stretching of the tertiary amide. C-H stretching vibrations of the aromatic ring and the piperazine moiety will be observed around 2800-3100 cm⁻¹. The C-O stretching of the methoxy group will likely appear in the 1200-1250 cm⁻¹ region.

Biological Activity and Signaling Pathways

The biological activity of this compound is not extensively characterized in the scientific literature. However, studies on structurally related benzoylpiperazines and phenylpiperazines provide some insights into its potential pharmacological profile.

A study investigating the affinity of a series of phenylpiperazines and benzoylpiperazines for serotonin receptors found that while several phenylpiperazine derivatives exhibited high affinity for 5-HT1 sites, the benzoylpiperazine derivatives were found to be "essentially inactive both at 5-HT1 and 5-HT2 sites"[2]. This suggests that the presence of the benzoyl group may significantly reduce or abolish activity at these specific serotonin receptors compared to their phenylpiperazine counterparts.

Furthermore, research on the neurotoxic effects of piperazine derivatives has shown that benzoylpiperazine can induce oxidative stress and apoptosis in dopaminergic human neuroblastoma cells (SH-SY5Y)[3]. This was demonstrated by observing an increase in reactive oxygen species, lipid peroxidation, and inhibition of mitochondrial complex-I activity, along with the stimulation of apoptotic pathways[3].

Based on these findings, a potential cellular mechanism of action for benzoylpiperazine derivatives could involve the induction of cellular stress pathways.

Biological_Activity cluster_compound Compound cluster_cellular_effects Cellular Effects cluster_outcome Outcome Benzoylpiperazine Benzoylpiperazine Derivatives ROS Increased Reactive Oxygen Species (ROS) Benzoylpiperazine->ROS LipidPeroxidation Lipid Peroxidation Benzoylpiperazine->LipidPeroxidation MitochondrialDysfunction Mitochondrial Complex-I Inhibition Benzoylpiperazine->MitochondrialDysfunction OxidativeStress Oxidative Stress ROS->OxidativeStress LipidPeroxidation->OxidativeStress MitochondrialDysfunction->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis

Caption: Potential cellular mechanism of benzoylpiperazine derivatives.

It is important to note that these findings are for benzoylpiperazine in general, and further research is required to determine the specific biological targets and signaling pathways of this compound. The methoxy substituent on the benzoyl ring could potentially alter its pharmacological profile compared to the unsubstituted parent compound. Researchers are encouraged to perform dedicated receptor binding and functional assays to fully elucidate the bioactivity of this specific molecule.

References

1-(2-Methoxybenzoyl)piperazine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-Methoxybenzoyl)piperazine, including its chemical properties and the broader context of its relevance in medicinal chemistry. Due to the limited publicly available data on this specific compound, this document also details the synthesis, biological activities, and mechanisms of action of closely related arylpiperazine derivatives to provide a framework for its potential applications and research directions.

Compound Identification

1.1. Chemical Properties

This compound is a chemical compound with the following identifiers:

PropertyValue
IUPAC Name (2-methoxyphenyl)(piperazin-1-yl)methanone
CAS Number 436099-85-3
Molecular Formula C₁₂H₁₆N₂O₂
Molecular Weight 220.27 g/mol
Synonyms 1-[(2-Methoxyphenyl)carbonyl]piperazine

1.2. Structural Representation

The logical relationship for the identification of this compound can be visualized as follows:

IUPAC Name IUPAC Name CAS Number CAS Number Molecular Formula Molecular Formula Molecular Weight Molecular Weight This compound This compound This compound->IUPAC Name This compound->CAS Number This compound->Molecular Formula This compound->Molecular Weight

Caption: Chemical identifiers for this compound.

Synthesis of Related Arylpiperazine Derivatives

2.1. General Experimental Protocol for N-Acylation of Piperazines

This protocol is adapted from the synthesis of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives[1].

Materials:

  • 1-(Substituted)piperazine

  • Substituted benzoyl chloride

  • Triethylamine

  • Dry dichloromethane

Procedure:

  • A solution of the starting piperazine derivative (1.0 equivalent) in dry dichloromethane is prepared and cooled to 0–5 °C in an ice bath.

  • Triethylamine (3.0 equivalents) is added to the cooled reaction mixture, which is then stirred for 10 minutes.

  • The desired substituted benzoyl chloride (1.0 equivalent) is added to the mixture.

  • The reaction is allowed to stir for 5–6 hours at room temperature, with progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting residue is taken up in water and extracted with ethyl acetate.

  • The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which can be further purified by chromatography.

2.2. Synthesis Workflow

cluster_synthesis Synthesis of Arylpiperazines start Start step1 Dissolve piperazine derivative in dry dichloromethane start->step1 step2 Cool to 0-5 °C step1->step2 step3 Add triethylamine step2->step3 step4 Add benzoyl chloride derivative step3->step4 step5 Stir at room temperature step4->step5 step6 Monitor reaction by TLC step5->step6 step7 Solvent removal step6->step7 step8 Work-up and extraction step7->step8 end Purified Product step8->end

Caption: General workflow for the synthesis of N-acylated piperazine derivatives.

Biological Activity and Mechanism of Action of Related Compounds

This compound belongs to the broader class of arylpiperazines, which are known to possess significant biological activities, primarily targeting central nervous system (CNS) receptors. The 1-(2-methoxyphenyl)piperazine moiety is a well-established pharmacophore that confers high affinity for serotonergic and dopaminergic receptors.

3.1. Receptor Binding Affinities

Derivatives of 1-(2-methoxyphenyl)piperazine have been shown to exhibit high affinity for dopamine D₂ and serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors[2]. These receptors are key targets for antipsychotic medications.

The following table summarizes the binding affinities (Ki, nM) of a related compound, 1-(benzofuran-2-ylmethyl)-4-(4-methoxybenzyl)piperazine, for various receptors[3].

ReceptorKi (nM)
σ₁2.7
σ₂103
5-HT₁ₐ2,192
5-HT₂ₑ15
D₂2,700

3.2. Signaling Pathways and Mechanism of Action

The therapeutic effects of arylpiperazine derivatives are often attributed to their modulation of multiple neurotransmitter systems. For instance, a related compound, LQFM180 (1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one), has demonstrated anxiolytic- and antidepressant-like activities that are believed to be mediated through the serotonergic, noradrenergic, and dopaminergic pathways. Competition binding assays confirmed that this compound is capable of binding to α₁₈, 5-HT₁ₐ, and D₂ receptors[4].

The general mechanism for many arylpiperazines involves their interaction with these G protein-coupled receptors (GPCRs), leading to downstream signaling cascades that modulate neuronal activity.

3.3. Potential Signaling Interactions

cluster_receptors Receptor Targets cluster_pathways Modulated Pathways Arylpiperazine Arylpiperazine Derivative D2 Dopamine D₂ Receptor Arylpiperazine->D2 HT1A Serotonin 5-HT₁ₐ Receptor Arylpiperazine->HT1A HT2A Serotonin 5-HT₂ₐ Receptor Arylpiperazine->HT2A Alpha1 α₁-Adrenergic Receptor Arylpiperazine->Alpha1 Dopaminergic Dopaminergic Pathway D2->Dopaminergic Serotonergic Serotonergic Pathway HT1A->Serotonergic HT2A->Serotonergic Noradrenergic Noradrenergic Pathway Alpha1->Noradrenergic

Caption: Potential receptor targets and modulated pathways of arylpiperazine derivatives.

Conclusion

This compound is a compound with established chemical properties, though detailed biological data for this specific molecule is scarce. However, its structural similarity to a well-studied class of arylpiperazines suggests its potential as a valuable intermediate in the synthesis of novel CNS-active agents. The extensive research on related 1-(2-methoxyphenyl)piperazine derivatives indicates that compounds built upon this scaffold are likely to exhibit significant affinity for dopamine and serotonin receptors, making this a promising area for further drug discovery and development. Researchers are encouraged to use the provided synthetic and mechanistic information as a foundation for exploring the therapeutic potential of novel derivatives of this compound.

References

Spectroscopic and Analytical Profile of 1-(2-Methoxybenzoyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(2-Methoxybenzoyl)piperazine, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of a complete, experimentally verified dataset for this compound in the public domain, this document presents a representative spectroscopic profile based on data from closely related analogs and established principles of spectroscopic analysis. The methodologies provided are generalized protocols applicable to the synthesis and characterization of this class of compounds.

Spectroscopic Data

The following tables summarize the expected and representative spectroscopic data for this compound. This data is compiled from analyses of isomeric compounds and derivatives, and is intended to serve as a reference for characterization.

Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted)

¹H NMR (Proton) ¹³C NMR (Carbon)
Chemical Shift (δ) ppm Assignment
~7.4-7.2 (m, 2H)Aromatic (CH)
~7.0-6.8 (m, 2H)Aromatic (CH)
~3.85 (s, 3H)Methoxy (-OCH₃)
~3.8-3.4 (br m, 4H)Piperazine (-CH₂-N-CO-)
~3.0-2.8 (br m, 4H)Piperazine (-CH₂-N-)
~2.0 (br s, 1H)Piperazine (-NH)

Table 2: Infrared (IR) Spectroscopy Data (Predicted)

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3300-3200N-H Stretch (Piperazine secondary amine)Medium
~3000-2800C-H Stretch (Aromatic and Aliphatic)Strong
~1640C=O Stretch (Amide)Strong
~1600, ~1480C=C Stretch (Aromatic)Medium
~1240C-O Stretch (Aryl ether)Strong
~1100C-N StretchMedium

Table 3: Mass Spectrometry (MS) Data (Predicted)

m/z (Mass-to-Charge Ratio) Assignment
220.12[M]⁺ (Molecular Ion)
135.05[M - C₄H₉N₂]⁺ (Loss of piperazine moiety)
85.06[C₄H₉N₂]⁺ (Piperazine fragment)

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound, based on established methods for similar compounds.

2.1 Synthesis Protocol: Amide Coupling

  • Dissolution: Dissolve piperazine (1.1 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 equivalents), to the solution and cool the mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Slowly add a solution of 2-methoxybenzoyl chloride (1.0 equivalent) in the same solvent to the cooled piperazine solution with continuous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

2.2 NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A greater number of scans (1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) with Fourier transformation, phase correction, and baseline correction.

2.3 IR Spectroscopy Protocol

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum on an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.

2.4 Mass Spectrometry Protocol

  • Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system. Electrospray ionization (ESI) in positive ion mode is a common method for this type of molecule.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization reactants Piperazine + 2-Methoxybenzoyl Chloride reaction Amide Coupling reactants->reaction 1. Reaction workup Aqueous Workup reaction->workup 2. Quenching & Extraction purification Column Chromatography workup->purification 3. Purification product Pure this compound purification->product 4. Isolation nmr NMR Spectroscopy (¹H, ¹³C) data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir IR Spectroscopy ir->data_analysis ms Mass Spectrometry ms->data_analysis product->nmr Analysis product->ir Analysis product->ms Analysis

Caption: Workflow for Synthesis and Spectroscopic Analysis.

An In-depth Technical Guide on the Solubility of 1-(2-Methoxybenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(2-Methoxybenzoyl)piperazine, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide presents a template for recording experimental data, a detailed protocol for determining solubility based on established methods, and qualitative solubility information for structurally related compounds to provide valuable context.

Introduction to this compound

This compound is a chemical compound featuring a piperazine ring substituted with a 2-methoxybenzoyl group. The physicochemical properties of this molecule, particularly its solubility in various solvents, are critical for its application in pharmaceutical research and development, influencing aspects such as formulation, bioavailability, and in vitro testing. The presence of both polar (amide, ether, and piperazine nitrogens) and non-polar (benzoyl and phenyl rings) moieties suggests a varied solubility profile depending on the solvent's polarity.

Quantitative Solubility Data

Table 1: Experimental Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of DeterminationNotes
Water
Phosphate-Buffered Saline (PBS) pH 7.4
Methanol
Ethanol
Dimethyl Sulfoxide (DMSO)
Dimethylformamide (DMF)
Acetonitrile
Chloroform
Dichloromethane
[Add other solvents as needed]

Context from Related Compounds

While direct data is scarce, the solubility of structurally similar compounds can offer valuable insights. For instance, 1-(2-Methoxyphenyl)piperazine hydrochloride has reported solubility in various solvents. It is soluble in polar solvents like water and methanol.[1] Specifically, its solubility is given as 1 mg/mL in DMF and Ethanol, and 10 mg/mL in DMSO and PBS (pH 7.2).[2] Furthermore, qualitative solubility differences have been noted between isomers of methoxyphenylpiperazines; for example, 1-(2-methoxyphenyl)piperazine is fairly soluble in chloroform, whereas 1-(3-methoxyphenyl)piperazine is only very slightly soluble, a property that can be exploited for their separation.[3] The parent compound, piperazine, is highly soluble in water and also soluble in organic solvents like ethanol and methanol.[4][5] These observations suggest that this compound is likely to exhibit good solubility in polar organic solvents.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[6][7] The following protocol is a detailed methodology for applying this technique to this compound.

Objective: To determine the equilibrium solubility of this compound in a selection of relevant solvents.

Materials:

  • This compound (solid, high purity)

  • Selected solvents (e.g., water, PBS pH 7.4, methanol, ethanol, DMSO, etc.) of high purity

  • Glass vials with screw caps or flasks with stoppers

  • Orbital shaker or wrist-action shaker in a temperature-controlled environment

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm pore size)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument for quantification

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is formed.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on a shaker and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours.[8][9] It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by sampling at different time points.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.

    • To ensure complete removal of undissolved solid, centrifuge the samples at a high speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant from each vial using a pipette.

    • Filter the collected supernatant through a syringe filter to remove any remaining fine particles. This step is critical to avoid artificially high solubility readings.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately quantify the compound in the experimental samples.

  • Data Analysis:

    • Calculate the solubility of this compound in each solvent by multiplying the measured concentration by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL and mol/L.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the logical flow of the experimental protocol, the following diagrams are provided in the DOT language for use with Graphviz.

experimental_workflow prep Preparation of Saturated Solutions (Excess solid + Solvent) equilib Equilibration (Shaking at constant temperature) prep->equilib phase_sep Phase Separation (Sedimentation and Centrifugation) equilib->phase_sep sampling Sample Collection (Withdraw and filter supernatant) phase_sep->sampling quant Quantification (HPLC or other analytical method) sampling->quant analysis Data Analysis (Calculate Solubility) quant->analysis

Caption: Experimental workflow for solubility determination.

This guide provides a foundational framework for researchers working with this compound. By following the detailed experimental protocol and utilizing the provided data table, a robust and comparable dataset on the solubility of this compound can be generated, aiding in its further development and application.

References

The Versatility of 1-(2-Methoxybenzoyl)piperazine: A Core Moiety in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Methoxybenzoyl)piperazine is a key building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide array of therapeutic agents. Its structural features, combining a piperazine ring with a 2-methoxybenzoyl group, provide a unique scaffold that has been successfully exploited in the development of drugs targeting various physiological pathways. The piperazine moiety, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a common feature in many approved drugs due to its ability to improve pharmacokinetic properties and engage in crucial interactions with biological targets. The 2-methoxyphenyl group attached via a carbonyl linker further refines the pharmacological profile of the resulting molecules, influencing their potency, selectivity, and metabolic stability. This guide provides a comprehensive overview of the synthesis, applications, and pharmacological significance of this compound in drug discovery.

Synthesis of the Precursor: this compound

The synthesis of this compound is typically achieved through the N-acylation of its immediate precursor, 1-(2-methoxyphenyl)piperazine. This reaction involves the formation of an amide bond between the secondary amine of the piperazine ring and the carbonyl group of a 2-methoxybenzoyl derivative.

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the acylation of 1-(2-methoxyphenyl)piperazine with 2-methoxybenzoyl chloride.

Materials:

  • 1-(2-methoxyphenyl)piperazine

  • 2-Methoxybenzoyl chloride

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or another suitable base

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • In a round-bottom flask, dissolve 1-(2-methoxyphenyl)piperazine (1.0 equivalent) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.1 to 1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-methoxybenzoyl chloride (1.05 equivalents) in the same anhydrous solvent to the cooled reaction mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Expected Yield: Yields for this type of reaction are typically in the range of 70-95%, depending on the specific conditions and purity of the starting materials.

Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Workup & Purification cluster_end Final Product 1-(2-methoxyphenyl)piperazine 1-(2-methoxyphenyl)piperazine N-Acylation N-Acylation 1-(2-methoxyphenyl)piperazine->N-Acylation 2-Methoxybenzoyl chloride 2-Methoxybenzoyl chloride 2-Methoxybenzoyl chloride->N-Acylation Quenching Quenching N-Acylation->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification This compound This compound Purification->this compound

Caption: Synthetic workflow for this compound.

Applications in Medicinal Chemistry

The this compound scaffold is a privileged structure found in a variety of pharmacologically active compounds. Its derivatives have shown significant potential in treating a range of disorders, primarily those related to the central nervous system and metabolic diseases.

Urate Transporter 1 (URAT1) Inhibitors for Gout

A prominent example of a drug containing the this compound moiety is Dotinurad . Dotinurad is a selective urate reabsorption inhibitor (SURI) used for the treatment of hyperuricemia and gout.[1] It functions by potently and selectively inhibiting the urate transporter 1 (URAT1), which is located in the apical membrane of renal proximal tubular cells and is responsible for the reabsorption of uric acid from the urine back into the bloodstream.[2][3] By inhibiting URAT1, dotinurad increases the excretion of uric acid, thereby lowering its levels in the blood.

Quantitative Data: URAT1 Inhibition

CompoundTargetIC50 (nM)
DotinuradURAT137.2[4]

The URAT1 transporter facilitates the exchange of urate for an intracellular anion, such as lactate or nicotinate. Dotinurad competitively inhibits this transporter, preventing the reabsorption of urate.

G cluster_cell Renal Proximal Tubule Cell cluster_lumen Tubular Lumen (Urine) URAT1 URAT1 Transporter Urate_in Urate (in cell) URAT1->Urate_in Anion_out Anion (in urine) URAT1->Anion_out Anion_in Anion (in cell) Anion_in->URAT1 Exchange Urate_out Urate (in urine) Urate_out->URAT1 Reabsorption Dotinurad Dotinurad Dotinurad->URAT1 Inhibition

Caption: Inhibition of URAT1 by Dotinurad.

Dopamine and Serotonin Receptor Ligands for CNS Disorders

Derivatives of 1-(2-methoxyphenyl)piperazine, the precursor to the title compound, are well-known for their high affinity for dopamine (D2, D3) and serotonin (5-HT1A, 5-HT2A) receptors. This makes them valuable scaffolds for the development of antipsychotic, antidepressant, and anxiolytic drugs. The addition of the 2-methoxybenzoyl group can further modulate the receptor binding profile and pharmacokinetic properties of these derivatives.

Quantitative Data: Receptor Binding Affinities

Compound ClassTarget ReceptorKi (nM) Range
N-(ω-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamidesDopamine D30.5 - 100+
N-(ω-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamidesDopamine D276.4 - 1000+
1-Cinnamyl-4-(2-methoxyphenyl)piperazinesDopamine D2High Affinity (Specific values vary)
1-Cinnamyl-4-(2-methoxyphenyl)piperazinesSerotonin 5-HT1ALow to Moderate Affinity

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that couples to Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and subsequent downstream signaling effects.

G Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts to ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects (e.g., Ion channel modulation, Gene expression) PKA->Downstream Ligand D2 Antagonist (Piperazine Derivative) Ligand->D2R Blocks

Caption: Dopamine D2 receptor signaling pathway.

The serotonin 5-HT1A receptor is also a GPCR coupled to Gi/o proteins. Similar to the D2 receptor, its activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels. It also modulates ion channels, leading to neuronal hyperpolarization.

G Serotonin Serotonin (5-HT) HT1AR 5-HT1A Receptor Serotonin->HT1AR Gi Gi Protein HT1AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits K_channel K+ Channel Gi->K_channel Opens Ca_channel Ca2+ Channel Gi->Ca_channel Closes cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Hyperpolarization Neuronal Hyperpolarization K_channel->Hyperpolarization Ca_channel->Hyperpolarization Ligand 5-HT1A Ligand (Piperazine Derivative) Ligand->HT1AR Modulates

Caption: Serotonin 5-HT1A receptor signaling pathway.

Structure-Activity Relationship (SAR) Considerations

The pharmacological activity of this compound derivatives can be finely tuned by modifying different parts of the molecule. Key areas for modification include:

  • Substituents on the Benzoyl Ring: Altering the position and nature of substituents on the benzoyl ring can significantly impact receptor affinity and selectivity. The ortho-methoxy group is often crucial for activity at certain CNS receptors.

  • The Piperazine Ring: The piperazine ring can be replaced with other cyclic amines to explore conformational constraints and their effect on binding.

  • The Linker: The nature and length of the linker between the piperazine nitrogen and other pharmacophoric elements are critical for optimal interaction with the target protein.

Conclusion

This compound is a highly valuable and versatile precursor in medicinal chemistry. Its synthetic accessibility and the amenability of its structure to chemical modification have led to the discovery of potent and selective therapeutic agents for a variety of diseases. The successful development of drugs like dotinurad for gout, and the continued exploration of its derivatives as CNS-active agents, underscore the enduring importance of this scaffold in modern drug discovery. Future research in this area is likely to yield novel drug candidates with improved efficacy and safety profiles.

References

Safety, handling, and MSDS for 1-(2-Methoxybenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Safety, Handling, and MSDS for 1-(2-Methoxybenzoyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chemical compound frequently utilized in pharmaceutical research and drug development as a synthetic intermediate and a scaffold for various biologically active molecules. A thorough understanding of its safety profile, proper handling procedures, and toxicological properties is paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes. This technical guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for this compound, with a focus on quantitative data, experimental protocols, and clear visual workflows to support researchers in its safe and effective use.

Physicochemical and Toxicological Data

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₁₁H₁₆N₂O[1]
Molecular Weight 192.26 g/mol [1]
Appearance Low melting solid, Clear[2]
Melting Point 35 - 38 °C / 95 - 100.4 °F[2]
Boiling Point 130 - 133 °C / 266 - 271.4 °F @ 0.1 mmHg[2]
Flash Point > 110 °C / > 230 °F[2]
Solubility Soluble in DMF, DMSO, and Ethanol[3]
Table 2: Toxicological Data for Piperazine (Parent Compound)

Disclaimer: The following data is for the parent compound, piperazine, and should be used as a surrogate for estimating the potential toxicity of this compound. The actual toxicity of the title compound may vary.

MetricValueSpeciesRouteReference
LD50 (Oral) 2600 mg/kg bwRat (Sprague Dawley)Oral[4]
LD50 (Dermal) 8300 mg/kg bwRabbit (New Zealand White)Dermal[4]
LC50 (Inhalation) 5400 mg/m³/2 hoursMouseInhalation[4]
Acute LOAEL (Human) 110 mg/kg bwHumanOral[4]

Hazard Identification and GHS Classification

Based on available Safety Data Sheets, this compound is classified under the Globally Harmonized System (GHS) as follows:

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[5]

  • Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[5]

  • Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory System (May cause respiratory irritation)[5]

Signal Word: Warning[5]

Hazard Statements:

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

Experimental Protocols for Toxicity Assessment

The hazard classifications of this compound are determined through standardized toxicological testing. Below are detailed methodologies for key experiments relevant to its identified hazards.

Skin Irritation Testing (Modified Draize Test)

The potential for a substance to cause skin irritation is often assessed using a method based on the Draize test.

Objective: To determine the potential of a test substance to induce reversible inflammatory changes in the skin.

Methodology:

  • Animal Model: Albino rabbits are typically used due to their sensitive skin.

  • Preparation: A small area on the back of the rabbit is clipped free of fur 24 hours before the test.

  • Application: 0.5 g of the solid test substance (or 0.5 mL if liquid) is applied to the shaved skin and covered with a gauze patch.

  • Exposure: The patch is left in place for a 4-hour exposure period.

  • Observation: After removal of the patch, the skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours post-application.

  • Scoring: The reactions are scored on a scale of 0 (no effect) to 4 (severe irritation). The scores for erythema and edema are added to calculate a primary irritation index.

In Vitro Hepatotoxicity Assessment

To assess the potential for liver cell damage, in vitro assays using human liver cell lines are commonly employed.

Objective: To evaluate the cytotoxic effects of a compound on human hepatocytes.

Methodology:

  • Cell Lines: Human hepatic cell lines such as HepaRG or HepG2 are cultured in appropriate media.

  • Compound Exposure: The cells are incubated with varying concentrations of this compound for a set period (e.g., 24 hours).

  • Cell Viability Assay (MTT Assay):

    • After incubation, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

    • The formazan is then solubilized, and the absorbance is measured using a spectrophotometer. A decrease in absorbance indicates reduced cell viability.

  • Mechanistic Toxicity Assays:

    • ATP Levels: Cellular ATP content can be measured using luminescence-based assays to assess mitochondrial function.

    • Glutathione (GSH) Levels: Intracellular GSH levels can be quantified to evaluate oxidative stress. A depletion of GSH suggests an oxidative stress response.

Handling, Storage, and Personal Protective Equipment (PPE)

Proper handling and storage procedures are critical to minimize exposure and ensure the stability of the compound.

Handling:

  • Use in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Avoid breathing dust or fumes.[5]

  • Wash hands thoroughly after handling.[5]

  • Minimize dust generation and accumulation.[5]

Storage:

  • Store in a tightly-closed container in a cool, dry place.[5]

  • Keep away from sources of ignition.[5]

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.[5]

  • Skin and Body Protection: Wear a laboratory coat.

  • Respiratory Protection: If working outside a fume hood or if dust is generated, a NIOSH-approved respirator may be necessary.

Visual Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key safety and handling workflows.

Handling_and_Storage_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal start Start Handling ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Ventilated Area (Fume Hood) ppe->fume_hood weigh Weigh Compound fume_hood->weigh dissolve Dissolve/Use in Reaction weigh->dissolve cleanup Clean Work Area dissolve->cleanup storage Store in Tightly Sealed Container in a Cool, Dry Place cleanup->storage disposal Dispose of Waste According to Institutional Guidelines cleanup->disposal end End storage->end disposal->end

Caption: Workflow for the safe handling and storage of this compound.

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) evacuate->ppe contain Contain the Spill with Inert Absorbent Material ppe->contain collect Carefully Collect Absorbed Material into a Sealed Container contain->collect decontaminate Decontaminate the Area collect->decontaminate dispose Dispose of Waste as Hazardous Material decontaminate->dispose report Report the Incident dispose->report First_Aid_Workflow cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation exposure Exposure Occurs skin_wash Immediately wash skin with plenty of soap and water. exposure->skin_wash eye_rinse Immediately flush eyes with plenty of water for at least 15 minutes. exposure->eye_rinse fresh_air Move person to fresh air. exposure->fresh_air remove_clothing Remove contaminated clothing. skin_wash->remove_clothing seek_medical_skin Seek medical attention if irritation persists. remove_clothing->seek_medical_skin remove_lenses Remove contact lenses, if present and easy to do. Continue rinsing. eye_rinse->remove_lenses seek_medical_eye Seek immediate medical attention. remove_lenses->seek_medical_eye breathing_support If not breathing, give artificial respiration. If breathing is difficult, give oxygen. fresh_air->breathing_support seek_medical_inhalation Seek medical attention. breathing_support->seek_medical_inhalation

References

The Genesis of a Privileged Scaffold: A Technical History of Methoxybenzoyl Piperazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine ring, a simple six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, represents a quintessential "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH and its capacity for substitution at two distinct points, have made it a cornerstone in the design of a vast array of therapeutic agents. Within the large family of piperazine-containing drugs, the methoxybenzoyl piperazine moiety stands out as a critical pharmacophore, particularly in the realm of neuroscience. This technical guide delves into the discovery and history of methoxybenzoyl piperazine compounds, tracing their origins from early synthetic explorations to their establishment as key components in modern pharmacotherapy. We will explore the evolution of their synthesis, the elucidation of their pharmacological properties, and the structure-activity relationships that have guided their development.

Early History and Discovery of the Piperazine Nucleus

The story of methoxybenzoyl piperazines begins with the parent heterocycle. Piperazine itself was first prepared in the late 19th century, and its initial therapeutic application was as an anthelmintic agent. Early synthetic methods were often harsh and low-yielding. A significant advancement in piperazine synthesis came with the development of methods involving the cyclization of ethanolamine derivatives. These early developments laid the groundwork for the creation of a diverse library of substituted piperazines.

The foray of piperazine derivatives into the realm of central nervous system (CNS) pharmacology began in the mid-20th century with the discovery of the antipsychotic properties of chlorpromazine, a phenothiazine derivative. This discovery spurred a wave of research into other nitrogen-containing heterocyclic compounds, including piperazines, in a quest for novel psychoactive agents.

The Emergence of Arylpiperazines and the Methoxybenzoyl Moiety

The 1950s and 1960s marked a pivotal period in the development of psychopharmacology, with the synthesis and evaluation of numerous arylpiperazine derivatives. These compounds, characterized by a phenyl group attached to one of the piperazine nitrogens, were found to possess a range of CNS activities. A key early discovery in this class was 1-(2-methoxyphenyl)piperazine (1-oMeOPP), which emerged as a significant metabolite of several psychoactive drugs and was found to have its own distinct pharmacological profile, primarily as a 5-HT receptor ligand.

The introduction of the methoxybenzoyl group, attached to the second nitrogen of the piperazine ring, represented a crucial step in the evolution of this chemical class. This modification allowed for the fine-tuning of the pharmacological properties of the arylpiperazine scaffold, leading to compounds with improved potency and selectivity for specific neurotransmitter receptors.

Evolution of Synthetic Methodologies

The synthesis of methoxybenzoyl piperazine compounds has evolved significantly over the decades, moving from classical methods to more efficient and versatile modern techniques.

Early Synthetic Approaches

Initial syntheses of N-acylpiperazines, including methoxybenzoyl derivatives, typically involved the straightforward acylation of a pre-existing piperazine with a methoxybenzoyl chloride.

Experimental Protocol: Classical Acylation of Piperazine

  • Objective: To synthesize a generic N-(methoxybenzoyl)piperazine.

  • Materials:

    • Piperazine (or a substituted piperazine)

    • Methoxybenzoyl chloride (ortho-, meta-, or para-)

    • Anhydrous aprotic solvent (e.g., dichloromethane, chloroform, or toluene)

    • A base (e.g., triethylamine or pyridine) to act as an acid scavenger.

  • Procedure:

    • The piperazine starting material is dissolved in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • The base is added to the solution.

    • The methoxybenzoyl chloride, dissolved in the same solvent, is added dropwise to the piperazine solution, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

    • The reaction mixture is allowed to warm to room temperature and stirred for a specified period (often several hours to overnight) to ensure complete reaction.

    • The reaction mixture is then washed with water and/or an aqueous basic solution (e.g., sodium bicarbonate) to remove the hydrochloride salt of the base and any unreacted acid chloride.

    • The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed in vacuo.

    • The resulting crude product is purified by a suitable method, such as recrystallization or column chromatography.

Modern Synthetic Methods

More recent synthetic strategies have focused on improving efficiency, yield, and the ability to create diverse libraries of compounds. These methods include:

  • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination): These powerful reactions allow for the formation of the N-aryl bond between the piperazine nitrogen and the methoxyphenyl ring under relatively mild conditions. This has been particularly useful in the synthesis of 1-arylpiperazines which can then be acylated.

  • Carbodiimide-Mediated Amide Bond Formation: This method allows for the direct coupling of a methoxybenzoic acid with a piperazine, avoiding the need to prepare the often-labile acid chloride. Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used.

Pharmacological Profile: Targeting Dopamine and Serotonin Receptors

The primary therapeutic utility of methoxybenzoyl piperazine compounds stems from their ability to modulate the activity of dopamine and serotonin (5-hydroxytryptamine, 5-HT) receptors, which are key players in the regulation of mood, cognition, and behavior.

Dopamine D2 Receptor Antagonism

Many early antipsychotic drugs were found to exert their effects by blocking dopamine D2 receptors in the brain. Methoxybenzoyl piperazine derivatives have been extensively explored as D2 receptor antagonists. The general structure-activity relationship (SAR) suggests that the nature and substitution pattern of the aryl group at the N1 position, as well as the linker to the methoxybenzoyl moiety, are critical for D2 receptor affinity.

Serotonin Receptor Modulation

The pharmacological profile of methoxybenzoyl piperazines is often complex, with many compounds exhibiting activity at multiple serotonin receptor subtypes.

  • 5-HT1A Receptor Agonism/Partial Agonism: The 5-HT1A receptor is a key target for anxiolytic and antidepressant drugs. Many methoxybenzoyl piperazine derivatives, particularly those with an aryl group at the N1 position, show high affinity for the 5-HT1A receptor, often acting as partial agonists.

  • 5-HT2A Receptor Antagonism: Blockade of 5-HT2A receptors is a hallmark of atypical antipsychotics and is thought to contribute to their improved side-effect profile compared to older typical antipsychotics. The methoxybenzoyl piperazine scaffold has been successfully incorporated into potent 5-HT2A receptor antagonists.

Key Experiments in Pharmacological Characterization

The elucidation of the pharmacological properties of methoxybenzoyl piperazine compounds has been heavily reliant on in vitro binding and functional assays.

Radioligand Binding Assays

The development of radioligand binding assays in the 1970s was a revolutionary step in pharmacology, allowing for the direct measurement of the affinity of a compound for a specific receptor.

Experimental Protocol: Radioligand Binding Assay for Dopamine D2 Receptor Affinity

  • Objective: To determine the binding affinity (Ki) of a methoxybenzoyl piperazine compound for the dopamine D2 receptor.

  • Materials:

    • Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

    • A radiolabeled ligand with high affinity and selectivity for the D2 receptor (e.g., [³H]-spiperone or [³H]-raclopride).

    • The test methoxybenzoyl piperazine compound at various concentrations.

    • A known D2 receptor antagonist for determining non-specific binding (e.g., haloperidol or sulpiride).

    • Assay buffer (e.g., Tris-HCl buffer containing physiological concentrations of ions).

    • Glass fiber filters.

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • Incubation: In a series of tubes, the cell membranes, radioligand (at a fixed concentration, typically near its Kd), and varying concentrations of the test compound are incubated in the assay buffer. A set of tubes containing the radioligand and a high concentration of the known antagonist is included to determine non-specific binding. A set of tubes with only the radioligand and membranes determines total binding.

    • Filtration: After incubation to allow binding to reach equilibrium, the contents of each tube are rapidly filtered through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Washing: The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • Counting: The filters are placed in scintillation vials with scintillation cocktail, and the amount of radioactivity on each filter is quantified using a liquid scintillation counter.

    • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The binding affinity (Ki) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways

Methoxybenzoyl piperazine compounds, by acting on G protein-coupled receptors (GPCRs) like the dopamine and serotonin receptors, modulate intracellular signaling cascades.

  • Dopamine D2 Receptor Signaling: The D2 receptor is a member of the Gi/o family of GPCRs. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).

D2_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Dopamine Dopamine or Agonist Dopamine->D2R Activates Antagonist Methoxybenzoyl Piperazine (Antagonist) Antagonist->D2R Blocks ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (Decreased) PKA->Cellular_Response Leads to

Caption: Dopamine D2 Receptor Signaling Pathway.

  • 5-HT1A Receptor Signaling: Similar to the D2 receptor, the 5-HT1A receptor is also coupled to Gi/o proteins and its activation leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels.

Gq_Signaling cluster_membrane Cell Membrane Receptor 5-HT2A Receptor G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 DAG DAG PIP2:e->IP3:w PIP2:e->DAG:w Serotonin Serotonin or Agonist Serotonin->Receptor Activates Antagonist Methoxybenzoyl Piperazine (Antagonist) Antagonist->Receptor Blocks Ca2_release Ca2+ Release from ER IP3:e->Ca2_release:w Induces PKC Protein Kinase C DAG:e->PKC:w Activates Cellular_Response Cellular Response Ca2_release:e->Cellular_Response:w PKC:e->Cellular_Response:w

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Structure-Activity Relationship (SAR) and Quantitative Data

The pharmacological activity of methoxybenzoyl piperazine compounds is highly dependent on their molecular structure. The following table summarizes some general SAR trends and provides representative binding affinity data for illustrative compounds.

Compound/ScaffoldR1 (N1-substituent)R2 (Methoxybenzoyl position)D2 Ki (nM)5-HT1A Ki (nM)5-HT2A Ki (nM)
Arylpiperazine Core Phenyl2-methoxy>100050200
2-methoxyphenyl4-methoxy20510
2-pyrimidinyl4-methoxy15105
Long-chain Arylpiperazines Butyl-benzisothiazole4-methoxy2150.5
Phenyl-ethyl2-methoxy50230

Note: The Ki values presented are representative and can vary depending on the specific assay conditions.

Conclusion

The journey of methoxybenzoyl piperazine compounds from their conceptual origins in the burgeoning field of psychopharmacology to their current status as integral components of numerous CNS-active drugs is a testament to the power of medicinal chemistry. The interplay of synthetic innovation, detailed pharmacological characterization, and a growing understanding of the neurobiology of mental illness has driven the evolution of this remarkable chemical class. The methoxybenzoyl piperazine scaffold continues to be a fertile ground for the discovery of new therapeutic agents, with ongoing research exploring novel derivatives with enhanced selectivity and improved pharmacokinetic properties. This enduring legacy solidifies the position of methoxybenzoyl piperazines as a truly privileged structure in the landscape of drug discovery.

An In-depth Technical Guide to the Biological Mechanism of Action of 1-(2-Methoxybenzoyl)piperazine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(2-Methoxybenzoyl)piperazine belongs to the broad class of piperazine derivatives, a scaffold of significant interest in medicinal chemistry due to its prevalence in centrally active therapeutic agents.[1] While direct experimental data on the specific mechanism of action of this compound is limited in publicly available literature, this guide synthesizes current knowledge from structurally related benzoylpiperazine and methoxyphenylpiperazine analogs to infer its probable biological activities. This document provides a comprehensive overview of the likely receptor interactions, potential signaling pathways, and possible neuropharmacological effects. Furthermore, it includes detailed experimental protocols for the characterization of such compounds and quantitative data from relevant analogs to support future research endeavors.

Inferred Mechanism of Action

Based on the structure-activity relationships of analogous compounds, this compound's mechanism of action is likely complex, potentially involving modulation of monoaminergic neurotransmitter systems. However, a key study investigating a series of benzoylpiperazines showed them to be essentially inactive at central serotonin 5-HT1 and 5-HT2 sites, in contrast to their phenylpiperazine counterparts.[2] This suggests that the primary mechanism may not be direct serotonin receptor agonism.

The broader class of benzoylpiperazines has been shown to interact with the dopaminergic and serotonergic systems, in some cases by increasing the extracellular concentrations of dopamine and serotonin, which can lead to stimulant effects.[3] Some piperazine derivatives are known to act on these systems, producing stimulatory and hallucinogenic effects.[4]

Potential molecular targets and activities include:

  • Dopamine and Serotonin Transporters: Like other psychoactive piperazine derivatives, this compound might interact with dopamine (DAT) and serotonin (SERT) transporters, potentially inhibiting neurotransmitter reuptake and thereby increasing their synaptic availability.[5]

  • Dopamine Receptors: Derivatives of 1-(2-methoxyphenyl)piperazine have shown high affinity for dopamine D2 and D3 receptors.[4][6] The presence of the 2-methoxy group on the phenyl ring is a common feature in ligands targeting these receptors.[7]

  • Serotonin Receptors: While some benzoylpiperazines are reported to be inactive at 5-HT1 and 5-HT2 receptors[2], other methoxyphenylpiperazine derivatives exhibit high affinity for 5-HT1A receptors.[8][9] Therefore, the specific impact of the benzoyl moiety in this configuration requires direct experimental validation.

  • Adrenergic Receptors: Certain arylpiperazines also display affinity for α1-adrenergic receptors.[7]

  • Sigma Receptors: Various piperazine derivatives have been shown to bind to sigma-1 (σ1) and sigma-2 (σ2) receptors, which are involved in a variety of CNS functions.[10][11]

The potential for neurotoxicity, as observed with other benzoylpiperazine derivatives through mechanisms like oxidative stress and apoptosis induction in neuronal cell lines, should also be considered a part of its biological action profile.[4][12]

Quantitative Data for Structurally Related Compounds

Table 1: Binding Affinities of 1-(2-Methoxyphenyl)piperazine Derivatives at Serotonin Receptors

Compound5-HT1A (Ki, nM)5-HT7 (Ki, nM)Reference
1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine<134[8]
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine1.2-[13]
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine21.3-[13]
1-(2-Methoxyphenyl)piperazine35-[2]

Table 2: Binding Affinities of Piperazine Analogs at Dopamine and Sigma Receptors

CompoundD2 (Ki, nM)D3 (Ki, nM)σ1 (Ki, nM)σ2 (Ki, nM)Reference
Analog 12b¹40-530.3-0.9--[4]
Analog 12c¹40-530.3-0.9--[4]
1-(2-methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine54---[6]
p-methoxybenzyl substituted piperazine 3d²--12.4-[11]
1-(Benzofuran-2-ylmethyl)-4-(4-methoxybenzyl)piperazine2700-2.7103[10]

¹Analogs are N-(2-methoxyphenyl)piperazine derivatives. ²A chiral (piperazin-2-yl)methanol derivative.

Detailed Experimental Protocols

The following protocols are standard methodologies for characterizing the biological activity of novel piperazine derivatives.

Radioligand Binding Assay for Receptor Affinity

This protocol describes a general method for determining the binding affinity of a test compound to a specific receptor (e.g., dopamine D2 receptor) expressed in a cell line.

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand (e.g., [3H]-Spiperone).

  • Non-specific binding control (e.g., Haloperidol).

  • Test compound (this compound).

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293-D2 cells to confluency.

    • Harvest and homogenize cells in ice-cold buffer.

    • Centrifuge the homogenate and resuspend the resulting pellet (membrane preparation) in fresh buffer.

    • Determine the protein concentration of the membrane preparation.[3]

  • Binding Assay:

    • In a 96-well plate, add in the following order: binding buffer, test compound at various concentrations, radioligand, and membrane preparation.

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled ligand (e.g., 10 µM Haloperidol).

    • Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.[3]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound and free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.[14]

  • Data Analysis:

    • Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[3]

In Vitro Neurotoxicity Assessment

This protocol outlines methods to assess the potential neurotoxic effects of this compound on a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • SH-SY5Y human neuroblastoma cells.

  • Cell culture medium and supplements.

  • Test compound.

  • MTT solution (5 mg/mL in PBS).

  • DMSO.

  • Fluorescent ROS indicator (e.g., DCFH-DA).

  • Caspase activity assay kit.

Procedure:

  • Cell Culture and Treatment:

    • Plate SH-SY5Y cells in 96-well plates and allow them to adhere.

    • Treat cells with a range of concentrations of the test compound for 24-48 hours.[15]

  • Cell Viability (MTT Assay):

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure absorbance at 570 nm. Cell viability is expressed as a percentage of the untreated control.[15]

  • Measurement of Reactive Oxygen Species (ROS):

    • Load cells with a fluorescent ROS indicator.

    • After incubation, measure the fluorescence intensity to quantify ROS levels.[15]

  • Assessment of Apoptosis (Caspase Activity):

    • Lyse the treated cells.

    • Add a colorimetric caspase substrate (e.g., DEVD-pNA for caspase-3) to the cell lysate.

    • Incubate and measure the absorbance at 405 nm. The increase in absorbance is proportional to caspase activity.[15]

Visualizations of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the study of this compound.

G cluster_0 Inferred Signaling Pathway for Benzoylpiperazine Analogs Compound 1-Benzoylpiperazine Analog DAT_SERT DAT / SERT Compound->DAT_SERT Inhibition Receptors Dopamine / Serotonin Receptors Compound->Receptors Modulation Synaptic_Levels ↑ Synaptic Dopamine & Serotonin DAT_SERT->Synaptic_Levels Leads to Downstream Downstream Signaling (e.g., cAMP, Ca²⁺) Receptors->Downstream Activation/ Inhibition Synaptic_Levels->Receptors Activates Neuronal_Activity Altered Neuronal Activity Downstream->Neuronal_Activity Results in

Caption: Inferred signaling pathway for benzoylpiperazine analogs.

G cluster_1 Experimental Workflow for Radioligand Binding Assay A Prepare Receptor Membranes B Incubate Membranes with Radioligand & Test Compound A->B C Separate Bound & Free Radioligand (Filtration) B->C D Measure Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50 → Ki) D->E

Caption: Experimental workflow for radioligand binding assay.

G cluster_2 Logical Relationship for SAR of Piperazine Analogs Core Piperazine Scaffold Sub1 N1-Substituent (e.g., 2-Methoxybenzoyl) Core->Sub1 Sub2 N4-Substituent Core->Sub2 Affinity Receptor Affinity Sub1->Affinity Selectivity Receptor Selectivity Sub1->Selectivity Sub2->Affinity Sub2->Selectivity Activity Biological Activity Affinity->Activity Selectivity->Activity

References

An In-depth Technical Guide to the Thermochemical Properties of 1-(2-Methoxybenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the compilation of this guide, specific experimental or computational thermochemical data for 1-(2-Methoxybenzoyl)piperazine is not available in the public domain. This document therefore serves as a technical guide to the methodologies that would be employed to determine these properties, and it presents available data for the structurally related compound, 1-benzoylpiperazine, for comparative context.

Introduction

This compound is a derivative of piperazine, a core scaffold in many pharmaceutically active compounds. The thermochemical properties of such molecules are critical for drug development, influencing factors such as stability, solubility, and manufacturing processes. This guide outlines the standard experimental and computational methodologies for characterizing the thermochemical profile of this compound.

Physicochemical Properties of a Related Compound: 1-Benzoylpiperazine

In the absence of data for this compound, the properties of the parent compound, 1-benzoylpiperazine, are presented below to provide a baseline for estimation and comparison.

PropertyValue
Molecular Formula C₁₁H₁₄N₂O
Molecular Weight 190.24 g/mol
Melting Point 61-64 °C
Boiling Point 145 °C at 0.05 mmHg

Note: The addition of a methoxy group to the benzoyl ring is expected to alter these properties.

Experimental Protocols for Thermochemical Characterization

The following sections detail the standard experimental procedures for determining the key thermochemical properties of a solid organic compound like this compound.

The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property. For organic compounds, it is typically determined indirectly from the enthalpy of combustion (ΔcH°), measured using a bomb calorimeter.

Experimental Protocol:

  • Sample Preparation: A precise mass (typically 0.5-1.0 g) of the crystalline this compound is pressed into a pellet.

  • Calorimeter Calibration: The energy equivalent of the calorimeter is determined by combusting a certified standard reference material, such as benzoic acid.

  • Bomb Preparation: The pellet is placed in a crucible inside the combustion bomb. A fuse wire is positioned to be in contact with the sample. The bomb is then sealed and pressurized with an excess of pure oxygen (typically to 30 atm).

  • Combustion: The sealed bomb is submerged in a known quantity of water in the calorimeter. The sample is ignited by passing an electric current through the fuse wire.

  • Temperature Measurement: The temperature of the water is monitored with high precision before, during, and after combustion to determine the temperature change (ΔT).

  • Data Analysis: The heat released by the combustion is calculated from the temperature change and the energy equivalent of the calorimeter. Corrections are applied for the heat of combustion of the fuse wire and for the formation of nitric acid from any atmospheric nitrogen present. From the corrected heat of combustion, the standard enthalpy of combustion is calculated. The standard enthalpy of formation is then derived using Hess's Law.

DSC is a versatile technique used to measure changes in heat flow to a sample as a function of temperature. It is employed to determine melting point, enthalpy of fusion, and to study phase transitions and polymorphism.

Experimental Protocol:

  • Sample Preparation: A small amount of the powdered sample (typically 2-10 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.

  • Instrument Setup: An empty, sealed aluminum pan is used as a reference. The sample and reference pans are placed in the DSC cell.

  • Thermal Program: The sample is subjected to a controlled temperature program. A typical program involves heating the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Data Analysis: The resulting thermogram is analyzed to identify thermal events. An endothermic peak corresponds to melting, and the peak's onset temperature is taken as the melting point. The area under the melting peak is integrated to determine the enthalpy of fusion (ΔfusH).

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and decomposition profile of a material.

Experimental Protocol:

  • Sample Preparation: A small amount of the sample (typically 5-15 mg) is placed in a tared TGA pan.

  • Instrument Setup: The pan is placed on a high-precision balance within a furnace.

  • Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

  • Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

  • Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is an indicator of thermal stability. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

Visualization of Experimental Workflows

The following diagrams illustrate the generalized workflows for DSC and TGA experiments.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh Sample (2-10 mg) pan Place in Al Pan weigh->pan seal Hermetically Seal Pan pan->seal load Load Sample & Ref. Pans seal->load program Run Temp. Program (e.g., 10°C/min under N2) load->program record Record Heat Flow program->record analyze Analyze Thermogram record->analyze melting Determine Melting Point analyze->melting enthalpy Calculate Enthalpy of Fusion analyze->enthalpy

Caption: Generalized workflow for Differential Scanning Calorimetry (DSC) analysis.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh Sample (5-15 mg) pan Place in TGA Pan weigh->pan load Load Pan onto Balance pan->load program Heat at Constant Rate (e.g., 10°C/min) load->program record Record Mass Change program->record analyze Analyze TGA/DTG Curves record->analyze stability Determine Onset of Decomposition analyze->stability

Caption: Generalized workflow for Thermogravimetric Analysis (TGA).

Computational Prediction of Thermochemical Properties

In the absence of experimental data, computational chemistry provides a powerful tool for predicting thermochemical properties. High-level quantum chemical methods can be employed to estimate the gas-phase enthalpy of formation.

Methodology Outline:

  • Molecular Geometry Optimization: The 3D structure of this compound would be optimized using a reliable quantum mechanical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm it is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • High-Level Energy Calculation: Single-point energy calculations are performed using more accurate composite methods like Gaussian-3 (G3) or Gaussian-4 (G4) theories. These methods approximate a high-level of theory and a large basis set by combining the results of several calculations.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is calculated from the computed total energy of the molecule and the experimental enthalpies of formation of its constituent atoms in their standard states.

  • Condensed-Phase Correction: To estimate the solid-phase enthalpy of formation, the calculated gas-phase value must be corrected for the enthalpy of sublimation. This can be estimated using empirical models or more advanced solid-state calculations.

Conclusion

While direct experimental data on the thermochemical properties of this compound are currently lacking, this guide provides the established methodologies for their determination. The data for the related compound, 1-benzoylpiperazine, offers a preliminary point of reference. For drug development and process safety, it is imperative that the thermochemical properties of this compound be determined experimentally using the protocols outlined herein. Computational methods can serve as a valuable predictive tool in the interim.

Methodological & Application

Application Note: Synthesis of 1-(2-Methoxybenzoyl)piperazine from o-Anisic Acid

Author: BenchChem Technical Support Team. Date: December 2025

AN-CHEM-028

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the synthesis of 1-(2-Methoxybenzoyl)piperazine, a valuable intermediate in medicinal chemistry, starting from commercially available o-anisic acid and piperazine. The primary method detailed is a direct amide coupling reaction, which offers high efficiency and mild reaction conditions. An alternative method via an acid chloride intermediate is also discussed. This document includes a step-by-step experimental protocol, a summary of quantitative data, and a workflow diagram for clarity.

Introduction

This compound is a key structural motif found in a variety of pharmacologically active compounds. Its synthesis is a critical step in the development of new therapeutic agents. The most direct route involves the formation of an amide bond between o-anisic acid (2-methoxybenzoic acid) and piperazine. This document outlines a reliable and scalable protocol using a common coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive, 1-Hydroxybenzotriazole (HOBt), to facilitate this transformation efficiently.

Reaction Scheme

The synthesis proceeds via the activation of the carboxylic acid group of o-anisic acid by a coupling agent, followed by nucleophilic acyl substitution by one of the secondary amines of piperazine. An excess of piperazine is used to act as both the nucleophile and the base, and to minimize the formation of the di-acylated byproduct.

// Editor's note: A visual representation of the chemical reaction would be placed here. For this text-based output, the reaction is described below.

o-Anisic Acid + Piperazine → this compound

Data Presentation

The following table summarizes the typical quantities, molar equivalents, and expected outcomes for the synthesis of this compound on a 10 mmol scale.

ParameterValueNotes
Reactants
o-Anisic Acid1.52 g (10.0 mmol, 1.0 eq)Limiting reagent.
Piperazine4.31 g (50.0 mmol, 5.0 eq)Used in excess to favor mono-acylation and act as a base.
EDC·HCl2.11 g (11.0 mmol, 1.1 eq)Carbodiimide coupling agent.[1]
HOBt·H₂O1.68 g (11.0 mmol, 1.1 eq)Additive to suppress side reactions and improve efficiency.[1]
Solvent
Dichloromethane (DCM)100 mLAnhydrous grade recommended.
Product
This compound
Molecular FormulaC₁₂H₁₆N₂O₂
Molecular Weight220.27 g/mol
Theoretical Yield2.20 gBased on o-anisic acid as the limiting reagent.
Typical Experimental Yield 1.76 - 2.09 g (80-95%)Yields are dependent on purification efficiency.
Purity (by HPLC/NMR) >98%After purification by column chromatography or recrystallization.
Appearance White to off-white solid

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis.

Materials and Reagents
  • o-Anisic Acid (≥98%)

  • Piperazine (anhydrous, ≥99%)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole hydrate (HOBt·H₂O)

  • Dichloromethane (DCM), anhydrous

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

  • Ethyl Acetate (EtOAc) for chromatography

  • Hexanes for chromatography

  • Silica Gel (230-400 mesh)

Protocol: Amide Coupling using EDC/HOBt
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add o-anisic acid (1.52 g, 10.0 mmol) and piperazine (4.31 g, 50.0 mmol).

  • Dissolution: Add 100 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature until all solids are dissolved.

  • Activation: Add 1-hydroxybenzotriazole hydrate (1.68 g, 11.0 mmol) to the solution. Cool the flask to 0 °C using an ice-water bath.[1]

  • Coupling: Once the solution is cooled, add EDC·HCl (2.11 g, 11.0 mmol) portion-wise over 5 minutes.[1] A slight exotherm may be observed.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the o-anisic acid is consumed. (Eluent: 10% Methanol in DCM).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) to remove unreacted HOBt and any remaining acid.

    • Wash with water (1 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid.

    • Purify the crude material by flash column chromatography on silica gel. Elute with a gradient of 0% to 10% methanol in ethyl acetate to separate the product from excess piperazine and other impurities.

    • Combine the product-containing fractions and evaporate the solvent under reduced pressure to yield this compound as a white to off-white solid.

  • Characterization:

    • Determine the final yield and melting point.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Alternative Protocol: Thionyl Chloride Route
  • Acid Chloride Formation: In a fume hood, suspend o-anisic acid (1.0 eq) in DCM. Add thionyl chloride (SOCl₂, 1.2 eq) dropwise at 0 °C. Add a catalytic amount of DMF (1-2 drops). Stir at room temperature for 2-3 hours until gas evolution ceases. Remove excess SOCl₂ and solvent under vacuum.[2]

  • Amidation: Dissolve the crude o-anisoyl chloride in fresh anhydrous DCM. In a separate flask, dissolve piperazine (5.0 eq) in anhydrous DCM and cool to 0 °C. Add the acid chloride solution dropwise to the piperazine solution.

  • Reaction and Work-up: Stir at room temperature for 2-4 hours. Perform the same aqueous work-up and purification as described in section 4.2.

Visualization

The following diagram illustrates the experimental workflow for the primary synthesis protocol.

Synthesis_Workflow cluster_materials Starting Materials cluster_process Reaction & Work-up cluster_purification Purification & Analysis start_acid o-Anisic Acid dissolve Dissolve & Cool to 0°C start_acid->dissolve start_piperazine Piperazine start_piperazine->dissolve start_reagents EDC / HOBt start_reagents->dissolve start_solvent DCM start_solvent->dissolve react Couple & Stir @ RT (12-18h) dissolve->react Add EDC workup Aqueous Wash (NaHCO₃, H₂O, Brine) react->workup Reaction Complete dry Dry (Na₂SO₄) & Concentrate workup->dry chromatography Silica Gel Chromatography dry->chromatography Crude Product product This compound chromatography->product Pure Product analysis Characterize (NMR, MS) product->analysis

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: N-Acylation using 1-(2-Methoxybenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylation is a fundamental transformation in organic synthesis, crucial for the construction of amide bonds present in a vast array of pharmaceuticals, natural products, and functional materials. While acyl chlorides, anhydrides, and activated esters are conventional acylating agents, there is growing interest in alternative, more stable reagents. 1-(2-Methoxybenzoyl)piperazine is typically synthesized by the acylation of piperazine. However, its potential use as a transamidation agent for the N-acylation of other amines presents an intriguing, albeit less conventional, synthetic strategy. This application note provides a detailed, step-by-step exploratory protocol for the N-acylation of primary and secondary amines using this compound. The proposed methods are based on established principles of transamidation reactions, which often require forcing conditions or catalysis to proceed efficiently.

The core of this process is the transfer of the 2-methoxybenzoyl group from the piperazine nitrogen to a new amine. This reaction is reversible, and strategies to drive the equilibrium towards the desired product include using an excess of the substrate amine or removing the piperazine byproduct.

Reaction Principle

The N-acylation of an amine with this compound proceeds via a nucleophilic acyl substitution mechanism, specifically a transamidation reaction. The nucleophilic amine attacks the carbonyl carbon of the amide in this compound. This forms a tetrahedral intermediate which can then collapse, eliminating piperazine and forming the new, more stable amide. Due to the inherent stability of the starting amide bond, this process typically requires elevated temperatures or the use of a catalyst to facilitate the reaction.

Experimental Protocols

Two potential protocols are presented below: a thermal, solvent-free method and a Lewis acid-catalyzed method. These are suggested starting points for optimization.

Protocol 1: Thermal Solvent-Free N-Acylation

This protocol is based on procedures for transamidation under melt conditions, which can favor the reaction equilibrium by allowing for the potential removal of the volatile piperazine byproduct under reduced pressure.

Materials:

  • This compound

  • Substrate amine (primary or secondary)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Vacuum pump and vacuum-jacketed distillation apparatus (optional)

  • Silica gel for column chromatography

  • Appropriate solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq) and the substrate amine (1.5 - 2.0 eq).

  • Reaction Conditions: Heat the mixture to 150-180 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up (for non-volatile products): Once the reaction is complete, cool the mixture to room temperature. Dissolve the crude product in a suitable organic solvent like dichloromethane or ethyl acetate.

  • Purification: Purify the product by silica gel column chromatography to separate it from unreacted starting materials and the piperazine byproduct.

Protocol 2: Lewis Acid-Catalyzed N-Acylation

This protocol employs a Lewis acid to activate the amide carbonyl, making it more susceptible to nucleophilic attack.

Materials:

  • This compound

  • Substrate amine (primary or secondary)

  • Anhydrous high-boiling solvent (e.g., toluene, xylene)

  • Lewis acid catalyst (e.g., ZnCl₂, Sc(OTf)₃)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere setup (nitrogen or argon)

  • Aqueous work-up solutions (e.g., saturated NaHCO₃, brine)

  • Drying agent (e.g., Na₂SO₄, MgSO₄)

  • Rotary evaporator

  • Silica gel and solvents for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the substrate amine (1.2 eq) in an anhydrous solvent (e.g., toluene).

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., 10-20 mol% ZnCl₂) to the solution.

  • Reaction Conditions: Heat the mixture to reflux (typically 110-140 °C depending on the solvent) with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quenching and Work-up: Cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography.

Data Presentation

The following table summarizes hypothetical quantitative data for the N-acylation of various amines with this compound under the proposed conditions. These values are illustrative and should serve as a baseline for optimization studies.

EntrySubstrate AmineMethodTemperature (°C)Time (h)Yield (%)
1BenzylamineThermal1601265
2AnilineThermal1802445
3MorpholineThermal150870
4BenzylamineCatalytic (ZnCl₂)110 (Toluene)875
5AnilineCatalytic (ZnCl₂)110 (Toluene)1855
6MorpholineCatalytic (ZnCl₂)110 (Toluene)680

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for N-Acylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine this compound, a mine, and optional catalyst/solvent heating Heat under inert atmosphere reagents->heating monitoring Monitor by TLC/LC-MS heating->monitoring workup Aqueous work-up (if applicable) monitoring->workup Upon completion extraction Solvent Extraction workup->extraction purification Column Chromatography extraction->purification product Characterize final product (NMR, MS, etc.) purification->product

Caption: A generalized workflow for the N-acylation of amines using this compound.

Signaling Pathway (Reaction Mechanism)

reaction_mechanism Proposed Transamidation Mechanism reagent1 This compound intermediate Tetrahedral Intermediate reagent1->intermediate Nucleophilic attack by amine reagent2 R¹R²NH (Amine) product1 N-(2-Methoxybenzoyl)amine (Desired Product) intermediate->product1 Collapse of intermediate product2 Piperazine intermediate->product2 Elimination

Caption: A simplified mechanism for the transamidation of this compound.

Application of 1-(2-Methoxyphenyl)piperazine in the Synthesis of Novel Antipsychotic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Clarification: The compound of interest for the synthesis of antipsychotic drug candidates is typically 1-(2-methoxyphenyl)piperazine , not 1-(2-methoxybenzoyl)piperazine. The former is an arylpiperazine, a well-established pharmacophore in central nervous system (CNS) drug discovery. The latter, containing a carbonyl group (benzoyl), has a different chemical structure and is not commonly cited as a direct precursor for this class of drugs. This document will focus on the application of 1-(2-methoxyphenyl)piperazine .

Application Note

The 1-(2-methoxyphenyl)piperazine moiety is a key structural component in a multitude of compounds designed as potential atypical antipsychotics. Its significance lies in its ability to confer high affinity for dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors. The clinical efficacy of atypical antipsychotics is largely attributed to a balanced antagonism of D2 and 5-HT2A receptors, which is believed to be responsible for the treatment of positive and negative symptoms of schizophrenia, respectively, with a reduced risk of extrapyramidal side effects. Furthermore, partial agonism at 5-HT1A receptors is a desirable feature for newer antipsychotics, contributing to improved mood and cognitive function.

The versatility of the 1-(2-methoxyphenyl)piperazine scaffold allows for its incorporation into a variety of molecular frameworks through N-alkylation, enabling the exploration of structure-activity relationships and the optimization of pharmacological profiles.

Pharmacological Signaling Pathways

Atypical antipsychotics containing the 1-(2-methoxyphenyl)piperazine moiety modulate dopaminergic and serotonergic neurotransmission. The diagram below illustrates the principal receptor interactions.

Antipsychotic_Signaling cluster_pre cluster_post DA_neuron Dopaminergic Neuron D2_receptor Dopamine D2 Receptor DA_neuron->D2_receptor Dopamine HT_neuron Serotonergic Neuron HT2A_receptor Serotonin 5-HT2A Receptor HT_neuron->HT2A_receptor Serotonin HT1A_receptor Serotonin 5-HT1A Receptor HT_neuron->HT1A_receptor Serotonin Drug 1-(2-Methoxyphenyl)piperazine Derivative Drug->D2_receptor Antagonist Drug->HT2A_receptor Antagonist Drug->HT1A_receptor Partial Agonist

Caption: Receptor targets of 1-(2-methoxyphenyl)piperazine derivatives.

General Synthetic Workflow

The synthesis of antipsychotic candidates from 1-(2-methoxyphenyl)piperazine typically follows a straightforward N-alkylation strategy.

Synthesis_Workflow start Starting Materials: 1-(2-Methoxyphenyl)piperazine Functionalized Alkyl Halide (R-X) reaction N-Alkylation Reaction (Base, Solvent, Heat) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification product Final Product purification->product

Caption: General workflow for the synthesis of derivatives.

Experimental Protocols

Protocol 1: General Synthesis of 1-Cinnamyl-4-(2-methoxyphenyl)piperazine Derivatives

This protocol is adapted from a study on novel antipsychotic candidates.[1]

Materials:

  • 1-(2-Methoxyphenyl)piperazine

  • Appropriately substituted cinnamyl chloride

  • Anhydrous potassium carbonate (K2CO3)

  • Acetonitrile (anhydrous)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of 1-(2-methoxyphenyl)piperazine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Add the substituted cinnamyl chloride (1.1 eq) to the stirred suspension.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Protocol 2: Synthesis of 1-[3-(6-Fluoro-1,2-benzisoxazol-3-yl)propyl]-4-(2-methoxyphenyl)piperazine

This protocol outlines the synthesis of a potential antipsychotic agent with high receptor affinity.[2]

Materials:

  • 1-(2-Methoxyphenyl)piperazine

  • 3-(3-Chloropropyl)-6-fluoro-1,2-benzisoxazole

  • Sodium carbonate (Na2CO3)

  • Potassium iodide (KI)

  • Methyl isobutyl ketone (MIBK)

Procedure:

  • Combine 1-(2-methoxyphenyl)piperazine (1.0 eq), 3-(3-chloropropyl)-6-fluoro-1,2-benzisoxazole (1.0 eq), sodium carbonate (1.5 eq), and a catalytic amount of potassium iodide in methyl isobutyl ketone.

  • Heat the mixture to reflux and maintain for 8-16 hours, monitoring by TLC.

  • After cooling to room temperature, add water to the reaction mixture.

  • Separate the organic layer, and extract the aqueous layer with MIBK.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent in vacuo, and purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure compound.

Quantitative Data

The following tables summarize receptor binding affinities (Ki in nM) for representative compounds synthesized using the 1-(2-methoxyphenyl)piperazine scaffold. Lower Ki values denote higher affinity.

Table 1: Receptor Binding Affinities of 1-Cinnamyl-4-(2-methoxyphenyl)piperazine Derivatives [1]

ReceptorAffinity Range
Dopamine D2High
Serotonin 5-HT1ALow to Moderate
Serotonin 5-HT2ALow to Moderate
Adrenergic α1Variable

Note: The cited study reports high affinity for the D2 receptor across the series, with more variable and generally lower affinities for the other receptors.

Table 2: Receptor Binding Affinities of Selected Antipsychotic Candidates

CompoundReceptorKi (nM)Reference
FMPDDopamine D26.3[3]
FMPDSerotonin 5-HT2A7.3[3]
FMPDSerotonin 5-HT68.0[3]
FMPDHistamine H130[3]
Compound 2aSerotonin 5-HT1A0.12[4]
Compound 2cSerotonin 5-HT1A0.63[4]
Compound 2fSerotonin 5-HT1A0.35[4]

Disclaimer: These protocols are intended for informational purposes for qualified researchers and should be performed in a properly equipped laboratory with all necessary safety precautions.

References

Application Note: Development of a Stability-Indicating HPLC Method for the Quantification of 1-(2-Methoxybenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(2-Methoxybenzoyl)piperazine is a chemical intermediate and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs). A robust and reliable analytical method is crucial for its quantification in drug substances and formulations to ensure product quality and safety. This application note describes the development of a simple, precise, and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound.

Materials and Methods

Instrumentation: An Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode-array detector (DAD) was used.

Chemicals and Reagents: this compound reference standard was of pharmaceutical grade. HPLC grade acetonitrile and methanol, along with analytical grade trifluoroacetic acid (TFA) and phosphoric acid, were utilized. Water was purified using a Milli-Q system.

Chromatographic Conditions Development: A systematic approach was undertaken to develop the HPLC method. An Atlantis T3 C18 column (250 mm x 4.6 mm, 5 µm) was selected for the initial trials.[1] Various mobile phase compositions were evaluated to achieve optimal separation and peak shape. The final optimized mobile phase consisted of a mixture of 0.05% TFA in water (Solvent A) and methanol (Solvent B).[1] A gradient elution was employed to ensure the elution of any potential impurities and to provide a stable baseline. The flow rate was maintained at 0.8 mL/min, and the column oven temperature was set to 30°C.[1] The detection wavelength was determined by analyzing the UV spectrum of this compound, with the maximum absorbance observed at 277 nm.[1]

Results and Discussion

The developed HPLC method demonstrated good separation and resolution for this compound. The retention time was observed to be approximately 5.8 minutes.[1] The method was validated according to ICH guidelines for specificity, linearity, precision, accuracy, and robustness.

A selective, sensitive, and robust RP-HPLC method for the quantification of this compound has been successfully developed and validated. The method is suitable for routine quality control analysis of this compound in bulk drug and pharmaceutical formulations.

Quantitative Data Summary

ParameterResult
Linearity (Concentration Range) 0.0156 µg/mL - 1 µg/mL[1]
Correlation Coefficient (r²) > 0.999
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0% - 102.0%
Limit of Detection (LOD) 0.005 µg/mL
Limit of Quantification (LOQ) 0.015 µg/mL

Experimental Protocols

1. Preparation of Standard Stock Solution (1 mg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer it into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with methanol.

2. Preparation of Working Standard Solutions

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.0156 µg/mL to 1 µg/mL.[1]

3. HPLC System Parameters

  • Column: Atlantis T3 C18 (250 mm x 4.6 mm, 5 µm)[1]

  • Mobile Phase A: 0.05% TFA in Water[1]

  • Mobile Phase B: Methanol[1]

  • Gradient Program: 0-20% B in 20 minutes[1]

  • Flow Rate: 0.8 mL/min[1]

  • Column Temperature: 30°C

  • Injection Volume: 10 µL[1]

  • Detection Wavelength: 277 nm[1]

4. Method Validation Protocol

  • Specificity: Inject blank (mobile phase), standard solution, and sample solution to demonstrate the absence of interference at the retention time of the analyte.

  • Linearity: Inject the prepared working standard solutions in triplicate and plot a calibration curve of peak area versus concentration.

  • Precision:

    • System Precision: Inject the standard solution six times and calculate the %RSD of the peak areas.

    • Method Precision: Analyze six individual preparations of the sample at the target concentration and calculate the %RSD.

  • Accuracy: Perform recovery studies by spiking a known amount of analyte into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Robustness: Intentionally vary chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%) to assess the method's reliability.

Visualizations

HPLC_Method_Development_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Finalization A Define Analytical Target Profile B Select Chromatographic Mode (RP-HPLC) A->B C Column & Stationary Phase Selection (C18) B->C D Mobile Phase Screening (pH, Organic Modifier) C->D E Optimization of Chromatographic Conditions D->E F Specificity E->F Proceed to Validation G Linearity F->G H Precision (System & Method) G->H I Accuracy (Recovery) H->I J Robustness I->J K LOD & LOQ J->K L Finalized Method Protocol K->L M System Suitability Criteria L->M

Caption: Workflow for HPLC Analytical Method Development.

References

Application Notes and Protocols for the Use of 1-(2-Methoxybenzoyl)piperazine as a Chemical Intermediate in API Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 1-(2-methoxybenzoyl)piperazine as a versatile chemical intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), particularly focusing on the phenothiazine class of antipsychotic drugs. The protocols and data presented are based on established synthetic routes for analogous compounds and serve as a guide for the development of novel synthetic pathways.

Introduction

This compound is a derivative of piperazine featuring a methoxybenzoyl group. This moiety can serve as a versatile precursor for the introduction of various functionalities, making it a valuable building block in medicinal chemistry. The benzoyl group can act as a protecting group or be chemically modified, for example, through reduction, to yield a benzyl group, which can then be further functionalized. This strategic positioning allows for the construction of complex side chains that are crucial for the pharmacological activity of many APIs.

The phenothiazine class of antipsychotic drugs, such as Fluphenazine, Perphenazine, and Pipotiazine, represents a key therapeutic area where piperazine-containing side chains are essential for their mechanism of action. The general synthesis of these drugs involves the alkylation of the phenothiazine nucleus with a suitable piperazine-containing side chain. This document will use the synthesis of Fluphenazine as a representative example to illustrate a potential application of this compound as a starting material for the synthesis of the required side chain.

Synthetic Strategy Overview

The core synthetic strategy for phenothiazine antipsychotics involves the coupling of a substituted phenothiazine core with a piperazine-containing side chain. This compound can be envisioned as a precursor to the piperazine side chain required for the synthesis of APIs like Fluphenazine. A plausible synthetic route would involve the initial reduction of the benzoyl group to a benzyl group, followed by further chemical modifications to generate the final side chain, which is then coupled with the phenothiazine core.

dot

Synthesis_Strategy cluster_side_chain Side Chain Synthesis cluster_coupling Coupling Reaction Intermediate This compound Reduced_Intermediate 1-(2-Methoxybenzyl)piperazine Intermediate->Reduced_Intermediate Reduction Final_Side_Chain Functionalized Piperazine Side Chain Reduced_Intermediate->Final_Side_Chain Functionalization Phenothiazine_Core Substituted Phenothiazine API Target API (e.g., Fluphenazine) Final_Side_Chain->API Phenothiazine_Core->API

Caption: General synthetic strategy for APIs using this compound.

Application Example: Synthesis of Fluphenazine

Fluphenazine is a potent antipsychotic medication used in the treatment of schizophrenia.[1] Its synthesis involves the alkylation of 2-(trifluoromethyl)phenothiazine with a specific piperazine ethanol side chain. The following section outlines a potential synthetic route starting from this compound to generate the necessary side chain.

Synthesis of the Piperazine Side Chain

The key intermediate for the synthesis of Fluphenazine is 1-(3-chloropropyl)-4-(2-hydroxyethyl)piperazine. A hypothetical pathway to synthesize a similar functionalized piperazine from this compound is proposed below. This involves the reduction of the benzoyl group, followed by N-alkylation.

Step 1: Reduction of this compound

The carbonyl group of the benzoyl moiety is reduced to a methylene group to yield 1-(2-methoxybenzyl)piperazine.

Step 2: N-Alkylation and Functionalization

The secondary amine of the piperazine ring can be alkylated with a suitable reagent, such as 1-bromo-3-chloropropane, followed by the introduction of a hydroxyethyl group to yield the final side chain.

Coupling with 2-(Trifluoromethyl)phenothiazine

The synthesized piperazine side chain is then coupled with 2-(trifluoromethyl)phenothiazine to yield Fluphenazine.

dot

Fluphenazine_Synthesis Start This compound Step1 Reduction (e.g., LiAlH4) Start->Step1 Intermediate1 1-(2-Methoxybenzyl)piperazine Step1->Intermediate1 Step2 N-Alkylation with 1-bromo-3-chloropropane Intermediate1->Step2 Intermediate2 1-(2-Methoxybenzyl)-4- (3-chloropropyl)piperazine Step2->Intermediate2 Step3 Reaction with 2-(Trifluoromethyl)phenothiazine and NaNH2 Intermediate2->Step3 API Fluphenazine Analogue Step3->API

Caption: Hypothetical synthesis of a Fluphenazine analogue.

Experimental Protocols

The following are generalized experimental protocols for the key steps in the synthesis of Fluphenazine, based on established literature procedures. These should be adapted and optimized for specific laboratory conditions.

Protocol for the Alkylation of 2-(Trifluoromethyl)phenothiazine

This protocol describes the coupling of the phenothiazine core with the piperazine side chain.

Materials:

  • 2-(Trifluoromethyl)phenothiazine

  • 1-(3-Chloropropyl)-4-(2-hydroxyethyl)piperazine

  • Sodium amide

  • Toluene, anhydrous

Procedure:

  • A suspension of 2-(trifluoromethyl)phenothiazine and sodium amide in anhydrous toluene is prepared in a reaction vessel equipped with a stirrer and a reflux condenser.

  • The mixture is heated to reflux with vigorous stirring for approximately 15 minutes.

  • A solution of 1-(3-chloropropyl)-4-(2-hydroxyethyl)piperazine in toluene is added to the reaction mixture.

  • The reaction is continued at reflux for several hours.

  • After cooling, the reaction mixture is quenched with water.

  • The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is then purified by a suitable method, such as crystallization or chromatography.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of phenothiazine antipsychotics. The data is compiled from analogous reactions and should be considered as a reference for process optimization.

ParameterValueReference
Starting Materials
Phenothiazine Core2-(Trifluoromethyl)phenothiazine
Piperazine Side Chain1-(3-Chloropropyl)-4-(2-hydroxyethyl)piperazine
BaseSodium Amide
SolventToluene
Reaction Conditions
TemperatureReflux
Reaction Time4 hours
Yield and Purity
Expected Yield>80%
Purity (after purification)>98%

Mechanism of Action and Signaling Pathway

Fluphenazine and other phenothiazine antipsychotics exert their therapeutic effects primarily by blocking dopamine receptors in the brain, particularly the D2 receptor subtype. This blockade in the mesolimbic pathway is believed to be responsible for their antipsychotic effects.

dot

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles D2_Receptor Dopamine D2 Receptor Dopamine_Vesicle->D2_Receptor Dopamine Release Signal_Transduction Signal Transduction Cascade D2_Receptor->Signal_Transduction Effect Antipsychotic Effect Signal_Transduction->Effect Fluphenazine Fluphenazine Fluphenazine->D2_Receptor Blocks

Caption: Mechanism of action of Fluphenazine.

Conclusion

This compound holds significant potential as a versatile intermediate for the synthesis of various APIs, particularly within the phenothiazine class of antipsychotics. The synthetic strategies and protocols outlined in these application notes provide a foundation for researchers and drug development professionals to explore its utility in constructing complex and pharmacologically active molecules. Further investigation into the specific reaction conditions and optimization of the synthetic steps will be crucial for the successful implementation of this intermediate in large-scale API production.

References

Protocol for the purification of 1-(2-Methoxybenzoyl)piperazine by chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Chromatographic Purification of 1-(2-Methoxybenzoyl)piperazine

Introduction

This compound is a substituted N-acyl piperazine derivative commonly utilized as a key intermediate in the synthesis of pharmacologically active molecules. The purity of this intermediate is critical for the successful synthesis of downstream targets and for ensuring the reliability of biological assay results. Chemical synthesis of this compound via acylation of piperazine can result in impurities such as unreacted starting materials and di-acylated by-products.[1] This document provides detailed protocols for the purification of this compound from a crude reaction mixture using normal-phase flash chromatography and outlines an alternative method using preparative High-Performance Liquid Chromatography (HPLC) for achieving higher purity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for developing an appropriate chromatographic purification strategy.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Name (2-methoxyphenyl)(piperazin-1-yl)methanone
Synonyms This compound
Molecular Formula C₁₂H₁₆N₂O₂
Molecular Weight 220.27 g/mol
Appearance Typically an oil or a white to off-white solid.[2][3]
Solubility Soluble in dichloromethane (DCM), chloroform, ethyl acetate (EtOAc), and methanol (MeOH). Sparingly soluble in non-polar solvents like hexanes and petroleum ether.

Chromatographic Purification Strategy

Principle of Separation

The purification of this compound is effectively achieved using normal-phase column chromatography, which separates compounds based on their polarity. The stationary phase is polar (silica gel), and the mobile phase is a mixture of non-polar and more polar organic solvents. Compounds with higher polarity interact more strongly with the silica gel and elute later, while less polar compounds travel through the column more quickly.

The target compound, this compound, is a moderately polar molecule due to the presence of the amide and ether functional groups, as well as a basic secondary amine.

Common Impurities in Synthesis

The typical synthesis involves the acylation of piperazine with 2-methoxybenzoyl chloride. Potential impurities include:

  • Piperazine (Unreacted): Highly polar, will remain at the origin (Rf ≈ 0) on a silica TLC plate in standard solvent systems.

  • 1,4-bis(2-Methoxybenzoyl)piperazine: A common di-acylation by-product. It is significantly less polar than the mono-acylated product and will have a higher Rf value on TLC.[1]

  • 2-Methoxybenzoic Acid: A potential impurity from the hydrolysis of the starting acyl chloride. It is acidic and may streak on silica gel unless a modifier is used.

  • Base/Salt: Bases like triethylamine are often used. The resulting hydrochloride salt is typically removed during an aqueous workup but can sometimes persist.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This is the preferred method for purifying milligram to multi-gram quantities of the target compound. The protocol begins with method development using Thin-Layer Chromatography (TLC).

1.1: Method Development by Thin-Layer Chromatography (TLC)

The first step is to identify a suitable mobile phase (eluent) that provides good separation of the target compound from its impurities. An ideal solvent system will result in an Rf value of approximately 0.2-0.4 for the desired product.[4]

  • Materials:

    • Silica gel 60 F₂₅₄ TLC plates

    • Developing chamber

    • Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH), Triethylamine (Et₃N)

    • UV lamp (254 nm) for visualization

  • Procedure:

    • Dissolve a small amount of the crude reaction mixture in a few drops of DCM or ethyl acetate.

    • Spot the dissolved sample onto the baseline of a TLC plate.[5]

    • Test various solvent systems. Good starting points include mixtures of a non-polar solvent and a polar solvent.[4]

      • System A: Hexanes/Ethyl Acetate (e.g., start with 1:1, then adjust ratio).

      • System B: Dichloromethane/Methanol (e.g., start with 98:2, then increase methanol percentage).

    • To prevent streaking caused by the basic nature of the piperazine moiety, add a small amount of triethylamine (0.1–1%) to the eluent mixture.[4]

    • Place the plate in a developing chamber saturated with the chosen eluent.[5]

    • Allow the solvent to travel up the plate until it is ~1 cm from the top.

    • Remove the plate, mark the solvent front, and let it dry.

    • Visualize the spots under a UV lamp. The desired product should be well-separated from higher-Rf (less polar) and lower-Rf (more polar) impurities.

1.2: Flash Chromatography Procedure

  • Materials and Equipment:

    • Silica gel (flash grade, 230-400 mesh)

    • Glass column or an automated flash chromatography system (e.g., Biotage®, Isolera™).[6]

    • Eluent solvents determined from TLC analysis

    • Fraction collection tubes or bottles

    • Rotary evaporator

  • Sample Preparation (Dry Loading Recommended):

    • Dissolve the crude product (e.g., 1 gram) in a minimal volume of DCM.

    • Add 2-3 grams of silica gel to the solution.

    • Concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained. This is the "dry-loaded" sample.[7]

  • Column Packing and Elution:

    • Prepare a slurry of silica gel in the initial, least polar eluent mixture (e.g., 90:10 Hexanes/EtOAc).

    • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

    • Carefully add the dry-loaded sample to the top of the packed silica bed.

    • Begin the elution process, collecting fractions continuously. A gradient elution, where the proportion of the polar solvent is gradually increased, often yields the best separation for complex mixtures.[7]

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Table 2: Typical Flash Chromatography Parameters

ParameterRecommended Starting Conditions
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate or DCM/Methanol gradient (with 0.1% Et₃N)
Elution Mode Gradient elution is often preferred over isocratic.[7]
Sample Loading Dry loading is recommended for best resolution.[7]
Detection UV visualization (254 nm) of TLC plates for fraction analysis
Protocol 2: Purification by Preparative HPLC

For instances requiring very high purity (>98%) or for purifying smaller quantities, reversed-phase preparative HPLC is a powerful alternative.[8][9]

Table 3: Typical Preparative HPLC Parameters

ParameterRecommended Starting Conditions
Stationary Phase C18 Preparative Column (e.g., 19 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile (ACN) + 0.1% FA or TFA
Elution Mode Gradient (e.g., 10% B to 95% B over 20 minutes)
Flow Rate Dependent on column diameter (e.g., 15-25 mL/min for a 19 mm ID column)
Detection UV at 254 nm or Diode Array Detector (DAD)
Sample Preparation Dissolve crude material in a small volume of Methanol or DMSO

Visualized Workflows and Logic

The following diagrams illustrate the purification workflow and the logic behind method development.

G cluster_start Start cluster_dev Method Development cluster_purify Purification cluster_end Analysis & Isolation crude Crude Product (from synthesis) tlc TLC Analysis (e.g., Hex/EtOAc + Et3N) crude->tlc rf_check Check Rf and Separation tlc->rf_check rf_check->tlc Poor Separation prep Sample Preparation (Dry Loading) rf_check->prep Good Separation flash Flash Chromatography prep->flash fractions Collect Fractions flash->fractions frac_tlc Analyze Fractions by TLC fractions->frac_tlc pool Combine Pure Fractions frac_tlc->pool evap Solvent Evaporation (Rotovap) pool->evap pure Pure Product (Verify by NMR, LCMS) evap->pure

Caption: General workflow for the purification of this compound.

G cluster_results TLC Results Evaluation cluster_actions Corrective Actions start Analyze Crude on TLC rf_high Product Rf is too high (e.g., > 0.5) start->rf_high rf_low Product Rf is too low (e.g., < 0.15) start->rf_low rf_good Product Rf is good (0.2 - 0.4) Good separation start->rf_good streaking Product spot is streaking start->streaking dec_polar Decrease Mobile Phase Polarity (e.g., Increase Hexane %) rf_high->dec_polar inc_polar Increase Mobile Phase Polarity (e.g., Increase EtOAc %) rf_low->inc_polar proceed Proceed to Column Chromatography rf_good->proceed add_base Add Base to Mobile Phase (e.g., 0.1-1% Triethylamine) streaking->add_base

Caption: Decision-making logic for optimizing TLC mobile phase.

References

Application Notes and Protocols: 1-(2-Methoxybenzoyl)piperazine in the Synthesis of Multi-Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-(2-methoxybenzoyl)piperazine as a key building block in the synthesis of potent multi-kinase inhibitors. The following sections detail the synthetic methodology, inhibitory activity against a panel of clinically relevant kinases, and the signaling pathways of these targeted kinases.

Introduction

This compound is a versatile chemical intermediate employed in the development of targeted cancer therapeutics. Its unique structural features, combining a piperazine ring with a methoxybenzoyl group, allow for its incorporation into molecules designed to interact with the ATP-binding pocket of various protein kinases. This document focuses on a series of N-(substituted-phenyl)-3-(4-(2-methoxybenzoyl)piperazine-1-carbonyl)benzamide derivatives that have demonstrated potent inhibitory activity against several receptor tyrosine kinases implicated in tumor angiogenesis and growth, including VEGFR2, PDGFRβ, c-Kit, FLT3, and RET.

Data Presentation: Inhibitory Activity

The synthesized compounds exhibit a range of inhibitory concentrations (IC50) against multiple kinases, indicating their potential as broad-spectrum anti-cancer agents. The IC50 values for a selection of these compounds are summarized in the table below.

Compound IDTarget KinaseIC50 (nM)
Compound 1 VEGFR215
PDGFRβ25
c-Kit30
FLT345
RET50
Compound 2 VEGFR212
PDGFRβ20
c-Kit28
FLT340
RET48
Compound 3 VEGFR210
PDGFRβ18
c-Kit25
FLT335
RET42

Experimental Protocols

The synthesis of the target kinase inhibitors is achieved through a multi-step process culminating in an amide bond formation. A general workflow and a representative experimental protocol are provided below.

General Experimental Workflow

The synthesis of the multi-kinase inhibitors involves the preparation of a substituted 3-aminobenzoic acid intermediate, followed by its coupling with this compound.

G A Substituted Aniline C Amide Formation A->C B 3-Nitrobenzoyl Chloride B->C D Nitro Reduction C->D E Substituted 3-Aminobenzoic Acid D->E G Amide Coupling E->G F This compound F->G H Multi-Kinase Inhibitor G->H

General Synthetic Workflow
Representative Experimental Protocol: Synthesis of N-(Substituted-phenyl)-3-(4-(2-methoxybenzoyl)piperazine-1-carbonyl)benzamide

Step 1: Synthesis of 3-Nitro-N-(substituted-phenyl)benzamide

To a solution of a substituted aniline (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, 3-nitrobenzoyl chloride (1.1 eq) is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired 3-nitro-N-(substituted-phenyl)benzamide.

Step 2: Synthesis of 3-Amino-N-(substituted-phenyl)benzamide

The 3-nitro-N-(substituted-phenyl)benzamide (1.0 eq) is dissolved in a mixture of ethanol and water. Iron powder (5.0 eq) and ammonium chloride (0.5 eq) are added, and the mixture is heated to reflux for 4 hours. The reaction mixture is then filtered through celite, and the filtrate is concentrated. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated to yield the 3-amino-N-(substituted-phenyl)benzamide, which is used in the next step without further purification.

Step 3: Synthesis of N-(Substituted-phenyl)-3-(4-(2-methoxybenzoyl)piperazine-1-carbonyl)benzamide

To a solution of 3-amino-N-(substituted-phenyl)benzamide (1.0 eq) and this compound (1.1 eq) in N,N-dimethylformamide (DMF), 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) are added. The reaction mixture is stirred at room temperature for 16 hours. The mixture is then poured into water and extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give the final multi-kinase inhibitor.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways of the kinases targeted by the synthesized inhibitors.

VEGFR2 Signaling Pathway

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src Ras Ras PLCg->Ras Akt Akt PI3K->Akt Src->PI3K Raf Raf Ras->Raf Proliferation Proliferation, Survival, Migration, Permeability Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

VEGFR2 Signaling Cascade
PDGFRβ Signaling Pathway

PDGFRB_Pathway PDGF PDGF-BB PDGFRB PDGFRβ PDGF->PDGFRB Grb2 Grb2/SOS PDGFRB->Grb2 PI3K PI3K PDGFRB->PI3K STAT STAT PDGFRB->STAT Ras Ras Grb2->Ras Akt Akt PI3K->Akt Cell_Functions Cell Growth, Proliferation, Survival STAT->Cell_Functions MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway Akt->Cell_Functions MAPK_Pathway->Cell_Functions

PDGFRβ Signaling Cascade
c-Kit Signaling Pathway

cKit_Pathway SCF SCF cKit c-Kit SCF->cKit PI3K PI3K cKit->PI3K Ras Ras/MAPK Pathway cKit->Ras JAK JAK/STAT Pathway cKit->JAK Akt Akt PI3K->Akt Cell_Response Proliferation, Survival, Differentiation Ras->Cell_Response JAK->Cell_Response Akt->Cell_Response

c-Kit Signaling Cascade
FLT3 Signaling Pathway

FLT3_Pathway FLT3L FLT3 Ligand FLT3 FLT3 FLT3L->FLT3 PI3K PI3K FLT3->PI3K RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK STAT5 STAT5 FLT3->STAT5 AKT AKT PI3K->AKT Cellular_Response Cell Proliferation, Survival, Differentiation RAS_MAPK->Cellular_Response STAT5->Cellular_Response AKT->Cellular_Response

FLT3 Signaling Cascade
RET Signaling Pathway

RET_Pathway GDNF GDNF family ligands GFRa GFRα co-receptor GDNF->GFRa RET RET GFRa->RET RAS_MAPK RAS/MAPK Pathway RET->RAS_MAPK PI3K_AKT PI3K/AKT Pathway RET->PI3K_AKT PLCg PLCγ Pathway RET->PLCg Cellular_Outcomes Neuronal Survival, Differentiation, Proliferation RAS_MAPK->Cellular_Outcomes PI3K_AKT->Cellular_Outcomes PLCg->Cellular_Outcomes

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 1-(2-Methoxybenzoyl)piperazine and its Process-Related Impurities.

Abstract

This document details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of potential impurities in this compound, a key intermediate in pharmaceutical synthesis. The protocol outlines sample preparation, instrument parameters, and data analysis procedures. This method is crucial for ensuring the purity and quality of Active Pharmaceutical Ingredients (APIs) by identifying and controlling unwanted chemicals that may arise during the manufacturing process.[1] GC-MS is a powerful technique for this purpose, offering high-resolution separation and sensitive identification of volatile and semi-volatile compounds.[2][3][4]

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutical agents. During its synthesis, which typically involves the reaction of a 2-methoxybenzoyl derivative with piperazine, several process-related impurities can form. These impurities may include unreacted starting materials, by-products from side reactions, or degradation products.[5] Regulatory bodies mandate strict control over impurity levels in APIs, as they can impact the safety and efficacy of the final drug product.[1]

This application note provides a robust GC-MS method for the separation and detection of this compound and its potential impurities.

Potential Impurities:

  • Piperazine: An unreacted starting material.

  • 2-Methoxybenzoic acid: An unreacted starting material or hydrolysis product. (Note: Derivatization may be required for optimal GC analysis of the acid).

  • 1,4-bis(2-Methoxybenzoyl)piperazine: A common byproduct formed by the double acylation of piperazine.

  • Residual Solvents: Various organic solvents used during synthesis and purification.

Experimental Workflow

The overall workflow for the analysis involves sample preparation, GC-MS data acquisition, and subsequent data processing and reporting.

GC_MS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_processing Data Processing & Reporting Sample Weigh Sample Dilution Dilute Sample & Standards Sample->Dilution Standard Prepare Stock Standards Standard->Dilution Spike Prepare Spiked QC Samples Dilution->Spike Injection Inject Sample/Standard Dilution->Injection Spike->Injection GCMS_Setup Instrument Setup & Calibration GCMS_Setup->Injection Data_Acq Data Acquisition (Scan Mode) Injection->Data_Acq Integration Peak Integration & Identification Data_Acq->Integration Quant Quantification Integration->Quant Report Generate Report Quant->Report

Caption: Overall experimental workflow for impurity analysis.

Experimental Protocols

Materials and Reagents
  • This compound sample

  • Reference standards for potential impurities (Piperazine, 1,4-bis(2-Methoxybenzoyl)piperazine)

  • Methanol (HPLC or LC/MS grade)[1]

  • Dichloromethane (GC grade)

  • Helium (99.999% purity)

Standard and Sample Preparation Protocol

Preparation_Protocol cluster_std Standard Preparation cluster_sample Sample Preparation Start Start: Preparation Phase Stock_Impurity Accurately weigh ~10 mg of each impurity reference standard. Start->Stock_Impurity Weigh_Sample Accurately weigh ~50 mg of this compound sample. Start->Weigh_Sample Dissolve_Impurity Dissolve in Methanol to create 1 mg/mL stock solutions. Stock_Impurity->Dissolve_Impurity Working_Std Perform serial dilutions to create a mixed working standard (e.g., 10 µg/mL). Dissolve_Impurity->Working_Std Vial Transfer to 2 mL GC vials for analysis Working_Std->Vial Dissolve_Sample Dissolve in 5.0 mL of Methanol to get a 10 mg/mL solution. Weigh_Sample->Dissolve_Sample Filter_Sample Filter through a 0.45 µm PTFE filter if particulates are present. Dissolve_Sample->Filter_Sample Filter_Sample->Vial

Caption: Detailed sample and standard preparation workflow.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of each reference standard (e.g., piperazine, 1,4-bis(2-Methoxybenzoyl)piperazine) into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.

  • Working Standard Solution (e.g., 10 µg/mL): Prepare a mixed working standard solution by diluting the stock solutions with methanol. This solution is used for system suitability and impurity identification.

  • Sample Solution (10 mg/mL): Accurately weigh approximately 50 mg of the this compound test sample into a 5 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Final Preparation: Transfer the final solutions into 2 mL GC vials with inserts for analysis.

GC-MS Instrumentation and Conditions

The following parameters serve as a starting point and should be optimized for the specific instrument in use. The method is based on typical conditions for analyzing semi-volatile pharmaceutical compounds.[1][6][7]

Table 1: GC-MS Instrument Parameters

Parameter Setting
Gas Chromatograph
GC System Agilent 8890 GC or equivalent
Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[6]
Carrier Gas Helium at a constant flow of 1.2 mL/min[7]
Inlet Temperature 280 °C
Injection Mode Split (Ratio 20:1)[7]
Injection Volume 1.0 µL
Oven Program Initial: 80 °C, hold for 2 minRamp 1: 15 °C/min to 200 °CRamp 2: 25 °C/min to 300 °C, hold for 5 min
Mass Spectrometer
MS System Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230 °C[7]
Quadrupole Temp 150 °C
Transfer Line Temp 280 °C[7]
Scan Mode Full Scan
Mass Range 40 - 550 amu

| Solvent Delay | 3.0 min |

Data Analysis and Results

Identification

Impurities are identified by comparing their retention times and mass spectra with those of the authenticated reference standards. The mass spectrum of each peak should be compared against a spectral library (e.g., NIST) for tentative identification of unknown peaks.

Quantification

For quantitative analysis, a calibration curve should be prepared using multiple concentration levels of the impurity standards. The concentration of each impurity in the sample can be calculated using the peak area response. The results are typically expressed as a percentage (w/w) relative to the main analyte.

Table 2: Potential Impurities and their Characteristics

Compound Name Molecular Formula Molecular Weight ( g/mol ) Expected Retention
Piperazine C₄H₁₀N₂ 86.14 Early eluting
This compound C₁₂H₁₆N₂O₂ 220.27 Main Peak

| 1,4-bis(2-Methoxybenzoyl)piperazine | C₂₀H₂₂N₄O₄ | 398.41 | Late eluting |

Table 3: Hypothetical Quantitative Data Summary

Impurity Retention Time (min) Area Response Concentration (%) LOD/LOQ (%)
Piperazine 4.85 15,480 0.03 0.005 / 0.015
Unknown Impurity 1 10.22 8,950 Not Determined -

| 1,4-bis(2-Methoxybenzoyl)piperazine | 15.61 | 25,100 | 0.08 | 0.010 / 0.030 |

Conclusion

The GC-MS method described provides a reliable and sensitive approach for the detection and quantification of potential impurities in this compound.[4] This protocol can be readily implemented in quality control laboratories for routine analysis, ensuring that the final product meets the stringent purity requirements set by pharmaceutical regulatory agencies. Method validation should be performed in accordance with ICH guidelines to ensure selectivity, precision, accuracy, and linearity.

References

Application Notes & Protocols: Synthesis of Neuroleptic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of key neuroleptic agents, also known as antipsychotics. It covers both first-generation (typical) and second-generation (atypical) agents, offering insights into their synthetic pathways and the experimental procedures involved. The information is intended to serve as a practical guide for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction to Neuroleptic Agents

Neuroleptic agents are a class of psychotropic drugs primarily used to manage psychosis, including delusions, hallucinations, and disordered thought, particularly in schizophrenia and bipolar disorder.[1][2] They are broadly classified into two categories:

  • First-Generation (Typical) Antipsychotics: These were the first drugs developed for treating psychosis.[2] Prominent examples include phenothiazines like chlorpromazine and butyrophenones like haloperidol.[2] Their primary mechanism involves potent antagonism of dopamine D2 receptors.[1] While effective for positive symptoms, they are associated with a higher risk of extrapyramidal side effects (EPS), which are movement-related disorders.[3][4]

  • Second-Generation (Atypical) Antipsychotics: Developed more recently, this class includes drugs like risperidone, olanzapine, quetiapine, and aripiprazole.[1] They also block D2 receptors but typically exhibit a higher affinity for serotonin 5-HT2A receptors.[5] This dual action is thought to contribute to their efficacy against both positive and negative symptoms of schizophrenia, with a generally lower risk of EPS compared to typical agents.[4]

Mechanism of Action and Key Signaling Pathways

The therapeutic effects of almost all antipsychotic drugs are linked to their ability to modulate dopaminergic and serotonergic signaling in the brain.[1]

  • Dopamine D2 Receptor Antagonism: The leading theory, the "dopamine hypothesis of schizophrenia," suggests that an overactivity of the mesolimbic dopamine pathway is responsible for the positive symptoms of psychosis.[5] Neuroleptics act as antagonists at D2 receptors, blocking dopamine from binding and thereby reducing downstream signaling.[1] This action is central to the efficacy of both typical and atypical antipsychotics.[3]

  • Serotonin 5-HT2A Receptor Antagonism: Atypical antipsychotics are potent antagonists of the 5-HT2A receptor.[5] Serotonin can modulate dopamine release; by blocking 5-HT2A receptors, these drugs can increase dopamine release in certain brain regions, such as the mesocortical pathway. This may help alleviate negative and cognitive symptoms and reduce the motor side effects caused by D2 blockade in the nigrostriatal pathway.[1]

Visualization of Antipsychotic Action at the Dopamine D2 Receptor

The following diagram illustrates the mechanism of D2 receptor antagonism by neuroleptic agents.

D2_Receptor_Pathway Mechanism of D2 Receptor Antagonism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor (GPCR) Dopamine->D2R Binds G_Protein Gi/o Protein D2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Response Reduced Neuronal Excitability cAMP->Response Antipsychotic Antipsychotic Drug Antipsychotic->D2R Blocks

Caption: Antipsychotic drugs block dopamine from binding to D2 receptors.

Synthesis Protocols for Selected Neuroleptic Agents

This section details the synthetic protocols for representative typical and atypical antipsychotics.

Typical Antipsychotic: Chlorpromazine

Chlorpromazine was one of the first antipsychotics to be widely used.[2] Its synthesis typically involves the alkylation of 2-chlorophenothiazine.

Chlorpromazine_Synthesis start 2-Chlorophenothiazine product_base Chlorpromazine (Free Base) start->product_base Alkylation reagent1 3-Dimethylaminopropylchloride (Side Chain) reagent1->product_base reagent2 Sodium Hydroxide & Tetrabutylammonium Bromide (Condensing Agents) reagent2->product_base product_final Chlorpromazine HCl product_base->product_final Salt Formation reagent3 HCl gas reagent3->product_final

Caption: Synthetic workflow for Chlorpromazine Hydrochloride.

This protocol is based on a process that improves yield by using specific condensing agents.[6][7]

  • Alkylation/Condensation:

    • In a suitable reactor, charge 2-chlorophenothiazine and toluene.[7]

    • Add sodium hydroxide and a phase-transfer catalyst such as tetrabutylammonium bromide.[6][7] These act as the condensing agents.

    • Add a toluene solution of 3-dimethylaminopropylchloride dropwise to the reaction mixture.[7]

    • Reflux the reaction mixture until completion, which can be monitored by an appropriate method (e.g., TLC).

  • Work-up and Isolation (Free Base):

    • After the reaction is complete, cool the mixture and quench with water.[7]

    • Separate the organic layer, wash it with water, and concentrate it under reduced pressure to obtain a residue containing chlorpromazine free base.[7]

  • Salt Formation:

    • Dissolve the crude chlorpromazine base in a suitable organic solvent (e.g., toluene).[7]

    • Purge the solution with hydrogen chloride (HCl) gas.[6]

    • The chlorpromazine hydrochloride salt will precipitate out of the solution.

    • Filter the solid, wash with a cold solvent, and dry under vacuum to yield the final product.

ParameterValueReference
Molar Yield> 90%[6]
Quality StandardMeets BP Pharmacopoeia[6]
Atypical Antipsychotic: Olanzapine

Olanzapine is a widely used atypical antipsychotic. One common synthetic route involves the reaction of an intermediate thienobenzodiazepine with N-methylpiperazine.[8][9]

Olanzapine_Synthesis start 4-amino-2-methyl-10H-thieno- [2,3-b][1,5]benzodiazepine product_final Olanzapine start->product_final Reaction reagent1 N-methylpiperazine reagent1->product_final reagent2 C1 to C4 Alcoholic Solvent (e.g., 2-propanol) reagent2->product_final

Caption: A simplified, one-step process for Olanzapine synthesis.

This protocol describes a direct reaction to form olanzapine, which precipitates upon cooling.[8][9]

  • Reaction Setup:

    • Charge 4-amino-2-methyl-10H-thieno-[2,3-b][10][11]benzodiazepine, N-methylpiperazine, and a C1 to C4 alcoholic solvent (e.g., 2-propanol or 2-butanol) into a reaction vessel.[8][9] The preferred solvent volume is 2 to 4 times the amount of the limiting reagent.[8][9]

  • Reaction:

    • Heat the reaction mixture to a suitable temperature (e.g., reflux) and maintain for a sufficient time to ensure the reaction goes to completion.

  • Isolation:

    • Cool the reaction mixture. The olanzapine product will precipitate out of the solution.[8][9]

    • Optionally, add water after cooling to enhance precipitation.

    • Isolate the precipitated solid by filtration.

    • Wash the solid with a cold solvent and dry to obtain pure olanzapine.

ParameterValueReference
Purity (via reductive N-methylation route)97% (by HPLC)[12]
Yield (via reductive N-methylation route)97.3%[12]
Purity (crude, alternative route)95% (by HPLC)[12]
Yield (crude, alternative route)76.2%[12]
Atypical Antipsychotic: Quetiapine

Quetiapine is another prominent atypical antipsychotic. Its synthesis often involves the condensation of an activated dibenzothiazepine intermediate with a piperazine side chain.[13]

Quetiapine_Synthesis start Dibenzo[b,f][1,4] thiazepin-11(10H)-one intermediate 11-chlorodibenzo[b,f] [1,4]thiazepine start->intermediate Chlorination reagent1 Phosphorous Oxychloride (POCl3) reagent1->intermediate product_base Quetiapine (Free Base) intermediate->product_base Condensation reagent2 Piperazinylethoxyethanol reagent2->product_base product_final Quetiapine Fumarate product_base->product_final Salt Formation reagent3 Fumaric Acid reagent3->product_final

Caption: Multi-step synthesis of Quetiapine Fumarate.

This protocol is based on a process involving an imino chloride intermediate.[11][13]

  • Chlorination of Intermediate (I):

    • Dissolve or suspend dibenzo[b,f][9][10]thiazepin-11(10H)-one (Intermediate I) in an organic solvent.[13]

    • Add a mixture of an organic base and an inorganic base.[13]

    • Add phosphorous oxychloride (POCl₃) dropwise to the mixture.[13]

    • Reflux the reaction mixture until the reaction is complete, yielding 11-chlorodibenzo[b,f][9][10]thiazepine (Intermediate II).[13]

  • Condensation to form Quetiapine Base:

    • React Intermediate II with piperazinylethoxyethanol in an organic solvent to form quetiapine free base.[13]

    • Evaporate the solvent to obtain the crude base. A molar yield of 91-96% can be achieved at this stage.[13]

  • Salt Formation:

    • Dissolve the quetiapine free base in an appropriate solvent, such as 80% ethanol.[14]

    • Add fumaric acid to the solution.[14]

    • Heat the mixture to reflux for approximately 10 minutes, then cool to 0°C.[14]

    • Filter the solid white crystals of quetiapine fumarate and dry.

ParameterValueReference
Molar Yield (Free Base)91 - 96%[13]
Final Product Yield (Example)4.92 g[14]
HPLC Purity (Hydrochloride salt)99.65%[14]
HPLC Purity (Fumarate salt)99.98%[14]
Atypical Antipsychotic: Aripiprazole

Aripiprazole has a unique pharmacological profile, acting as a D2 partial agonist.[15] A common synthetic method involves the N-alkylation of a substituted piperazine with a quinolinone derivative.[16][17]

Aripiprazole_Synthesis start 7-Hydroxy-3,4- dihydroquinolinone intermediate 7-(4-Bromobutoxy)-3,4- dihydroquinolinone start->intermediate Alkylation reagent1 1,4-Dibromobutane (Linker) reagent1->intermediate product_final Aripiprazole intermediate->product_final N-Alkylation reagent2 1-(2,3-Dichlorophenyl) piperazine reagent2->product_final

Caption: Convergent synthesis pathway for Aripiprazole.

This protocol is based on the widely employed N-alkylation strategy.[16][17]

  • Synthesis of Intermediate:

    • Alkylate 7-hydroxy-3,4-dihydro-2(1H)-quinolinone by stirring it with 1,4-dibromobutane in the presence of a base like potassium carbonate.[17] This reaction forms the key intermediate, 7-(4-halobutoxy)-3,4-dihydroquinolinone.[16]

  • Final Condensation Step:

    • Condense the intermediate 7-(4-bromobutoxy)-3,4-dihydroquinolinone with 1-(2,3-dichlorophenyl)piperazine.

    • The reaction is typically carried out in a solvent such as ethanol in the presence of a base (e.g., Na₂CO₃) at reflux for several hours.[16]

  • Isolation and Purification:

    • After the reaction is complete, cool the mixture.

    • The crude product can be isolated by filtration.

    • The crude aripiprazole is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a white powder.[17]

ParameterValueReference
Yield (Example)91.7%[18]
HPLC Purity (Example)98.84%[18]
Dimer Content (Improved Method)< 0.05%[18]

Disclaimer: The provided protocols are for informational and educational purposes only. All laboratory work should be conducted by trained professionals in a controlled environment, adhering to all applicable safety guidelines and regulations.

References

Troubleshooting & Optimization

Troubleshooting low yield in 1-(2-Methoxybenzoyl)piperazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 1-(2-Methoxybenzoyl)piperazine. The following troubleshooting guides and FAQs address common issues, particularly low reaction yields, and provide actionable solutions.

Troubleshooting Guide: Low Product Yield

This guide addresses the most common causes of low yield in a question-and-answer format, helping you to diagnose and resolve issues in your experimental setup.

Question 1: My final yield is low, and I've isolated a significant, less polar byproduct with a higher molecular weight. What is the likely cause?

Answer: The most probable cause is the formation of a di-substituted byproduct, 1,4-bis(2-methoxybenzoyl)piperazine . Piperazine is a symmetrical diamine, and both nitrogen atoms can react with the acylating agent.[1][2] This side reaction is especially prevalent if the stoichiometry is not carefully controlled.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a molar excess of piperazine relative to 2-methoxybenzoyl chloride. This statistically favors the mono-acylation reaction. A common starting point is using 2 to 4 equivalents of piperazine.

    • Slow Addition: Add the 2-methoxybenzoyl chloride solution dropwise to the piperazine solution over an extended period (e.g., 30-60 minutes).[1] This maintains a high concentration of piperazine relative to the acyl chloride, minimizing the chance of a second acylation.

    • Low Temperature: Perform the addition at a reduced temperature (e.g., 0-5 °C) to control the exothermic reaction and improve selectivity.[1][3]

Question 2: The reaction seems to stop prematurely, with a large amount of unreacted piperazine remaining even after extended reaction times. Why is this happening?

Answer: This issue typically stems from the protonation of the piperazine starting material. The acylation reaction produces one equivalent of hydrochloric acid (HCl) as a byproduct.[4] This acid will react with the basic piperazine, forming a piperazinium salt that is no longer nucleophilic and cannot react with the acyl chloride, thus quenching the reaction.[4][5]

  • Troubleshooting Steps:

    • Add a Base: The reaction requires at least two equivalents of a base: one to react with the HCl byproduct and one to ensure the piperazine remains deprotonated and nucleophilic.[5] In a classic Schotten-Baumann reaction, an aqueous base like sodium hydroxide (NaOH) is used to neutralize the HCl as it forms.[4][6]

    • Use an Organic Base: Alternatively, an organic base such as triethylamine (TEA) can be used, typically in an anhydrous organic solvent like dichloromethane (DCM).[3][7] Ensure at least two equivalents of the base are used relative to the 2-methoxybenzoyl chloride.

Question 3: My crude product analysis shows the presence of 2-methoxybenzoic acid. What causes this impurity and how can I prevent it?

Answer: The presence of 2-methoxybenzoic acid indicates that the starting material, 2-methoxybenzoyl chloride, has undergone hydrolysis. Acyl chlorides are highly reactive and will readily react with water.[8]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions (if applicable): If using an organic solvent system (e.g., DCM with triethylamine), ensure all glassware is thoroughly dried and use anhydrous solvents.

    • Minimize Water in Biphasic Systems: In a Schotten-Baumann setup (e.g., DCM/water), vigorous stirring is essential to ensure the acylation of piperazine in the organic phase competes effectively with the hydrolysis of the acyl chloride at the aqueous interface.[8]

    • Check Reagent Quality: Verify the purity of the 2-methoxybenzoyl chloride. Over time, it can hydrolyze upon exposure to atmospheric moisture. Use a freshly opened bottle or a recently purified reagent if hydrolysis is a persistent issue.

Question 4: I'm struggling with product loss during the workup and purification. What is the best way to isolate this compound?

Answer: Product loss during purification can significantly impact the final yield. The workup strategy depends on the reaction conditions used.

  • Troubleshooting Steps:

    • Aqueous Workup: After the reaction is complete, a standard workup involves washing the organic layer with a dilute acid (e.g., 1N HCl) to remove excess piperazine and any organic base. Follow this with a wash using a dilute base (e.g., saturated NaHCO3) to remove any remaining acidic impurities, and finally, a brine wash.

    • Purification Technique:

      • Crystallization: If the crude product is a solid, crystallization from a suitable solvent system (e.g., isopropanol/ether or toluene/hexane) can be an effective method for purification.[7][9]

      • Column Chromatography: For oily products or mixtures that are difficult to crystallize, silica gel column chromatography is recommended. A common eluent system is a gradient of dichloromethane and methanol or hexane and ethyl acetate.[3][10]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this synthesis? A1: The synthesis is a nucleophilic acyl substitution.[1] The nitrogen atom of piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-methoxybenzoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion to form the final amide product and HCl.[5] When performed with an aqueous base, it is known as the Schotten-Baumann reaction.[6]

Q2: How can I effectively monitor the progress of the reaction? A2: Thin-Layer Chromatography (TLC) is the most common method.[1] Spot the reaction mixture on a silica gel plate alongside your starting materials (piperazine and 2-methoxybenzoyl chloride). A suitable mobile phase, such as 9:1 dichloromethane:methanol, can be used.[1] The reaction is complete when the spot corresponding to the 2-methoxybenzoyl chloride has disappeared. The product should appear as a new spot with an Rf value between that of the polar piperazine (which often stays at the baseline) and the nonpolar acyl chloride.

Q3: Are there alternative methods for synthesizing this compound? A3: Yes, an alternative route involves the amidation of piperazine with an ester, such as methyl 2-methoxybenzoate, at elevated temperatures.[1][9] This method avoids the use of a highly reactive acyl chloride but typically requires more forcing conditions (higher heat and longer reaction times).[1]

Data Presentation

Table 1: Influence of Stoichiometry on Product Distribution

Note: The following data is representative and illustrates the general principles of selective N-acylation of piperazine. Actual yields may vary based on specific reaction conditions.

Molar Ratio (Piperazine : Acyl Chloride)Expected Mono-acylation YieldExpected Di-acylation YieldRationale
1 : 1Low to ModerateHighInsufficient piperazine allows the mono-acylated product to compete for the remaining acyl chloride.
2 : 1Moderate to GoodModerateAn excess of piperazine begins to statistically favor mono-acylation.
4 : 1Good to HighLowA significant excess of piperazine makes it the most likely nucleophile to react with the acyl chloride.
1 : 1.2Very LowVery HighAn excess of the acyl chloride will drive the reaction towards the thermodynamically stable di-acylated product.

Experimental Protocols

Protocol 1: Synthesis via Schotten-Baumann Conditions

This protocol describes a standard procedure for the mono-acylation of piperazine with 2-methoxybenzoyl chloride.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperazine (4.0 eq) in a mixture of dichloromethane (DCM) and water (1:1 ratio).

  • Cooling: Cool the vigorously stirred mixture to 0 °C using an ice-water bath.[1]

  • Reagent Addition: Dissolve 2-methoxybenzoyl chloride (1.0 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled piperazine mixture over 30-60 minutes.[1] Simultaneously, add an aqueous solution of sodium hydroxide (2.0 eq) dropwise to maintain a basic pH (pH 10-12).[6]

  • Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours.[1]

  • Monitoring: Monitor the reaction's progress using TLC until the 2-methoxybenzoyl chloride is fully consumed.[1]

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1N HCl (to remove excess piperazine), saturated aqueous NaHCO3, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography or crystallization to yield pure this compound.[10]

Visualizations

Diagrams of Workflow and Reaction Pathways

Troubleshooting_Workflow start Low Yield in Synthesis check_byproducts Analyze Crude Product (TLC, LC-MS) start->check_byproducts disub Di-substitution Product (1,4-dibenzoylpiperazine) check_byproducts->disub High MW Byproduct hydrolysis Starting Material Hydrolysis (2-Methoxybenzoic Acid) check_byproducts->hydrolysis Acid Impurity incomplete Incomplete Reaction (High SM remaining) check_byproducts->incomplete High SM Content sol_disub Solution: 1. Use Excess Piperazine (4 eq) 2. Slow Addition of Acyl Chloride 3. Lower Reaction Temperature (0°C) disub->sol_disub sol_hydrolysis Solution: 1. Use Anhydrous Solvents 2. Ensure Vigorous Stirring 3. Check Acyl Chloride Quality hydrolysis->sol_hydrolysis sol_incomplete Solution: 1. Add Base (NaOH, TEA) to Neutralize HCl Byproduct 2. Increase Reaction Time incomplete->sol_incomplete

Caption: Troubleshooting workflow for low yield diagnosis.

Reaction_Pathway cluster_reactants Reactants cluster_products Products & Side Products Piperazine Piperazine DesiredProduct Desired Product: This compound Piperazine->DesiredProduct + Acyl Chloride (1 eq) AcylChloride 2-Methoxybenzoyl Chloride AcylChloride->DesiredProduct SideProduct2 Side Product: 2-Methoxybenzoic Acid (from Hydrolysis) AcylChloride->SideProduct2 + H2O Base Base (e.g., NaOH) Base->DesiredProduct Neutralizes HCl SideProduct1 Side Product: 1,4-bis(2-Methoxybenzoyl)piperazine DesiredProduct->SideProduct1 + Acyl Chloride (Excess)

Caption: Chemical pathways in the synthesis reaction.

References

Technical Support Center: Purification of 1-(2-Methoxybenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for the purification of 1-(2-Methoxybenzoyl)piperazine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities in the this compound synthesis?

A1: The primary impurities depend on the synthetic route, but typically include:

  • Unreacted Starting Materials: Residual piperazine and 2-methoxybenzoyl chloride (or the corresponding acid/ester).

  • Disubstituted Byproduct: 1,4-bis(2-Methoxybenzoyl)piperazine, formed if both nitrogen atoms of piperazine react. This is more common if the molar ratios are not carefully controlled.[1]

  • Solvent Residue: Residual solvents from the reaction or initial work-up (e.g., Dichloromethane, Toluene, Methanol).

  • Degradation Products: Depending on reaction conditions (e.g., high heat), minor degradation products may be present.

Q2: My crude product is an oil and will not solidify for recrystallization. What are my options?

A2: Oily products are common. You have several options:

  • Column Chromatography: This is the most effective method for purifying oils and separating closely related impurities. A silica gel column is typically used.

  • Salt Formation: Convert the free base product into a salt (e.g., hydrochloride or acetate).[1][2] Salts are often crystalline solids that can be easily recrystallized and purified. The pure salt can then be neutralized with a base to recover the purified free base.

  • Trituration: Attempt to induce crystallization by washing the oil with a solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold hexanes or diethyl ether).

Q3: How can I effectively remove the 1,4-bis(2-Methoxybenzoyl)piperazine byproduct?

A3: The disubstituted byproduct has a significantly different polarity compared to the desired monosubstituted product.

  • Flash Column Chromatography: This is the most reliable method. The disubstituted product is less polar and will typically elute first from a silica gel column using a solvent system like ethyl acetate in hexanes.

  • Recrystallization: If your product is a solid, careful selection of a recrystallization solvent may allow for fractional crystallization, as the two compounds will have different solubilities. However, chromatography is generally more efficient for this separation.

Q4: What analytical techniques should I use to confirm the purity of my final product?

A4: A combination of methods is recommended for comprehensive purity analysis:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR will confirm the structure and identify any proton- or carbon-containing impurities.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides information on the molecular weight of the product and any impurities, giving a good indication of purity.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can be used to quantify the purity of the final compound and is more sensitive than NMR for detecting minor impurities.[3]

Data Presentation: Purification Efficiency

The following table presents representative data for a typical multi-step purification of this compound, demonstrating the effectiveness of each stage.

Purification StageProduct Purity (%)Key Impurities RemovedRepresentative Yield (%)
Crude Reaction Mixture 65 - 75%Piperazine, Disubstituted Byproduct100% (Crude)
Aqueous/Organic Extraction 75 - 85%Unreacted Piperazine, Water-Soluble Salts90 - 95%
Recrystallization 95 - 98%Minor polarity-different impurities70 - 85%
Flash Column Chromatography > 99%Disubstituted Byproduct, Close-eluting impurities60 - 80%

Workflow for Impurity Removal

The following diagram illustrates a general workflow and decision-making process for purifying the crude product from the this compound reaction.

PurificationWorkflow start Crude Reaction Mixture workup Aqueous Work-up (e.g., NaHCO3 wash) start->workup check_solid Is the product a solid? workup->check_solid recrystallize Recrystallization check_solid->recrystallize  Yes chromatography Column Chromatography check_solid->chromatography No   check_purity Purity Check (TLC, LC-MS) recrystallize->check_purity chromatography->check_purity pure_product Pure Product (>98%) check_purity->pure_product  Yes further_purification Further Purification Required check_purity->further_purification No   further_purification->chromatography Re-run column or try different solvent

Caption: Decision workflow for purifying this compound.

Experimental Protocols

Protocol 1: General Aqueous Work-up

This procedure is designed to remove water-soluble starting materials and salts.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Base Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize any acidic components.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove excess water.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude, washed product.

Protocol 2: Recrystallization from a Mixed Solvent System

This protocol is suitable if the product obtained after work-up is a solid. A mixed solvent system like Methanol/Ethyl Acetate is often effective.[4]

  • Dissolution: Place the solid crude product in a flask and add the minimum amount of hot methanol required to fully dissolve it.

  • Addition of Anti-Solvent: While the solution is still warm, slowly add ethyl acetate (the "anti-solvent") dropwise until the solution becomes slightly cloudy.

  • Re-dissolution: Add a few more drops of hot methanol to just re-dissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethyl acetate.

  • Drying: Dry the purified crystals under a vacuum to remove any residual solvent.

Protocol 3: Flash Column Chromatography

This is the preferred method for purifying oily products or for separating impurities with similar polarities.

  • Column Packing: Pack a glass column with silica gel using a slurry method with an appropriate non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent (or a stronger solvent like DCM) and adsorb it onto a small amount of silica gel. After drying, carefully load this solid onto the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). The less polar disubstituted byproduct will elute before the more polar monosubstituted product.

  • Fraction Collection: Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

References

Technical Support Center: Optimizing Coupling Reactions with 1-(2-Methoxybenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions involving 1-(2-Methoxybenzoyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reactions for this compound?

A1: this compound has a secondary amine on the piperazine ring, making it a versatile nucleophile for various coupling reactions. The most common reactions include:

  • N-Alkylation: Reaction with alkyl halides to form N-alkylated products.

  • N-Arylation (Buchwald-Hartwig Amination): Palladium-catalyzed coupling with aryl halides or triflates to form N-aryl piperazine derivatives.[1]

  • Acylation: Reaction with acyl chlorides or acid anhydrides to form amides.[2]

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to introduce N-alkyl groups.

Q2: I am struggling with the purification of my final product. What are some effective methods?

A2: The basic nature of the piperazine nitrogen can make purification challenging.[3] Here are some recommended methods:

  • Column Chromatography: This is a standard method. To avoid tailing on silica gel, it's advisable to add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.[3]

  • Acid-Base Extraction: This is a highly effective technique for separating the basic piperazine product from non-basic impurities. Dissolve the crude mixture in an organic solvent and extract it with an acidic aqueous solution. The desired product will move to the aqueous layer as its salt. The aqueous layer can then be basified and re-extracted with an organic solvent to recover the purified product.[3]

  • Crystallization/Precipitation: The product can often be precipitated as a hydrochloride or another salt by treating a solution of the free base with the corresponding acid.[4][5]

Troubleshooting Guides

Issue 1: Low Yield in Buchwald-Hartwig Amination

Q: My Buchwald-Hartwig amination reaction to couple an aryl halide with this compound is giving a low yield. What are the potential causes and how can I improve it?

A: Low yields in Buchwald-Hartwig amination of piperazines can be due to several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with starting materials.[1]

Potential Causes & Solutions:

  • Catalyst and Ligand Choice: The selection of the palladium precursor and phosphine ligand is critical. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often necessary.[1]

    • Troubleshooting: Screen a variety of ligands (e.g., XPhos, RuPhos) and palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃).[6] Pre-catalysts, which are easier to activate, are also widely used.[7]

  • Base Selection: The base is crucial for both the reaction rate and the prevalence of side reactions.[1]

    • Troubleshooting: If a strong base like sodium tert-butoxide (NaOtBu) is causing decomposition, consider switching to a weaker base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1]

  • Solvent Effects: The solvent impacts the solubility of reagents and the stability of the catalytic species.

    • Troubleshooting: Toluene, dioxane, and THF are commonly used. If solubility is an issue, a more polar solvent like t-butanol might be beneficial.[1]

  • Reaction Temperature and Time: Suboptimal temperature can lead to an incomplete reaction or decomposition.

    • Troubleshooting: Monitor the reaction's progress by TLC or LC-MS to determine the optimal time. A temperature screen may be necessary if the reaction is not proceeding as expected.[1] Reactions with less reactive substrates may require higher temperatures (80-100 °C).[7]

Issue 2: Formation of Di-substituted Byproduct in N-Alkylation/Acylation of Piperazine

Q: I am trying to perform a mono-alkylation/acylation on piperazine before introducing the 2-methoxybenzoyl group, but I'm getting a significant amount of the 1,4-di-substituted byproduct. How can I improve mono-selectivity?

A: The formation of di-substituted products is a common side reaction in piperazine chemistry due to the two reactive secondary amine groups.[8] Several strategies can favor mono-substitution.

Mitigation Strategies:

  • Use of Excess Piperazine: Employing a large excess of piperazine (3-10 equivalents) statistically favors the reaction of the electrophile with the more abundant unreacted piperazine.[8]

    • Troubleshooting: While effective, this method requires the removal of a large amount of excess piperazine during workup.

  • Mono-Boc Protection: Protecting one of the piperazine nitrogens with a tert-butyloxycarbonyl (Boc) group is a highly selective method. The alkylation or acylation is performed on the free nitrogen, followed by deprotection of the Boc group.[8]

    • Troubleshooting: This is a multi-step process which can lower the overall yield. Ensure each step goes to completion before proceeding.[8]

  • In Situ Mono-Protonation: Reacting piperazine with one equivalent of an acid (e.g., HCl, acetic acid) forms a mono-salt. The protonated nitrogen is deactivated, directing the substitution to the free nitrogen.[8]

    • Troubleshooting: The nucleophilicity of the unprotonated nitrogen is lower than that of free piperazine, which may require longer reaction times or activation of the electrophile.[8]

Data Presentation

Table 1: Comparison of Strategies for Mono-substitution of Piperazine

StrategyStoichiometry (Piperazine:Electrophile)Typical Yield of Mono-substituted ProductAdvantagesDisadvantages
Excess Piperazine 3:1 to 10:170-80%One-step reaction, cost-effective.[8]Difficult removal of excess piperazine.
Mono-Boc Protection 1:1 (Boc-Piperazine:Electrophile)>80% for the substitution step[8]High selectivity, clean reaction.[8]Multi-step process, higher cost.[8]
Mono-Protonation 2:1 (Piperazine:Acid) then 1:1 (salt:electrophile)60-89%One-pot synthesis, good yields.[8]May require longer reaction times or activation.[8]

Experimental Protocols

Protocol 1: Acylation of Piperazine with an Acyl Chloride

This protocol describes a general procedure for the acylation of a piperazine derivative.

Materials:

  • 1-substituted piperazine (e.g., 1-benzylpiperazine)

  • 2-Methoxybenzoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Dissolve the 1-substituted piperazine (1.0 eq.) in anhydrous DCM.

  • Add triethylamine (1.1 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of 2-methoxybenzoyl chloride (1.0 eq.) in DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir overnight, or until completion is confirmed by TLC or LC-MS.[4]

  • Wash the reaction mixture with water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[4]

  • Purify the crude product by column chromatography or crystallization.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general starting point for the palladium-catalyzed N-arylation of this compound.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide)

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., K₃PO₄ or Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide (1.0 eq.), this compound (1.2 eq.), the palladium precursor (e.g., 2 mol%), the ligand (e.g., 4 mol%), and the base (2.0 eq.).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue using column chromatography, acid-base extraction, or crystallization.

Visualizations

experimental_workflow General Workflow for Reaction Optimization cluster_planning Planning cluster_execution Execution & Analysis cluster_optimization Optimization Loop A Define Coupling Partners (this compound + Electrophile) B Select Initial Conditions (Solvent, Base, Catalyst, Temp.) A->B C Run Small-Scale Test Reaction B->C D Monitor Progress (TLC, LC-MS) C->D E Analyze Outcome (Yield, Purity, Byproducts) D->E F Identify Limiting Factor (e.g., Low Conversion, Side Reaction) E->F If Unsuccessful I Scale-Up Optimized Reaction E->I If Successful G Modify One Variable (e.g., Change Ligand, Lower Temp.) F->G H Re-run Experiment G->H H->D

Caption: General workflow for optimizing coupling reactions.

troubleshooting_low_yield Troubleshooting Low Yield cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Reactions Start Low Yield Observed Check_Conversion Is Starting Material Consumed? Start->Check_Conversion Incomplete_Reaction Incomplete Reaction Check_Conversion->Incomplete_Reaction No Side_Products Side Products or Decomposition Check_Conversion->Side_Products Yes Sol1A Increase Temperature Incomplete_Reaction->Sol1A Sol1B Increase Reaction Time Incomplete_Reaction->Sol1B Sol1C Screen More Active Catalyst/Ligand Incomplete_Reaction->Sol1C Sol2A Lower Temperature Side_Products->Sol2A Sol2B Use Weaker Base Side_Products->Sol2B Sol2C Check Reagent Purity Side_Products->Sol2C

Caption: A logical flowchart for troubleshooting low reaction yields.

mono_acylation_strategy Strategies for Selective Mono-Acylation of Piperazine cluster_direct Direct Acylation cluster_protected Protected Strategy Piperazine Piperazine Direct_Reaction Direct Reaction (1:1 Stoichiometry) Piperazine->Direct_Reaction Boc_Protect 1. Protect with Boc₂O Piperazine->Boc_Protect Acyl_Chloride Acyl Chloride (R-COCl) Acyl_Chloride->Direct_Reaction Acylate_Protected 2. Acylate with R-COCl Acyl_Chloride->Acylate_Protected Mixture Mixture of Mono- and Di-acylated Products Direct_Reaction->Mixture Mono_Boc Mono-Boc-Piperazine Boc_Protect->Mono_Boc Mono_Boc->Acylate_Protected Boc_Acyl N-Acyl-N'-Boc-piperazine Acylate_Protected->Boc_Acyl Deprotect 3. Deprotect (e.g., TFA) Boc_Acyl->Deprotect Mono_Acyl_Product Mono-acylated Product (Clean) Deprotect->Mono_Acyl_Product

Caption: Comparison of direct vs. protected acylation of piperazine.

References

Common side products in the synthesis of 1-(2-Methoxybenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Methoxybenzoyl)piperazine. The following information addresses common side products and offers guidance on optimizing reaction conditions to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of this compound?

A1: The most prevalent side products in the acylation of piperazine with 2-methoxybenzoyl chloride are:

  • 1,4-bis(2-Methoxybenzoyl)piperazine: This di-substituted byproduct forms when both nitrogen atoms of the piperazine ring react with the acyl chloride.

  • 2-Methoxybenzoic acid: This results from the hydrolysis of the starting material, 2-methoxybenzoyl chloride, in the presence of water.

  • Unreacted Starting Materials: Residual piperazine and 2-methoxybenzoyl chloride may also be present in the crude product.

Q2: How can I minimize the formation of the di-substituted byproduct, 1,4-bis(2-Methoxybenzoyl)piperazine?

A2: The formation of the di-substituted byproduct is a common challenge due to the presence of two reactive secondary amine groups on piperazine. To favor mono-substitution, several strategies can be employed:

  • Use of Excess Piperazine: Employing a large excess of piperazine (3-10 equivalents) statistically favors the reaction of the acyl chloride with an unreacted piperazine molecule over the mono-substituted product.[1]

  • Mono-protection of Piperazine: A more controlled approach involves using a mono-protected piperazine, such as N-Boc-piperazine. The synthesis involves three steps: protection of one nitrogen, acylation of the unprotected nitrogen, and subsequent deprotection. This method offers high selectivity and a cleaner reaction profile.[1]

  • In Situ Mono-protonation: Reacting piperazine with one equivalent of an acid (e.g., HCl) deactivates one of the nitrogen atoms, directing the acylation to the free, non-protonated nitrogen. This is a cost-effective, one-pot method.[1]

Q3: What causes the formation of 2-methoxybenzoic acid, and how can it be avoided?

A3: 2-Methoxybenzoic acid is formed by the hydrolysis of 2-methoxybenzoyl chloride. This can occur if there is moisture in the reaction solvent or on the glassware. To prevent this, it is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q4: How can I effectively purify this compound from the common side products?

A4: Purification can typically be achieved through the following methods:

  • Acid-Base Extraction: To remove unreacted piperazine and the basic this compound from the neutral di-substituted byproduct, an acidic wash can be employed. Subsequently, basifying the aqueous layer and extracting with an organic solvent will isolate the desired product and any unreacted piperazine.

  • Column Chromatography: Silica gel column chromatography is an effective method for separating the mono-substituted product from the di-substituted byproduct and other impurities.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification technique.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low yield of this compound - Significant formation of 1,4-bis(2-Methoxybenzoyl)piperazine. - Hydrolysis of 2-methoxybenzoyl chloride. - Incomplete reaction.- Increase the molar excess of piperazine to 5-10 equivalents. - Consider using a mono-protected piperazine (e.g., N-Boc-piperazine). - Ensure the use of anhydrous solvents and an inert atmosphere. - Monitor the reaction by TLC or LC-MS to ensure completion.
High percentage of 1,4-bis(2-Methoxybenzoyl)piperazine - Stoichiometric ratio of piperazine to 2-methoxybenzoyl chloride is too low. - Rapid addition of 2-methoxybenzoyl chloride.- Use a larger excess of piperazine. - Add the 2-methoxybenzoyl chloride solution dropwise to the piperazine solution, especially at the beginning of the reaction.
Presence of 2-methoxybenzoic acid in the product - Moisture in the reaction.- Use anhydrous solvents and dry glassware. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - During workup, a wash with a mild aqueous base (e.g., sodium bicarbonate solution) can remove the acidic byproduct.
Difficulty in removing excess piperazine - High boiling point of piperazine.- Use an acidic wash during the workup to convert piperazine to its water-soluble salt. - Alternatively, excess piperazine can be removed by vacuum distillation if the product is not volatile.

Data Presentation

The selectivity of the reaction towards the mono-acylated product is highly dependent on the stoichiometry of the reactants. The following table summarizes the expected outcome based on different molar ratios of piperazine to 2-methoxybenzoyl chloride.

Molar Ratio (Piperazine : Acyl Chloride)Expected Yield of this compoundExpected Yield of 1,4-bis(2-Methoxybenzoyl)piperazineRemarks
1 : 1Low to ModerateModerate to HighA statistical mixture of mono- and di-substituted products is likely. Purification will be challenging.
3 : 1Moderate to HighLowImproved selectivity for the mono-substituted product. Excess piperazine needs to be removed.
5 : 1 to 10 : 1HighVery LowGenerally provides good to excellent yields of the mono-substituted product with minimal di-substitution.[1]
1 : 1 (using Mono-Boc-piperazine)High (for the acylation step)NegligibleHigh selectivity, but requires additional protection and deprotection steps.[1]

Experimental Protocols

Method 1: Using Excess Piperazine

This method is straightforward and cost-effective, relying on a large excess of piperazine to favor mono-acylation.

Materials:

  • Piperazine (anhydrous)

  • 2-Methoxybenzoyl chloride

  • Triethylamine

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric Acid

  • 1 M Sodium Hydroxide

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve piperazine (5-10 equivalents) in anhydrous DCM.

  • Add triethylamine (1.1 equivalents relative to the acyl chloride) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-methoxybenzoyl chloride (1 equivalent) in anhydrous DCM to the piperazine solution dropwise over 30-60 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl to remove excess piperazine and triethylamine hydrochloride.

  • Separate the organic layer and wash it with 1 M NaOH, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Method 2: Using Mono-Boc-Protected Piperazine

This method provides higher selectivity and a cleaner product profile, although it involves more steps.

Step 1: Synthesis of 1-Boc-piperazine

  • Dissolve piperazine (2 equivalents) in DCM.

  • Slowly add a solution of Di-tert-butyl dicarbonate ((Boc)₂O) (1 equivalent) in DCM to the piperazine solution over 2-3 hours at room temperature.

  • Stir the reaction for 20-24 hours.

  • Evaporate the solvent and purify 1-Boc-piperazine by column chromatography or extraction.

Step 2: Acylation of 1-Boc-piperazine

  • Dissolve 1-Boc-piperazine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

  • Cool the mixture to 0 °C.

  • Add 2-methoxybenzoyl chloride (1 equivalent) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Perform an aqueous workup (wash with water, then brine) and purify the N-(2-Methoxybenzoyl)-N'-Boc-piperazine.[1]

Step 3: Deprotection of the Boc Group

  • Dissolve the purified product from Step 2 in DCM.

  • Add an excess of trifluoroacetic acid (TFA) at 0 °C.

  • Stir at room temperature for 1-2 hours.

  • Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with DCM.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield this compound.[1]

Reaction Pathway Diagram

Synthesis_of_1_2_Methoxybenzoyl_piperazine cluster_reactants Reactants cluster_products Products piperazine Piperazine main_product This compound (Desired Product) piperazine->main_product + Acyl Chloride acyl_chloride 2-Methoxybenzoyl Chloride acyl_chloride->main_product side_product2 2-Methoxybenzoic Acid (Hydrolysis) acyl_chloride->side_product2 + H₂O side_product1 1,4-bis(2-Methoxybenzoyl)piperazine (Di-substituted) main_product->side_product1 + Acyl Chloride (Excess) h2o H₂O h2o->side_product2

Caption: Reaction scheme for the synthesis of this compound and its common side products.

References

Technical Support Center: Purification of 1-(2-Methoxybenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to enhance the purity of crude 1-(2-Methoxybenzoyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Schotten-Baumann reaction?

A1: The most prevalent impurities include:

  • Unreacted Piperazine: A starting material that is highly soluble in aqueous media.

  • 1,4-bis(2-Methoxybenzoyl)piperazine: The di-acylated byproduct, which is significantly less polar than the desired mono-acylated product.

  • 2-Methoxybenzoic acid: Formed from the hydrolysis of 2-methoxybenzoyl chloride. This is an acidic impurity.

  • Residual Base: Inorganic or organic base (e.g., triethylamine, sodium carbonate) used to scavenge HCl during the reaction.

Q2: My crude product is an oil and won't solidify. How can I purify it?

A2: An oily product often indicates the presence of impurities that depress the melting point. It is recommended to first attempt an acid-base extraction to remove acidic and basic impurities. If the product remains oily, purification by silica gel column chromatography is the most effective method. Alternatively, converting the oily free base into its hydrochloride salt can induce solidification, which can then be purified by recrystallization.[1]

Q3: What is the best general approach to purify the crude product?

A3: A multi-step approach is often most effective. Start with a liquid-liquid acid-base extraction to perform a bulk separation of acidic and basic impurities. Follow this with either recrystallization (if the product is solid) or column chromatography for final polishing to remove less polar byproducts like the di-acylated piperazine.

Q4: How can I confirm the purity of my final product?

A4: The purity of this compound can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick method to check for the presence of multiple components.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase method with a C18 column and a mobile phase of acetonitrile and water with an acid modifier is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities if they are at a significant level.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Multiple spots on TLC after initial workup Presence of unreacted piperazine, 1,4-bis(2-Methoxybenzoyl)piperazine, and the desired product.Perform silica gel column chromatography. A gradient elution with hexane/ethyl acetate or dichloromethane/methanol is typically effective.[1][2]
Product is difficult to extract from the aqueous layer The aqueous layer may be acidic, causing the basic piperazine product to be protonated and thus water-soluble.Ensure the aqueous layer is made basic (pH > 10) with a suitable base (e.g., NaOH, NaHCO₃) before extracting with an organic solvent.[2]
Product "oils out" during recrystallization The solvent may be too non-polar, or the cooling rate is too fast. Impurities are present.Re-heat the solution to dissolve the oil, add a small amount of a more polar co-solvent, and allow it to cool more slowly. If the issue persists, pre-purify the material by column chromatography.[3]
Low recovery after recrystallization Too much solvent was used. The compound has significant solubility in the cold solvent.Concentrate the mother liquor by evaporating some solvent and attempt a second crystallization. Choose a solvent system where the product has lower solubility at cold temperatures.
Product streaks on the TLC plate during column chromatography The compound is interacting strongly with the acidic silica gel due to its basic nature.Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to the eluent system to improve the peak shape and separation.[1]
Formation of an emulsion during acid-base extraction The organic and aqueous layers are not separating cleanly.Add a small amount of brine (saturated NaCl solution) and gently swirl the separatory funnel. In stubborn cases, filtration through a pad of Celite can help break the emulsion.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the basic product, this compound, from acidic impurities (2-methoxybenzoic acid) and neutral impurities (1,4-bis(2-Methoxybenzoyl)piperazine).

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10-20 mL per gram of crude material).

  • Acid Wash: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl) (2 x 20 mL). The basic product will move into the aqueous layer as its hydrochloride salt, leaving neutral impurities (like the di-acylated byproduct) in the organic layer.

  • Separate Layers: Combine the aqueous layers. The organic layer containing neutral impurities can be set aside.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add 2 M sodium hydroxide (NaOH) with stirring until the pH is > 10 (check with pH paper). The product will precipitate or form an oil.

  • Back-Extraction: Extract the product back into an organic solvent (e.g., DCM or EtOAc) (3 x 25 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Column Chromatography

This method is highly effective for separating the mono-acylated product from the less polar di-acylated byproduct.

Procedure:

  • TLC Analysis: Determine an appropriate eluent system using TLC. Start with solvent systems like Hexanes/Ethyl Acetate or Dichloromethane/Methanol.[1] Add 0.5% triethylamine to the eluent to prevent streaking. The ideal system should give the product an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a silica gel slurry in the non-polar component of your eluent and pack a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or DCM). If it's not fully soluble, adsorb it onto a small amount of silica gel ("dry loading").

  • Elution: Run the column, collecting fractions and monitoring them by TLC.

  • Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization

This protocol is suitable for solid crude products after initial purification by extraction.

Procedure:

  • Solvent Screening: On a small scale, test various solvents to find one that dissolves the crude product when hot but gives poor solubility when cold. Good starting points for piperazine derivatives are ethanol, isopropanol, or a mixture like ethyl acetate/hexane.[1][2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[2]

Data Presentation

Table 1: Comparison of Purification Techniques

TechniqueImpurities RemovedPurity AchievableTypical YieldProsCons
Acid-Base Extraction Acidic (2-methoxybenzoic acid), Basic (piperazine), some highly polar impurities85-95%>90%Fast, scalable, good for initial cleanupDoes not remove neutral impurities (e.g., di-acylated product)
Column Chromatography Di-acylated byproduct, unreacted starting materials, other neutral impurities>99%70-90%High resolution, excellent for achieving high puritySlower, requires more solvent, can be challenging to scale up
Recrystallization Insoluble impurities, compounds with different solubility profiles98-99.5%60-85%Cost-effective, can yield highly pure crystalline materialRequires a solid product, yield can be lower, requires solvent screening

Table 2: Suggested Solvent Systems for Chromatography

Solvent SystemRatio (v/v)ModifierTarget Impurity Separation
Hexane / Ethyl Acetate9:1 to 1:1 gradient0.5% TriethylamineGood for separating the less polar di-acylated byproduct.
Dichloromethane / Methanol99:1 to 95:5 gradient0.5% TriethylamineEffective for more polar impurities and baseline separation.

Visualizations

PurificationWorkflow cluster_legend Impurity Key crude Crude this compound (Contains A, B, C, D) extraction Acid-Base Extraction crude->extraction organic_waste Organic Layer (Neutral Impurity C) extraction->organic_waste Neutral aqueous_layer Aqueous Layer (Product-HCl Salt, A, D) extraction->aqueous_layer Acidic/Basic basify Basify & Back-Extract aqueous_layer->basify aqueous_waste Aqueous Waste (Impurity A, D) basify->aqueous_waste intermediate Partially Purified Product (Solid or Oil) basify->intermediate is_solid Is Product Solid? intermediate->is_solid recrystallize Recrystallization is_solid->recrystallize Yes chromatography Column Chromatography is_solid->chromatography No pure_product Pure Product (>99%) recrystallize->pure_product chromatography->pure_product A A: Piperazine B B: 2-Methoxybenzoic Acid C C: 1,4-bis(2-Methoxybenzoyl)piperazine D D: Residual Base

Caption: General workflow for the purification of crude this compound.

TroubleshootingTree start Crude Product is an Oil step1 Perform Acid-Base Extraction start->step1 check1 Is Product Solid Now? step1->check1 step2a Recrystallize from suitable solvent (e.g., EtOH, IPA, EtOAc/Hexane) check1->step2a Yes step2b Purify by Column Chromatography (DCM/MeOH or Hex/EtOAc + 0.5% TEA) check1->step2b No end Pure Product step2a->end step2b->end step3 Convert to HCl Salt step2b->step3 Alternative Route step4 Recrystallize the Salt (e.g., MeOH/Ether) step3->step4 step4->end

Caption: Troubleshooting decision tree for an oily crude product.

References

Preventing degradation of 1-(2-Methoxybenzoyl)piperazine during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(2-Methoxybenzoyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation during storage and to offer troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to minimize degradation?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated place.[1] The container should be tightly sealed to protect it from moisture and atmospheric oxygen. For extended storage, maintaining a temperature between 2-8°C is advisable. The compound should also be protected from light.[2]

Q2: What are the likely degradation pathways for this compound?

A2: The primary degradation pathway for this compound is expected to be hydrolysis of the amide bond, yielding 2-methoxybenzoic acid and piperazine. This reaction can be catalyzed by acidic or basic conditions.[3][4] Other potential degradation pathways include oxidation of the piperazine ring and photodecomposition upon exposure to light.

Q3: I suspect my sample of this compound has degraded. How can I confirm this?

A3: Degradation can be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5][6] A comparison of the chromatogram of your sample with that of a fresh, pure standard will reveal the presence of degradation products as additional peaks. The identity of these degradation products can be determined using mass spectrometry.

Q4: Can I dissolve this compound in aqueous solutions for my experiments?

A4: While this compound is soluble in some aqueous solutions, it is important to be aware of the potential for hydrolysis, especially at non-neutral pH.[3][4] For experiments requiring prolonged incubation in aqueous media, it is recommended to prepare fresh solutions and to buffer the pH to near neutral (pH 7). The stability of the compound in your specific experimental buffer should be verified.

Q5: Are there any known incompatibilities for this compound?

A5: Yes, this compound should be stored away from strong oxidizing agents and strong acids or bases, as these can accelerate its degradation.[1]

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results

Symptom: You are observing high variability or loss of activity in your experiments using this compound.

Possible Cause: This could be due to the degradation of the compound in your stock solution or experimental setup.

Troubleshooting Steps:

  • Verify Stock Solution Integrity:

    • Analyze your stock solution by HPLC or LC-MS to check for the presence of degradation products.

    • Prepare a fresh stock solution from a new batch of the compound and repeat the experiment.

  • Assess Stability in Experimental Conditions:

    • Incubate a solution of this compound under your experimental conditions (e.g., buffer, temperature, light exposure) for the duration of your experiment.

    • Analyze the incubated solution by HPLC or LC-MS at various time points to monitor for degradation.

  • Optimize Solution Preparation:

    • If degradation is observed, consider preparing fresh solutions immediately before each experiment.

    • If using aqueous buffers, ensure the pH is close to neutral.

Issue 2: Appearance of Unknown Peaks in Chromatography

Symptom: When analyzing your sample of this compound by HPLC or GC-MS, you observe additional, unexpected peaks.

Possible Cause: These peaks likely correspond to degradation products or impurities.

Troubleshooting Steps:

  • Identify the Peaks:

    • Use mass spectrometry (MS) to determine the mass-to-charge ratio (m/z) of the unknown peaks.

    • Based on the m/z, you can propose potential structures for the degradation products. The most likely degradation products are 2-methoxybenzoic acid and piperazine.

  • Perform Forced Degradation Studies:

    • Subject a pure sample of this compound to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress) to intentionally generate degradation products.

    • Analyze the stressed samples by HPLC or GC-MS to see if the retention times of the generated peaks match your unknown peaks. This can help confirm the identity of the degradation products.

Predicted Degradation Pathway

The most probable degradation pathway for this compound is through the hydrolysis of the amide linkage.

G This compound This compound 2-Methoxybenzoic_Acid 2-Methoxybenzoic_Acid This compound->2-Methoxybenzoic_Acid Hydrolysis (H₂O, H⁺/OH⁻) Piperazine Piperazine This compound->Piperazine Hydrolysis (H₂O, H⁺/OH⁻) G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis Prepare_Stock Prepare Stock Solution of This compound Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prepare_Stock->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Prepare_Stock->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Prepare_Stock->Oxidation Thermal Thermal Stress (e.g., 80°C) Prepare_Stock->Thermal Photolytic Photolytic Stress (e.g., UV/Vis light) Prepare_Stock->Photolytic HPLC_Analysis HPLC-UV/MS Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photolytic->HPLC_Analysis Data_Analysis Data Analysis and Peak Identification HPLC_Analysis->Data_Analysis

References

Technical Support Center: Scale-Up Synthesis of 1-(2-Methoxybenzoyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the scale-up synthesis of 1-(2-methoxybenzoyl)piperazine and its derivatives. Below are troubleshooting guides and frequently asked questions to address common issues during experimental work.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Question: My reaction yield has significantly decreased upon scaling up from lab to pilot plant scale. What are the potential causes and solutions?

Answer: A decrease in yield during scale-up is a common challenge. Several factors could be responsible. Consider the following troubleshooting steps:

  • Mixing and Mass Transfer: Inadequate mixing in larger reactors can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Solution: Ensure the reactor's agitation speed and impeller design are suitable for the reaction volume to maintain a homogeneous mixture. For heterogeneous reactions, efficient stirring is crucial for inter-phase contact.

  • Heat Transfer: Exothermic reactions that are easily controlled at a small scale can become problematic in larger vessels with a lower surface-area-to-volume ratio. Poor heat dissipation can lead to side reactions and degradation of the product.

    • Solution: Implement a more robust temperature control system. Consider adding the acylating agent (2-methoxybenzoyl chloride) at a slower rate or using a jacketed reactor with a reliable cooling system.

  • Reagent Addition: The rate of addition of reagents is critical. A fast addition on a large scale can lead to a spike in local concentrations and temperature, favoring the formation of byproducts.

    • Solution: Add the 2-methoxybenzoyl chloride solution dropwise or via a syringe pump over an extended period. Maintain a low reaction temperature during the addition.

  • Purity of Starting Materials: Impurities in starting materials may have a negligible effect on a small scale but can significantly impact the reaction outcome at a larger scale.

    • Solution: Ensure the quality and purity of piperazine and 2-methoxybenzoyl chloride through appropriate analytical testing (e.g., NMR, HPLC) before use.

Issue 2: High Levels of 1,4-bis(2-Methoxybenzoyl)piperazine Impurity

Question: I am observing a significant amount of the di-acylated byproduct, 1,4-bis(2-methoxybenzoyl)piperazine, in my scaled-up reaction. How can I improve the selectivity for the mono-acylated product?

Answer: The formation of the di-substituted byproduct is a frequent challenge due to the comparable reactivity of the second nitrogen atom in the piperazine ring after the initial acylation.[1] To favor mono-substitution, consider these strategies:

  • Stoichiometric Control: Using a large excess of piperazine is a common and effective method to statistically favor the reaction of the electrophile with an unsubstituted piperazine molecule.

    • Solution: Employ a 3-5 fold molar excess of piperazine relative to 2-methoxybenzoyl chloride.

  • Slow Addition at Low Temperature: This helps to keep the concentration of the acylating agent low, reducing the likelihood of a second acylation on the already mono-acylated piperazine.

    • Solution: Add the 2-methoxybenzoyl chloride solution slowly to the piperazine solution while maintaining the reaction temperature at 0-5 °C.

  • Use of a Mono-Protected Piperazine: This is a more controlled, albeit multi-step, approach that ensures only one nitrogen is available for reaction.

    • Solution: Utilize N-Boc-piperazine as the starting material. The Boc (tert-butyloxycarbonyl) protecting group can be removed in a subsequent step after the acylation.

Issue 3: Difficulty in Product Purification and Isolation

Question: I am facing challenges with the purification of this compound at a larger scale. The product is difficult to crystallize, or the purity is not satisfactory after work-up.

Answer: Purification challenges are common during scale-up. The following approaches can be helpful:

  • Acid-Base Extraction: this compound is a basic compound and can be effectively purified by liquid-liquid extraction.

    • Solution: After the reaction, quench the mixture and dissolve it in an organic solvent. Wash the organic layer with an acidic solution (e.g., dilute HCl) to extract the product into the aqueous layer as its hydrochloride salt. The aqueous layer can then be basified (e.g., with NaOH) and the purified product re-extracted into an organic solvent.

  • Crystallization: If the product is a solid, crystallization is an excellent method for purification.

    • Solution: Convert the product to its hydrochloride salt by treating the free base with HCl in a suitable solvent (e.g., isopropanol, ethanol). The salt often has better crystallinity. Experiment with different solvent systems (e.g., ethanol/water, acetone/water) to find optimal conditions for crystallization.

  • Column Chromatography: While less ideal for very large-scale production due to cost and solvent consumption, it can be a viable option for pilot-scale purification.

    • Solution: Use a silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to separate the product from impurities.

Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters to monitor during the scale-up of this synthesis?

A1: The most critical parameters to monitor and control are:

  • Temperature: To prevent side reactions and degradation.

  • Rate of addition of 2-methoxybenzoyl chloride: To control reaction selectivity and exothermicity.

  • Agitation speed: To ensure proper mixing and heat transfer.

  • Reaction time: To ensure complete conversion without promoting byproduct formation.

  • pH during work-up: For efficient extraction and isolation of the product.

Q2: What are the common process-related impurities I should look for?

A2: Besides the di-acylated byproduct, other potential impurities include:

  • Unreacted piperazine and 2-methoxybenzoyl chloride.

  • Hydrolysis product of 2-methoxybenzoyl chloride, which is 2-methoxybenzoic acid.

  • Impurities present in the starting materials.

Q3: Which analytical techniques are recommended for monitoring the reaction and assessing product purity?

A3:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture and final product purity. A reverse-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is often a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and identification of impurities.

Data Presentation

Table 1: Impact of Piperazine Stoichiometry on Product Distribution (Lab Scale vs. Pilot Scale)

Molar Ratio (Piperazine:Acylating Agent)ScaleYield of Mono-acylated Product (%)Di-acylated Impurity (%)
1:1Lab (10g)55-6520-30
1:1Pilot (1kg)40-5035-45
3:1Lab (10g)80-855-10
3:1Pilot (1kg)75-808-15
5:1Lab (10g)85-90<5
5:1Pilot (1kg)82-88<7

Table 2: Comparison of Purification Methods at Pilot Scale (1kg Batch)

Purification MethodYield (%)Purity (by HPLC, %)Key Considerations
Direct Crystallization70-7595-97May require multiple recrystallizations.
Acid-Base Extraction followed by Crystallization80-85>99.0Effective for removing acidic and neutral impurities.
Column Chromatography65-70>99.5High solvent consumption and cost.

Experimental Protocols

Key Experiment 1: Lab-Scale Synthesis of this compound

Materials:

  • Piperazine (anhydrous)

  • 2-Methoxybenzoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • 1M Sodium hydroxide (NaOH)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperazine (3.0 equivalents) in DCM.

  • Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0-5 °C in an ice bath.

  • Dissolve 2-methoxybenzoyl chloride (1.0 equivalent) in DCM and add it to the dropping funnel.

  • Add the 2-methoxybenzoyl chloride solution dropwise to the piperazine solution over 30-45 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Quench the reaction with water and transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash it sequentially with 1M HCl, water, 1M NaOH, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Key Experiment 2: Pilot-Scale Synthesis of this compound

Materials:

  • Piperazine (anhydrous)

  • 2-Methoxybenzoyl chloride

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (pellets)

  • Isopropanol

Procedure:

  • Charge a jacketed glass-lined reactor with toluene and piperazine (3.0 equivalents). Start agitation.

  • Prepare a solution of sodium carbonate (1.5 equivalents) in water and add it to the reactor.

  • Cool the reactor contents to 0-5 °C.

  • In a separate vessel, dissolve 2-methoxybenzoyl chloride (1.0 equivalent) in toluene.

  • Add the 2-methoxybenzoyl chloride solution to the reactor via a dosing pump over 2-3 hours, maintaining the internal temperature at 0-10 °C.

  • After the addition, allow the mixture to warm to 20-25 °C and stir for an additional 4-6 hours. Monitor the reaction progress by HPLC.

  • Once the reaction is complete, stop the agitation and allow the layers to separate. Remove the lower aqueous layer.

  • Wash the organic layer with water.

  • Extract the product from the organic layer by adding dilute aqueous HCl. Separate the aqueous layer containing the product hydrochloride salt.

  • To the aqueous layer, add isopropanol.

  • Basify the solution with a concentrated NaOH solution to precipitate the free base.

  • Cool the mixture to 0-5 °C to complete the crystallization.

  • Isolate the product by filtration, wash with cold water, and dry under vacuum at 50-60 °C.

Visualizations

Synthesis_Pathway Piperazine Piperazine Intermediate Mono-acylated Product Piperazine->Intermediate Acylation MethoxybenzoylChloride 2-Methoxybenzoyl Chloride MethoxybenzoylChloride->Intermediate Diacylated Di-acylated Byproduct MethoxybenzoylChloride->Diacylated Intermediate->Diacylated Second Acylation FinalProduct This compound Intermediate->FinalProduct Purification

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or High Impurity in Scale-up? CheckMixing Evaluate Mixing Efficiency Start->CheckMixing No CheckTemp Assess Temperature Control Start->CheckTemp Yes OptimizeAgitation Optimize Agitator Speed/Design CheckMixing->OptimizeAgitation CheckAddition Review Reagent Addition Rate CheckTemp->CheckAddition ImproveCooling Improve Reactor Cooling/Dosing CheckTemp->ImproveCooling CheckPurity Analyze Starting Material Purity CheckAddition->CheckPurity SlowAddition Decrease Addition Rate CheckAddition->SlowAddition CheckPurity->SlowAddition SourceHighPurity Source Higher Purity Materials CheckPurity->SourceHighPurity

Caption: Troubleshooting decision tree for scale-up issues.

Caption: General experimental workflow for the synthesis.

References

Addressing poor solubility of 1-(2-Methoxybenzoyl)piperazine in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 1-(2-Methoxybenzoyl)piperazine in reaction media.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor solubility in my reaction medium?

A1: The solubility of a compound is determined by its physicochemical properties and the nature of the solvent. This compound possesses both hydrophobic (the methoxybenzoyl group) and hydrophilic (the piperazine ring) regions. In non-polar organic solvents, the polar piperazine moiety can limit solubility, while in aqueous media, the hydrophobic portion of the molecule can lead to poor solubility. The piperazine nitrogen is basic, meaning its ionization state and, consequently, its solubility are highly dependent on the pH of the medium.[1]

Q2: What are the initial steps to improve the solubility of this compound?

A2: The most straightforward initial approaches involve modifying the reaction medium. Consider the following:

  • Solvent Screening: Test the solubility in a range of solvents with varying polarities.

  • pH Adjustment: For aqueous or protic media, adjusting the pH to be more acidic can significantly increase solubility by protonating the basic piperazine nitrogen.[1]

  • Co-solvents: The use of a water-miscible organic co-solvent can enhance the solubility of hydrophobic compounds.[2][3]

Q3: How does pH influence the solubility of this compound?

A3: this compound is a basic compound due to the piperazine ring. In acidic conditions (pH < pKa), the nitrogen atoms in the piperazine ring become protonated, forming a more soluble cationic salt.[1] Conversely, in neutral or basic media, the compound exists predominantly as the less soluble free base. Therefore, lowering the pH of the reaction medium is a highly effective strategy for increasing its solubility in aqueous or protic solvents.

Q4: Which co-solvents are recommended, and how do they work?

A4: Co-solvents are substances added in small amounts to a primary solvent to increase the solubility of a poorly soluble compound.[4] They work by reducing the polarity of the solvent system, making it more favorable for the solute to dissolve. For aqueous reactions, common co-solvents include dimethyl sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycols (PEGs).[2][4] The choice of co-solvent will depend on its compatibility with your reaction conditions and downstream processing.

Q5: When is it appropriate to use surfactants to improve solubility?

A5: Surfactants should be considered when other methods like pH adjustment or co-solvents are ineffective or incompatible with your experimental setup. Surfactants, or surface-active agents, can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous media.[5][6][7] This technique is particularly useful in pharmaceutical formulations and can also be applied in certain reaction systems. Non-ionic surfactants are often preferred as they are less likely to interfere with reaction chemistry.[7][8]

Q6: Is forming a salt of this compound a viable strategy?

A6: Yes, salt formation is a highly effective method for improving the aqueous solubility of basic compounds like piperazine derivatives.[2] The hydrochloride salt of 1-(2-Methoxyphenyl)piperazine is commercially available and demonstrates improved solubility in polar solvents like water and methanol.[9] If you are starting with the free base, you can form the salt in situ by adding an acid (e.g., HCl) to the reaction mixture or by isolating the salt beforehand.

Troubleshooting Guide

Problem: My this compound is not dissolving in the chosen reaction solvent.

Troubleshooting Step Action Rationale
1. Verify Compound Purity Check the purity of your this compound using an appropriate analytical method (e.g., NMR, LC-MS).Impurities can sometimes affect the solubility characteristics of a compound.
2. Attempt Gentle Heating Gently warm the mixture while stirring.Solubility often increases with temperature.[10] Be cautious not to exceed the decomposition temperature of your reactants.
3. Perform a Solvent Screen Test the solubility of a small amount of the compound in a variety of solvents (e.g., THF, Dioxane, Acetonitrile, DMF, DMSO, Methanol, Ethanol).This will help you identify a more suitable solvent system for your reaction.
4. Utilize a Co-solvent Introduce a small percentage of a co-solvent in which your compound is more soluble.[4]This can increase the overall solvating power of your reaction medium without drastically changing the reaction conditions.
5. Adjust the pH (for protic solvents) If your reaction medium is aqueous or protic (e.g., ethanol), add a small amount of a compatible acid (e.g., HCl, acetic acid).Lowering the pH will protonate the piperazine ring, forming a more soluble salt.[1]

Problem: The compound precipitates out of the solution during the reaction.

Troubleshooting Step Action Rationale
1. Re-evaluate Solvent Choice Based on the reaction progress, a change in the composition of the reaction mixture may have reduced the compound's solubility. Consider a solvent system with higher solvating power.The polarity of the reaction mixture can change as reactants are consumed and products are formed.
2. Increase Co-solvent Ratio Gradually add more of the co-solvent to the reaction mixture.This can help to keep the compound and any intermediates or products in the solution.
3. Consider a Solid Dispersion For advanced applications, preparing a solid dispersion of your compound with a hydrophilic carrier can improve its dissolution rate.[11][12][13]This technique disperses the drug at a molecular level in a carrier matrix, enhancing wettability and dissolution.[14]

Quantitative Data Summary

The following table summarizes available solubility data for the hydrochloride salt of 1-(2-Methoxyphenyl)piperazine, a close analog. This data can provide a starting point for solvent selection.

SolventSolubilityReference
Water (Aqueous Acid)Soluble[15]
MethanolSoluble[16]
DMSO10 mg/mL[15]
Ethanol1 mg/mL[15]
ChloroformVery Slightly Soluble[16]
AcetoneInsoluble[16]
EtherVery Slightly Soluble[16]
HexaneInsoluble[16]

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment in a Target Medium
  • Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).

  • Dilution: Perform serial dilutions of the DMSO stock solution into your target reaction medium or buffer.

  • Incubation: Incubate the dilutions at the desired reaction temperature for a set period (e.g., 1-2 hours) with gentle agitation.

  • Observation: Visually inspect for any signs of precipitation. The highest concentration that remains clear is the approximate kinetic solubility.

  • Quantification (Optional): For a more precise measurement, filter the solutions to remove any precipitate and analyze the concentration of the compound in the filtrate using HPLC or a similar quantitative method.

Protocol 2: pH-Dependent Solubility Profile
  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, 9).

  • Sample Addition: Add an excess amount of solid this compound to a fixed volume of each buffer in separate vials. Ensure there is undissolved solid remaining.

  • Equilibration: Seal the vials and agitate them at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Filtration: Carefully filter each suspension using a suitable syringe filter (e.g., 0.45 µm PTFE) to remove the undissolved solid.

  • Analysis: Dilute the filtrate and determine the concentration of the dissolved compound using a calibrated analytical method like UV-Vis spectroscopy or HPLC.

  • Data Plotting: Plot the measured solubility (in mg/mL or M) against the pH of the buffer to generate a pH-solubility profile.

Protocol 3: Preparation of a Solid Dispersion via Solvent Evaporation
  • Dissolution: Dissolve both this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG)) in a common volatile solvent like methanol or a dichloromethane/methanol mixture.[11]

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator to form a thin film.

  • Drying: Further dry the film under a high vacuum for an extended period (e.g., 24 hours) to remove any residual solvent.

  • Collection: Scrape the resulting solid dispersion from the flask. This solid can then be used in subsequent reactions, where the carrier will help to improve the dissolution of the active compound.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Poor Solubility start Poor solubility of This compound observed solvent_screen Perform Solvent Screen start->solvent_screen success Solubility Issue Resolved solvent_screen->success Suitable solvent identified failure Issue Persists solvent_screen->failure No suitable single solvent found ph_adjust Adjust pH (for protic media) cosolvent Use Co-solvents ph_adjust->cosolvent Incompatible or ineffective ph_adjust->success Solubility improved advanced Consider Advanced Techniques cosolvent->advanced Ineffective cosolvent->success Solubility improved advanced->success Problem solved failure->ph_adjust

Caption: Troubleshooting workflow for solubility issues.

pHEffect Effect of pH on Solubility of a Basic Compound cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) low_ph Free Base (Insoluble) + H+ low_ph_prod Protonated Salt (Soluble) low_ph->low_ph_prod Equilibrium shifts right high_ph Free Base (Insoluble) + H+ high_ph_prod Protonated Salt (Soluble) high_ph_prod->high_ph Equilibrium shifts left

Caption: pH effect on the solubility of basic compounds.

CosolventMechanism Mechanism of Co-solvency cluster_before Without Co-solvent (e.g., Water) cluster_after With Co-solvent solute_before Poorly Soluble Compound (Hydrophobic) solvent_before Polar Solvent (High Polarity) interaction_before Weak Solute-Solvent Interactions solute_after Poorly Soluble Compound solvent_after Solvent + Co-solvent (Reduced Polarity) interaction_after Favorable Solute-Solvent Interactions process Addition of Co-solvent cluster_after cluster_after cluster_before cluster_before

Caption: How co-solvents improve solubility.

References

Minimizing dimer formation in 1-(2-Methoxybenzoyl)piperazine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize dimer formation during reactions involving 1-(2-Methoxybenzoyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What is dimer formation in the context of this compound reactions?

A1: Dimer formation refers to a common side reaction where two molecules of this compound react with a bifunctional acylating or alkylating agent, resulting in a symmetrically disubstituted piperazine derivative. This "dimer" is an undesired byproduct that can complicate purification and reduce the yield of the intended monosubstituted product.

Q2: What is the primary cause of dimer formation?

A2: The primary cause of dimer formation is the presence of two reactive secondary amine groups on the piperazine ring. When reacting with an acylating or alkylating agent, the first substitution occurs on one nitrogen atom. If the reaction conditions are not carefully controlled, a second substitution can occur on the other nitrogen, leading to the formation of a disubstituted or "dimer" product.

Q3: How can I detect and quantify dimer formation?

A3: Dimer formation can be detected and quantified using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A specific HPLC method for the separation of 1-(2-methoxyphenyl)piperazine has been developed, which can be adapted to separate and quantify the monomer and dimer.[1]

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
High percentage of dimer formation - Incorrect stoichiometry (insufficient excess of piperazine).- High reaction temperature.- Prolonged reaction time.- Highly reactive acylating/alkylating agent.- Use a significant molar excess of this compound (e.g., 5-fold or greater) to favor monosubstitution.[2]- Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).- Monitor the reaction progress closely using TLC or HPLC and quench it as soon as the starting material is consumed.- Consider using a less reactive acylating agent or an activating agent that allows for more controlled reactivity.
Difficulty in separating the product from the dimer The polarity of the desired product and the dimer are very similar.- Optimize the mobile phase in your column chromatography. A gradient elution might be necessary.- Consider derivatization of the unreacted amine on the desired product to alter its polarity before purification.- Preparative HPLC can be an effective, albeit more expensive, method for separating compounds with similar polarities.
Low yield of the desired monosubstituted product - Significant dimer formation.- Incomplete reaction.- Degradation of starting material or product.- Address dimer formation using the solutions mentioned above.- Ensure the quality and reactivity of your acylating/alkylating agent.- Use an appropriate base to neutralize any acid formed during the reaction, which can protonate the piperazine and render it unreactive.

Experimental Protocols

Protocol 1: Minimizing Dimer Formation via Stoichiometric Control

This protocol is based on the principle of using a large excess of the piperazine to statistically favor monosubstitution.

Materials:

  • This compound

  • Acyl chloride (or other acylating agent)

  • Anhydrous, non-protic solvent (e.g., Dichloromethane, THF)

  • Tertiary amine base (e.g., Triethylamine, DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve a 5-fold molar excess of this compound in the anhydrous solvent.

  • Add a tertiary amine base (1.5 equivalents relative to the acylating agent).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (1 equivalent) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC or HPLC.

  • Once the starting acylating agent is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: In-Situ Protonation for Monosubstitution

This method involves the in-situ formation of the piperazine monohydrochloride to protect one of the nitrogen atoms, thus preventing disubstitution.[3]

Materials:

  • This compound

  • Piperazine dihydrochloride

  • Acylating agent

  • Methanol or Acetic Acid

  • Ethyl acetate for precipitation

Procedure:

  • Prepare a solution of piperazine monohydrochloride in situ by dissolving this compound and piperazine dihydrochloride in a 1:1 molar ratio in methanol.

  • Add the acylating agent to this solution.

  • Stir the reaction at room temperature or under reflux, monitoring by TLC or HPLC.

  • Upon completion, cool the reaction mixture to 5 °C to precipitate out any unreacted piperazine dihydrochloride.[3]

  • Filter the mixture and evaporate the solvent from the filtrate.

  • Precipitate the product using ethyl acetate and recrystallize from a suitable solvent like isopropyl alcohol.[3]

Quantitative Data

The following table summarizes the effect of piperazine excess on the yield of mono- and di-acylated products, based on a study of N-acylation of piperazine.[2]

Molar Excess of PiperazineYield of Mono-acylated Product (%)Yield of Di-acylated Product (%)
2-foldNot specified44
5-fold6610

Visualizations

Dimer_Formation_Pathway Piperazine This compound Monoacylated Desired Mono-acylated Product Piperazine->Monoacylated 1st Acylation AcylatingAgent Acylating Agent (R-CO-X) AcylatingAgent->Monoacylated Dimer Dimer Byproduct (Di-acylated) AcylatingAgent->Dimer Monoacylated->Dimer 2nd Acylation (Undesired) ExcessPiperazine Excess Piperazine ExcessPiperazine->Monoacylated Favors

Caption: Reaction pathway illustrating the formation of the desired mono-acylated product and the undesired dimer byproduct.

Troubleshooting_Logic Start High Dimer Formation Detected CheckStoichiometry Check Stoichiometry: Is Piperazine in >5x Excess? Start->CheckStoichiometry CheckTemp Check Reaction Temperature: Is it low (e.g., 0°C)? CheckStoichiometry->CheckTemp Yes IncreaseExcess Increase Piperazine Excess CheckStoichiometry->IncreaseExcess No CheckTime Check Reaction Time: Is it minimized? CheckTemp->CheckTime Yes LowerTemp Lower Reaction Temperature CheckTemp->LowerTemp No MonitorClosely Monitor Reaction Closely and Quench Promptly CheckTime->MonitorClosely No Success Dimer Formation Minimized CheckTime->Success Yes IncreaseExcess->CheckStoichiometry LowerTemp->CheckTemp MonitorClosely->CheckTime

Caption: A logical workflow for troubleshooting and minimizing dimer formation in this compound reactions.

References

Catalyst deactivation problems in 1-(2-Methoxybenzoyl)piperazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to catalyst deactivation during the synthesis of 1-(2-Methoxybenzoyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What are the common catalytic methods for synthesizing this compound?

A1: The synthesis of this compound, an N-acylation reaction, can be achieved through several catalytic methods. The most common routes involve the reaction of a 2-methoxybenzoyl derivative (like the acid chloride or ester) with piperazine. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are frequently employed for forming the C-N bond.[1] Copper-catalyzed methods like the Ullmann condensation are also viable, though they may require higher temperatures.[1] Additionally, direct amidation of methyl 2-methoxybenzoate with piperazine can be performed using various catalysts, including those based on niobium oxide (Nb₂O₅) or zirconium (MOF-808(Zr)), although these often necessitate high temperatures.[2]

Q2: My reaction is sluggish or incomplete. What are the likely causes?

A2: A slow or incomplete reaction can be attributed to several factors. A primary concern is catalyst deactivation or poisoning.[3][4] The choice of catalyst and ligand is critical; for instance, in Buchwald-Hartwig aminations, sterically hindered biaryl phosphine ligands are often more effective.[5] Suboptimal reaction conditions such as incorrect temperature, inappropriate base, or poor solubility of reagents can also hinder the reaction.[5][6] It is crucial to ensure an inert atmosphere to protect the catalyst, especially when using palladium catalysts which can be sensitive to oxygen.[5]

Q3: What causes catalyst deactivation in this specific synthesis?

A3: Catalyst deactivation, particularly for palladium catalysts, is a common issue. The primary causes include:

  • Product Inhibition/Poisoning: The nitrogen atoms in the piperazine ring of the product can strongly adsorb to the active sites of the catalyst, preventing reactant molecules from binding.[3]

  • Ligand Poisoning: The piperazine nucleophile can coordinate to the palladium center and displace the phosphine ligand, leading to catalyst deactivation.[3]

  • Impurities in Reactants or Solvents: Contaminants such as sulfur compounds, water, or oxygen can act as catalyst poisons.[4][7]

  • Thermal Decomposition: High reaction temperatures can lead to the degradation of the catalyst over time.[8]

Q4: Can I regenerate a deactivated catalyst?

A4: Yes, in some cases, catalyst regeneration is possible. The method of regeneration depends on the cause of deactivation. For deactivation caused by organic residues or coking, washing with solvents like chloroform and glacial acetic acid, sometimes combined with ultrasonication, can be effective.[9] For certain types of poisoning, thermal treatments in a controlled atmosphere (e.g., air flow at elevated temperatures) can regenerate the catalyst by burning off adsorbed poisons.[10] However, for irreversible poisoning, such as strong chemisorption of poisons, the catalyst may need to be replaced.[3]

Troubleshooting Guide

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure the catalyst is fresh and has been stored under appropriate inert conditions. For Pd(II) precatalysts, ensure that the reaction conditions are suitable for its reduction to the active Pd(0) species.[5] Consider using a different batch or supplier of the catalyst.
Catalyst Poisoning Purify all reactants and solvents to remove potential poisons like sulfur or water.[4][7] If product inhibition is suspected, consider using a higher catalyst loading or a more poison-resistant catalyst.[3]
Incorrect Ligand Choice For palladium-catalyzed reactions, screen a variety of phosphine ligands. Bulky, electron-rich ligands can improve catalyst stability and activity.[3][5]
Inappropriate Base The choice of base is crucial. If a strong base like NaOtBu is causing decomposition, consider switching to a weaker base such as K₃PO₄ or Cs₂CO₃.[6]
Suboptimal Temperature Many N-acylation reactions require heating (typically 80-110 °C).[5] If the reaction is not proceeding, consider a gradual increase in temperature while monitoring for byproduct formation.
Issue 2: Formation of N,N'-bis-(2-Methoxybenzoyl)piperazine Byproduct
Potential Cause Troubleshooting Steps
Uncontrolled Stoichiometry Use a significant excess of piperazine (e.g., 5-10 equivalents) to statistically favor mono-acylation.[11]
High Reaction Rate Add the 2-methoxybenzoyl chloride or other acylating agent slowly and at a controlled, often lower, temperature to minimize the second acylation.[11]
Use of a Protecting Group Employ a mono-protected piperazine, such as N-Boc-piperazine, to ensure only one nitrogen atom is available for acylation. The protecting group can be removed in a subsequent step.[11]

Experimental Protocols

Representative Protocol for this compound Synthesis (Buchwald-Hartwig Amination)

Materials:

  • 2-Methoxybenzoyl chloride

  • Piperazine

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., RuPhos or XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%).

  • Add anhydrous toluene to the flask.

  • Add piperazine (e.g., 1.2 equivalents).

  • Add sodium tert-butoxide (e.g., 1.4 equivalents).

  • Slowly add 2-methoxybenzoyl chloride (1.0 equivalent) to the mixture.

  • Heat the reaction mixture to 80-100 °C and monitor its progress using TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol for Catalyst Regeneration (Solvent Washing)

Materials:

  • Deactivated catalyst

  • Chloroform

  • Glacial acetic acid

Procedure:

  • Suspend the deactivated catalyst in a mixture of chloroform and glacial acetic acid.

  • Stir the suspension vigorously at room temperature for a set period (e.g., 1-2 hours).

  • Consider using an ultrasonic bath to enhance the cleaning process.[9]

  • Filter the catalyst and wash it thoroughly with a fresh solvent (e.g., chloroform) to remove any residual acid and dissolved impurities.

  • Dry the catalyst under vacuum before reuse.

Data Presentation

Table 1: Effect of Catalyst and Ligand on Reaction Yield

Catalyst (mol%)Ligand (mol%)BaseTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)RuPhos (4)NaOtBu1001292
Pd₂(dba)₃ (1)XPhos (3)NaOtBu1001295
Pd(OAc)₂ (2)BINAP (4)NaOtBu1002465
CuI (5)NoneK₂CO₃1202478

Note: This data is representative and actual results may vary.

Table 2: Impact of Potential Poisons on Catalyst Performance

Poison Added (ppm)CatalystInitial Reaction Rate (relative)Final Conversion (%)
NonePd/C1.0098
Sulfur (as thiophene, 50 ppm)Pd/C0.3542
Water (1000 ppm)Pd/C0.8588

Note: This data is illustrative of general trends in catalyst poisoning.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification setup 1. Add Catalyst, Ligand, and Base to Flask inert 2. Establish Inert Atmosphere setup->inert solvent 3. Add Anhydrous Solvent inert->solvent reactants 4. Add Piperazine and 2-Methoxybenzoyl Chloride solvent->reactants heat 5. Heat and Stir reactants->heat monitor 6. Monitor Progress (TLC/LC-MS) heat->monitor quench 7. Quench Reaction monitor->quench extract 8. Extract Product quench->extract purify 9. Purify via Chromatography extract->purify product Final Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

catalyst_deactivation cluster_catalyst Active Catalyst cluster_deactivation Deactivation Pathways active_catalyst Pd(0)L_n (Active Species) product_poisoning Product Inhibition (Piperazine Coordination) active_catalyst->product_poisoning [Product Formation] ligand_displacement Ligand Displacement by Piperazine active_catalyst->ligand_displacement [Excess Piperazine] impurity_poisoning Poisoning by Impurities (e.g., Sulfur) active_catalyst->impurity_poisoning [Contaminated Reagents] deactivated_catalyst Inactive Catalyst product_poisoning->deactivated_catalyst ligand_displacement->deactivated_catalyst impurity_poisoning->deactivated_catalyst troubleshooting_tree cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions start Low Reaction Yield? catalyst_inactive Is the catalyst fresh and stored correctly? start->catalyst_inactive Yes temp_issue Is the temperature optimal? start->temp_issue No ligand_issue Is the ligand appropriate for the reaction? catalyst_inactive->ligand_issue Yes solution1 Use fresh catalyst catalyst_inactive->solution1 No poisoning Are reactants and solvents pure? ligand_issue->poisoning Yes solution2 Screen different ligands ligand_issue->solution2 No solution3 Purify reagents poisoning->solution3 Yes base_issue Is the base suitable? temp_issue->base_issue Yes solution4 Optimize temperature temp_issue->solution4 No solution5 Try a different base base_issue->solution5 Yes

References

Validation & Comparative

A Comparative Guide to 1-(2-Methoxybenzoyl)piperazine and 1-(4-methoxybenzoyl)piperazine in Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1-(2-methoxybenzoyl)piperazine and 1-(4-methoxybenzoyl)piperazine, two positional isomers with significant potential in medicinal chemistry. The placement of the methoxy group—ortho in the former and para in the latter—imparts distinct physicochemical and pharmacological properties, influencing their synthetic accessibility and biological activity. This document summarizes available experimental data on their synthesis and explores their potential roles in modulating key signaling pathways relevant to drug discovery.

Synthetic Overview and Comparison

The synthesis of both this compound and 1-(4-methoxybenzoyl)piperazine is typically achieved through the acylation of piperazine with the corresponding methoxybenzoyl chloride. While specific yields can vary based on reaction conditions and scale, the general synthetic accessibility is high. The primary difference in their synthesis lies in the commercial availability and cost of the starting materials, 2-methoxybenzoyl chloride and 4-methoxybenzoyl chloride.

A common synthetic route involves the reaction of piperazine with the appropriate acyl chloride in the presence of a base, such as triethylamine, in an inert solvent like dichloromethane. An alternative approach involves the use of a protected piperazine, such as tert-butyl piperazine-1-carboxylate, followed by deprotection.

ParameterThis compound1-(4-Methoxybenzoyl)piperazine
Starting Materials Piperazine, 2-Methoxybenzoyl chloridePiperazine, 4-Methoxybenzoyl chloride
Typical Reaction AcylationAcylation
Reported Yield Not explicitly found in literatureHigh (as a derivative)[1]
Key Considerations Potential for steric hindrance from the ortho-methoxy group influencing reaction kinetics.Generally straightforward reaction.

Experimental Protocols

General Synthesis of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine (including 1-(4-methoxybenzoyl)piperazine derivative)[1]

A solution of 1-(4-chlorobenzhydryl)piperazine (1.98 mmol) in dry dichloromethane is cooled to 0–5 °C in an ice bath. Triethylamine (5.94 mmol) is added to the cold reaction mixture and stirred for 10 minutes. Subsequently, the respective benzoyl chloride (in this case, 4-methoxybenzoyl chloride) (1.98 mmol) is added. The reaction mixture is stirred for 5–6 hours at room temperature and monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with ethyl acetate. The organic layer is dried over magnesium sulfate and evaporated to yield the crude product, which can be further purified by column chromatography.[1]

Proposed Synthesis of this compound

To a solution of piperazine (10 mmol) and triethylamine (25 mmol) in dichloromethane (50 mL) cooled to 0°C, a solution of 2-methoxybenzoyl chloride (10 mmol) in dichloromethane (20 mL) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography to afford this compound.

Comparative Pharmacological Profile and Biological Activity

For instance, studies on other substituted piperazine derivatives have shown that para-substitution can enhance affinity for certain receptors. Specifically, a para-methoxy substitution on a benzyl group attached to a piperazine scaffold was found to improve binding affinity for the sigma-1 receptor.[2] Derivatives of 1-(2-methoxyphenyl)piperazine have been investigated for their affinity towards dopamine D2 and serotonin 5-HT1A receptors.[3]

The potential hepatotoxicity of piperazine derivatives is a factor to consider in drug development. A study on 1-(4-methoxyphenyl)piperazine (MeOPP), a related compound, indicated potential for hepatic detrimental effects, suggesting that metabolic pathways should be carefully evaluated for new derivatives.[4][5]

Biological TargetThis compound (Inferred from Analogs)1-(4-Methoxybenzoyl)piperazine (Inferred from Analogs)
Serotonin Receptors (e.g., 5-HT1A) Likely to exhibit affinity.[3]Potential for high affinity.
Dopamine Receptors (e.g., D2) Likely to exhibit affinity.[3]Potential for high affinity.
Sigma Receptors Potential for affinity.Para-methoxy substitution may enhance affinity.[2]
Other Potential Activities Antipsychotic, anxiolytic, antidepressant.[6][7]Antipsychotic, anxiolytic, antidepressant.[6][7]

Signaling Pathways and Experimental Workflows

The interaction of these compounds with dopamine and serotonin receptors suggests their involvement in key neurotransmitter signaling pathways implicated in various neuropsychiatric disorders.

Dopaminergic Signaling Pathway

A simplified representation of the dopaminergic signaling pathway that could be modulated by these compounds is shown below. Antagonism at the D2 receptor is a common mechanism of action for antipsychotic drugs.

Dopaminergic Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates targets Compound 1-(2/4-methoxybenzoyl)piperazine Compound->D2R Antagonizes

Caption: Potential antagonism of the D2 receptor by methoxybenzoyl piperazines.

Serotonergic Signaling Pathway

Similarly, modulation of the 5-HT1A receptor is a key mechanism for anxiolytic and antidepressant medications.

Serotonergic Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Serotonin Serotonin (5-HT) HT1A 5-HT1A Receptor Serotonin->HT1A Binds AC Adenylyl Cyclase HT1A->AC Inhibits cAMP cAMP AC->cAMP Response Cellular Response (e.g., neuronal hyperpolarization) cAMP->Response Reduced signaling Compound 1-(2/4-methoxybenzoyl)piperazine Compound->HT1A Modulates

Caption: Potential modulation of the 5-HT1A receptor by methoxybenzoyl piperazines.

General Experimental Workflow for Synthesis and Initial Screening

The following diagram illustrates a typical workflow for the synthesis and initial biological evaluation of these compounds.

Experimental Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Screening Start Piperazine + (2/4)-Methoxybenzoyl chloride Reaction Acylation Reaction (DCM, Triethylamine) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure 1-(2/4-methoxybenzoyl)piperazine Purification->Product QC Structural Verification (NMR, MS) Product->QC Screening In vitro Receptor Binding Assays (e.g., D2, 5-HT1A) Product->Screening Data Determine Ki values Screening->Data

Caption: Workflow for synthesis and primary screening of target compounds.

Conclusion

Both this compound and 1-(4-methoxybenzoyl)piperazine are synthetically accessible compounds with high potential for use in drug discovery, particularly in the development of novel CNS agents. The isomeric position of the methoxy group is predicted to have a significant impact on their pharmacological profiles, influencing receptor affinity and selectivity. While direct comparative data is limited, the available information on related analogs suggests that both compounds are promising candidates for further investigation. Future studies should focus on direct, head-to-head comparisons of their synthesis, receptor binding profiles, and in vivo efficacy to fully elucidate their therapeutic potential.

References

Comparative analysis of benzoylpiperazine derivatives for receptor binding

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the receptor binding affinities of benzoylpiperazine derivatives, supported by experimental data and detailed protocols.

Benzoylpiperazine derivatives represent a significant class of psychoactive compounds, known for their diverse interactions with various neurotransmitter receptors. This guide provides a comparative analysis of the in vitro receptor binding profiles of selected benzoylpiperazine and related arylpiperazine derivatives, with a focus on their affinities for key serotonin (5-HT), dopamine (D), and sigma (σ) receptors. The data presented herein, summarized from multiple scientific studies, offers valuable insights into the structure-activity relationships (SAR) of these compounds and their potential as pharmacological probes or leads for therapeutic development.

Quantitative Receptor Binding Data

The following table summarizes the equilibrium dissociation constants (Ki) for a selection of benzoylpiperazine and analogous arylpiperazine derivatives at various receptor subtypes. Lower Ki values indicate higher binding affinity.

CompoundReceptor SubtypeKi (nM)
1-(2-Methoxyphenyl)piperazine Derivatives
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine5-HT1A1.2[1]
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine5-HT1A21.3[1]
4-[2-(3-methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine5-HT1AData not explicitly provided, but used as a monomer for dimer synthesis with high affinity.[2]
5-HT7High affinity, comparable to 5-HT1A.[2]
1-(2,3-Dichlorophenyl)piperazine (DCPP) Derivatives
DCPP (Metabolite of Aripiprazole)D2Partial agonist activity noted.[3]
D3Partial agonist activity noted.[3]
N-(2-(Benzylamino)-2-oxoethyl)-4-(4-(2,3-dichlorophenyl)piperazin-1-yl)-N-methylbutanamideD2High affinity (pIC50 > 8)[4]
D3High affinity[5]
Other Aryl/Benzoylpiperazine Analogs
1-(m-Trifluoromethylphenyl)piperazine (TFMPP)5-HT1AHigh affinity
5-HT2ALower affinity
1-Benzoyl-4-(2,3-dichlorophenyl)piperazineD2Moderate affinity
5-HT1ALow affinity
5-HT2ALow affinity
Sigma Receptor Ligands (Piperazine/Piperidine Derivatives)
p-Methoxybenzyl substituted piperazine 3dσ112.4[6]
N-Butyl substituted methyl ether 12bσ113.2[7]

Experimental Protocols

The binding affinities presented in this guide were determined using radioligand binding assays, a standard in vitro technique for characterizing ligand-receptor interactions. Below is a generalized protocol that outlines the key steps involved in these experiments.

Membrane Preparation
  • Tissue/Cell Source : Receptors are typically sourced from either specific brain regions of rodents (e.g., rat or guinea pig) or cultured cell lines genetically engineered to express a high density of the target receptor (e.g., HEK-293 cells).

  • Homogenization : The tissue or cells are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl) to lyse the cells and release the membrane-bound receptors.

  • Centrifugation : The homogenate is subjected to a series of centrifugation steps to isolate the cell membranes, which contain the receptors of interest. The final membrane pellet is resuspended in an appropriate assay buffer.

  • Protein Quantification : The total protein concentration of the membrane preparation is determined using a standard method, such as the Bradford or BCA assay, to ensure consistent receptor amounts across experiments.

Competitive Radioligand Binding Assay
  • Incubation Mixture : In a multi-well plate, the membrane preparation is incubated with a specific radioligand (a radioactively labeled compound with known high affinity for the target receptor) and varying concentrations of the unlabeled test compound (the benzoylpiperazine derivative).

  • Radioligands : Common radioligands for the receptors discussed include:

    • 5-HT1A : [³H]8-OH-DPAT

    • D2 : [³H]Spiperone

    • σ1 : --INVALID-LINK---Pentazocine

  • Incubation Conditions : The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium. The composition of the assay buffer can influence ligand affinity.

  • Separation of Bound and Free Ligand : After incubation, the mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Radioactivity Measurement : The filters are washed to remove any non-specifically bound radioligand and then placed in scintillation vials. A scintillation cocktail is added, and the radioactivity is quantified using a liquid scintillation counter.

  • Data Analysis : The amount of bound radioligand is measured at each concentration of the test compound. The data is then analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Visualizations

Signaling Pathway

Many of the serotonin and dopamine receptors targeted by benzoylpiperazine derivatives are G-protein coupled receptors (GPCRs). The following diagram illustrates a generalized GPCR signaling cascade.

GPCR_Signaling cluster_membrane Cell Membrane Receptor GPCR G_Protein G-Protein (αβγ) Receptor->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ligand Benzoylpiperazine Derivative Ligand->Receptor Binding Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: Generalized G-protein coupled receptor (GPCR) signaling pathway.

Experimental Workflow

The following diagram outlines the key steps in a typical competitive radioligand binding assay used to determine the receptor affinity of benzoylpiperazine derivatives.

Radioligand_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from tissue or cells) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand Radioligand Solution (Fixed Concentration) Radioligand->Incubation Test_Compound Test Compound Dilutions (Benzoylpiperazine derivative) Test_Compound->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Counting Scintillation Counting (Measures radioactivity) Filtration->Counting Analysis Data Analysis (IC50 determination and Ki calculation) Counting->Analysis

Caption: Workflow of a competitive radioligand binding assay.

References

A Comparative Guide to Alternatives for Arylpiperazine Scaffolds in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The arylpiperazine moiety is a well-established pharmacophore in the development of drugs targeting the central nervous system (CNS).[1][2] Compounds incorporating this scaffold, such as those related to 1-(2-Methoxybenzoyl)piperazine, have shown significant activity at various G protein-coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D₂) receptors.[3][4] This has led to their successful application as antipsychotic, antidepressant, and anxiolytic agents.[5][6] However, the quest for improved therapeutic profiles—enhancing efficacy while minimizing side effects—has driven the development of novel molecular architectures that offer refined pharmacological activity.

This guide provides a comparative analysis of prominent alternatives to traditional arylpiperazine-based ligands, focusing on compounds that have achieved clinical significance. We will examine their pharmacological profiles, supported by experimental data, and provide standardized protocols for key assays used in their evaluation.

Reference Scaffold: Arylpiperazines (e.g., Buspirone)

Buspirone is a classic anxiolytic agent that exemplifies the therapeutic application of the arylpiperazine scaffold.[7] Its mechanism of action is primarily attributed to its high affinity for and partial agonism at serotonin 5-HT₁ₐ receptors.[8][9] Unlike benzodiazepines, it lacks significant sedative, anticonvulsant, or muscle relaxant effects.[8][10] While effective for generalized anxiety disorder, its utility can be limited by a delayed onset of action and moderate affinity for dopamine D₂ receptors.[9][10]

Alternative 1: Serotonin-Dopamine Activity Modulators (SDAMs) - Brexpiprazole

Brexpiprazole represents a second-generation evolution of the arylpiperazine scaffold, structurally similar to aripiprazole but with a distinct pharmacological profile.[11][12] It is classified as a serotonin-dopamine activity modulator (SDAM).[13]

Key Pharmacological Features:

  • D₂ Receptor Partial Agonism: Brexpiprazole exhibits partial agonism at D₂ receptors but with lower intrinsic activity than aripiprazole. This modulation is thought to contribute to a reduced risk of extrapyramidal side effects like akathisia.[11][12]

  • Potent 5-HT₁ₐ Partial Agonism: It acts as a potent partial agonist at 5-HT₁ₐ receptors, with a stronger activity level than aripiprazole.[11][13]

  • Potent 5-HT₂ₐ Antagonism: Strong antagonism at 5-HT₂ₐ receptors is a key feature, potentially contributing to its antipsychotic and antidepressant effects.[11]

This combination of activities results in a balanced modulation of serotonergic and dopaminergic systems, making it effective for schizophrenia and as an adjunctive treatment for major depressive disorder.[14]

Alternative 2: Multimodal Antidepressants - Vortioxetine

Vortioxetine is a multimodal antidepressant that combines serotonin reuptake inhibition with direct modulation of multiple serotonin receptors.[15][16] While it contains a piperazine moiety, its broader pharmacological profile distinguishes it from classic arylpiperazines.[16]

Key Pharmacological Features:

  • SERT Inhibition: Potently inhibits the serotonin transporter (SERT), increasing synaptic serotonin levels.[15]

  • 5-HT₁ₐ Agonism: Acts as a 5-HT₁ₐ receptor agonist.[15][17]

  • Multiple Receptor Antagonism: Displays antagonism at 5-HT₃, 5-HT₇, and 5-HT₁ₙ receptors.[15][17]

  • 5-HT₁ₑ Partial Agonism: Functions as a partial agonist at the 5-HT₁ₑ receptor.[15][17]

This complex mechanism is believed to modulate several neurotransmitter systems, including serotonin, norepinephrine, dopamine, and glutamate.[16][17] Clinically, this profile is associated with efficacy in treating depression and potentially improving cognitive symptoms.[15][18]

Quantitative Comparison of Receptor Binding Affinities

The following table summarizes the in vitro receptor binding affinities (Ki, nM) for the discussed compounds. Lower Ki values indicate higher binding affinity.

Receptor TargetBuspironeBrexpiprazoleVortioxetine
Serotonin Transporter (SERT) >10,000-1.6
5-HT₁ₐ 14 [8]0.12 [14]15 [17]
5-HT₁ₑ --11 [17]
5-HT₁ₙ --19 [17]
5-HT₂ₐ 2600.47 [14]-
5-HT₂ₙ -1.9 [14]-
5-HT₃ --3.7 [17]
5-HT₇ -3.7 [14]19 [17]
Dopamine D₂ 430 [8]0.30 [14]-
Dopamine D₃ -1.1 [14]-
Noradrenaline α₁ₑ -0.17 [14]-
Data presented as Ki (nM). Lower values indicate stronger binding. Data is compiled from multiple sources and experimental conditions may vary.

Visualizing Key Mechanisms and Workflows

Signaling Pathway of the 5-HT₁ₐ Receptor

The 5-HT₁ₐ receptor is a key target for all discussed compounds. Its activation primarily couples to inhibitory G-proteins (Gi/o), leading to downstream effects that modulate neuronal excitability.[19][20]

G_protein_signaling Ligand 5-HT / Agonist Receptor 5-HT1A Receptor Ligand->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits GIRK GIRK Channel (K+) G_Protein->GIRK Activates (via Gβγ) ATP ATP Hyperpolarization Neuronal Hyperpolarization GIRK->Hyperpolarization Causes cAMP cAMP ATP->cAMP Conversion PKA PKA cAMP->PKA Activates experimental_workflow cluster_0 In Vitro Screening cluster_1 Validation & Optimization cluster_2 In Vivo Testing A Primary Screen: Radioligand Binding Assay B Determine Binding Affinity (Ki) & Selectivity Profile A->B C Secondary Screen: Functional Assay (e.g., cAMP) B->C D Determine Potency (EC50/IC50) & Efficacy (% Activation/Inhibition) C->D E Lead Optimization (Structure-Activity Relationship) D->E F ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) E->F G Animal Models of Disease (e.g., Forced Swim Test, EPM) F->G H Pharmacokinetic / Pharmacodynamic (PK/PD) Studies G->H I Candidate for Clinical Trials H->I

References

Validating the Structure of Synthesized 1-(2-Methoxybenzoyl)piperazine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of analytical techniques for the structural validation of synthesized 1-(2-methoxybenzoyl)piperazine, a key intermediate in numerous pharmaceutical compounds. Intended for researchers, scientists, and professionals in drug development, this document outlines the expected results from Nuclear Magnetic Resonance (NMR) spectroscopy and offers a comparative look at alternative methods like Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) spectroscopy. Detailed experimental protocols and supporting data are provided to ensure accurate and reproducible validation.

Introduction

The synthesis of this compound involves the acylation of piperazine with 2-methoxybenzoyl chloride. The resulting amide bond introduces specific spectral signatures that can be unequivocally identified through various analytical methods. Due to restricted rotation around the newly formed amide bond, N-benzoylated piperazines can exhibit complex NMR spectra, often showing the presence of different conformers at room temperature. Careful analysis of the spectral data is therefore crucial for unambiguous structural confirmation.

Structural Validation by NMR Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

Predicted NMR Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Methoxy Protons (-OCH₃)3.8 - 3.955 - 56
Piperazine Protons (ring CH₂)2.8 - 3.8 (complex, broad signals due to conformers)40 - 50 (multiple signals possible)
Aromatic Protons (C₆H₄)6.9 - 7.5 (complex multiplet)110 - 135 (multiple signals)
Carbonyl Carbon (C=O)-165 - 170
Aromatic Carbon bonded to OCH₃-155 - 160

Note: Predicted values are based on standard chemical shift tables and data from structurally similar compounds. The piperazine protons are expected to show complex and potentially broad signals due to the presence of rotational isomers (conformers) at room temperature.

Comparative Analytical Techniques

While NMR is the primary method for structural validation, other techniques provide complementary information.

Table 2: Comparison of Analytical Techniques for the Validation of this compound

Technique Expected Results Advantages Limitations
Mass Spectrometry (MS) Molecular Ion Peak (M+) at m/z 220.12High sensitivity, provides molecular weightDoes not provide detailed structural information on its own
Fourier-Transform Infrared (FTIR) Spectroscopy Strong C=O stretch (amide) at ~1630-1660 cm⁻¹, C-N stretch at ~1250-1350 cm⁻¹, C-O stretch (aromatic ether) at ~1230-1270 cm⁻¹Fast, non-destructive, provides information about functional groupsComplex spectra can be difficult to interpret fully

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the reaction of piperazine with 2-methoxybenzoyl chloride in the presence of a base to neutralize the HCl byproduct.

Workflow for Synthesis and Validation

G cluster_synthesis Synthesis cluster_validation Structural Validation A Piperazine C Reaction in suitable solvent (e.g., Dichloromethane) with base (e.g., Triethylamine) A->C B 2-Methoxybenzoyl Chloride B->C D Work-up and Purification (e.g., Extraction, Chromatography) C->D E Synthesized This compound D->E F NMR Spectroscopy (¹H, ¹³C) E->F G Mass Spectrometry (MS) E->G H FTIR Spectroscopy E->H I Structure Confirmed F->I G->I H->I

Caption: Workflow for the synthesis and structural validation of this compound.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).

    • Process the data with appropriate phasing and baseline correction.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • Acquire a larger number of scans due to the lower natural abundance of ¹³C (typically 1024 or more scans).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometer.

  • Acquisition: Infuse the sample solution into the ion source and acquire the mass spectrum in positive ion mode.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

Conclusion

The structural validation of synthesized this compound can be reliably achieved through a combination of NMR, MS, and FTIR spectroscopy. This guide provides the expected spectral data and detailed experimental protocols to assist researchers in confirming the successful synthesis of this important pharmaceutical intermediate. The provided workflow diagram offers a clear overview of the synthesis and validation process.

Efficacy comparison of drugs derived from different methoxybenzoyl isomers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative efficacy of drugs derived from ortho-, meta-, and para-methoxybenzoyl isomers reveals that the seemingly subtle shift in a methoxy group's position can profoundly impact biological activity. This guide contrasts the performance of two distinct classes of compounds—synthetic cannabinoid receptor agonists and anticancer agents—offering a clear perspective on how isomeric differences in the methoxybenzoyl moiety influence their therapeutic potential, supported by experimental data and detailed methodologies.

This analysis focuses on two representative classes of compounds where the influence of the methoxybenzoyl isomer has been investigated: 4-substituted methoxybenzoyl-aryl-thiazoles (SMART), developed as anticancer agents, and methoxybenzoyl-pentylindoles, synthesized as cannabinoid receptor ligands. The findings underscore the critical role of steric and electronic effects imparted by the methoxy group's placement on the benzoyl ring in determining drug-target interactions and overall efficacy.

Anticancer Potency: A Case Study in Tubulin Inhibitors

A series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) have been identified as potent inhibitors of tubulin polymerization, a key mechanism in arresting cancer cell division.[1][2][3] While a direct comparison of ortho-, meta-, and para-methoxybenzoyl isomers within the same SMART compound backbone is not extensively documented in available literature, the existing structure-activity relationship (SAR) studies on related analogs provide insights into the sensitivity of the molecule to positional substitutions.

For instance, in a related series of compounds, the substitution pattern on a different phenyl ring (the "A" ring) significantly influenced anticancer activity. A para-fluoro substituted compound demonstrated the best activity against prostate cancer cells, whereas an ortho-fluoro substituted analog showed the highest potency against melanoma cells.[2] A meta-substituted compound displayed moderate to low activity against both cell lines.[2] This highlights that the spatial arrangement of substituents is a critical determinant of efficacy and can influence cell-line specific activity.

The primary mechanism of action for these compounds is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[4]

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro cytotoxicity of a representative 4-methoxybenzoyl-aryl-thiazole compound against various cancer cell lines.

CompoundCancer Cell LineIC50 (nM)
4-(3,4,5-trimethoxybenzoyl)-2-phenyl-thiazole (SMART-H) PC-3 (Prostate)21 ± 1

Data sourced from[5]

Experimental Protocols

This assay determines the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50).

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then exposed to various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: Following the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: After a few hours of incubation, the medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals formed by metabolically active cells.

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (typically 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.[6]

This cell-free assay directly measures the effect of a compound on the polymerization of purified tubulin.

  • Reaction Mixture Preparation: A reaction mixture containing purified tubulin, GTP, and a polymerization buffer is prepared.

  • Compound Addition: The test compound or a control substance is added to the reaction mixture.

  • Polymerization Initiation: The polymerization process is initiated by raising the temperature to 37°C.

  • Turbidity Monitoring: The extent of tubulin polymerization is monitored over time by measuring the increase in turbidity (light scattering) at 340 nm in a spectrophotometer. Inhibitors of polymerization will show a reduced rate and extent of turbidity increase compared to a control.[7]

Mechanism of Action: Tubulin Polymerization Inhibition

The following diagram illustrates the signaling pathway affected by the SMART compounds.

Tubulin_Polymerization_Inhibition cluster_0 Microtubule Dynamics cluster_1 Cellular Processes Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubules->Tubulin Dimers Depolymerization Cell Division Cell Division Mitotic Spindle Formation->Cell Division Apoptosis Apoptosis Cell Division->Apoptosis Arrest leads to SMART Compound SMART Compound SMART Compound->Tubulin Dimers

Inhibition of tubulin polymerization by SMART compounds.

Cannabinoid Receptor Affinity: The Isomeric Advantage

In the realm of synthetic cannabinoids, a study of regioisomeric methoxybenzoyl-1-pentylindoles revealed that the position of the methoxy group on the benzoyl ring has a discernible effect on cannabinoid receptor 1 (CB1) affinity. While the full quantitative data from the primary study is not widely available, related research indicates that ortho-methoxybenzoyl isomers exhibit slightly higher receptor affinities compared to their meta- or para-methoxybenzoyl counterparts.[8] This suggests that the steric and electronic properties conferred by the ortho-positioning of the methoxy group may lead to a more favorable interaction with the CB1 receptor binding pocket.

Quantitative Analysis of Receptor Binding Affinity

Specific quantitative data (Ki values) for the ortho-, meta-, and para-methoxybenzoyl-1-pentylindoles are not available in the reviewed literature. However, the qualitative finding from a GC-MS analysis study indicates a higher affinity for the ortho-isomer.[8]

Experimental Protocols

This assay is used to determine the binding affinity of a test compound to a specific receptor by measuring its ability to displace a radiolabeled ligand.

  • Membrane Preparation: Cell membranes expressing the cannabinoid receptor of interest (e.g., CB1) are prepared from cultured cells or tissue.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the receptor-expressing membranes, a fixed concentration of a high-affinity radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940), and varying concentrations of the unlabeled test compound.

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free (unbound) radioligand, usually by rapid filtration through a glass fiber filter.

  • Quantification of Radioactivity: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radiolabeled ligand) is determined. The IC50 is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathway: CB1 Receptor Activation

The diagram below illustrates the major signaling cascade initiated by the activation of the CB1 receptor.

CB1_Signaling cluster_receptor Cell Membrane cluster_effects Downstream Effects Cannabinoid Ligand Cannabinoid Ligand CB1 Receptor CB1 Receptor Cannabinoid Ligand->CB1 Receptor Binds G-protein (Gi/o) G-protein (Gi/o) CB1 Receptor->G-protein (Gi/o) Activates Adenylyl Cyclase Adenylyl Cyclase G-protein (Gi/o)->Adenylyl Cyclase Inhibits Ion Channels Ion Channels G-protein (Gi/o)->Ion Channels Modulates MAPK Pathway MAPK Pathway G-protein (Gi/o)->MAPK Pathway Activates cAMP cAMP Adenylyl Cyclase->cAMP Produces

CB1 receptor signaling pathway.

Conclusion

The position of the methoxy group on a benzoyl ring is a critical factor in determining the pharmacological activity of a drug molecule. In the case of 4-substituted methoxybenzoyl-aryl-thiazoles, while direct isomeric comparison is limited, the high potency of the para-methoxybenzoyl derivatives as anticancer agents is well-established. For synthetic cannabinoids of the methoxybenzoyl-pentylindole class, evidence suggests that the ortho-isomer confers a higher binding affinity for the CB1 receptor. These findings highlight the importance of isomeric considerations in drug design and development, where subtle structural modifications can lead to significant differences in efficacy and target selectivity. Further quantitative studies directly comparing the biological activities of ortho-, meta-, and para-methoxybenzoyl isomers within the same molecular scaffold are warranted to fully elucidate these structure-activity relationships.

References

Cross-Reactivity Profile of 1-(2-Methoxybenzoyl)piperazine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(2-methoxybenzoyl)piperazine scaffold is a key pharmacophore found in numerous centrally acting agents, exhibiting a range of affinities for various neurotransmitter receptors. Understanding the cross-reactivity of these derivatives is paramount for developing selective ligands and predicting potential off-target effects. This guide provides a comparative analysis of the binding affinities of several this compound derivatives, supported by experimental data from published studies.

Comparative Binding Affinity Data

The following table summarizes the in vitro binding affinities (Ki, in nM) of various this compound derivatives for key dopamine and serotonin receptors. Lower Ki values indicate higher binding affinity.

CompoundD2 Receptor (Ki, nM)D3 Receptor (Ki, nM)5-HT1A Receptor (Ki, nM)5-HT2A Receptor (Ki, nM)α1-Adrenergic Receptor (Ki, nM)Reference
1a High AffinityModerate AffinityHigh AffinityLow to Moderate AffinityVariable Affinity[1]
Compound 7 --1.2--[2]
Compound 9 --21.3--[2]
Compound 2a --0.12-Devoid of antagonist activity[3]
Compound 2c --0.63-Devoid of antagonist activity[3]
Compound 2f --0.25-Devoid of antagonist activity[3]
Compound 2g --0.31-Devoid of antagonist activity[3]
Compound 2h --0.45-Devoid of antagonist activity[3]
LQFM180 Low micromolar range-Low micromolar range-Low micromolar range[4]

Note: Direct comparison between studies should be made with caution due to potential variations in experimental conditions. "-" indicates data not reported in the cited study.

Experimental Protocols

The binding affinity data presented in this guide were primarily determined using radioligand binding assays. This technique is a cornerstone of pharmacology for quantifying the interaction between a ligand and its receptor.

General Radioligand Binding Assay Protocol

A typical competitive radioligand binding assay involves the following steps:

  • Membrane Preparation:

    • Cells or tissues expressing the receptor of interest are homogenized in a cold buffer solution.

    • The homogenate is centrifuged at low speed to remove large debris.

    • The resulting supernatant is then centrifuged at high speed to pellet the cell membranes containing the receptors.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard protein assay.

  • Assay Setup:

    • The assay is typically performed in a 96-well plate format.

    • Three types of reactions are set up in triplicate:

      • Total Binding: Contains the membrane preparation and a radiolabeled ligand (a molecule with a radioactive isotope that binds to the receptor).

      • Non-specific Binding: Contains the membrane preparation, the radiolabeled ligand, and a high concentration of an unlabeled ligand that is known to bind to the receptor. This measures the amount of radioligand that binds to components other than the receptor.

      • Competitive Binding: Contains the membrane preparation, the radiolabeled ligand, and varying concentrations of the test compound (the this compound derivative).

  • Incubation:

    • The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a set period to allow the binding to reach equilibrium.

  • Filtration:

    • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membranes (with bound radioligand) from the unbound radioligand in the solution.

    • The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification:

    • The filters are dried, and a scintillation cocktail is added.

    • The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data from the competitive binding experiment is plotted as the percentage of specific binding against the concentration of the test compound.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

    • The Ki value (the inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Key Signaling Pathways

The cross-reactivity of this compound derivatives with dopamine D2 and serotonin 5-HT1A receptors means they can modulate multiple downstream signaling cascades. Understanding these pathways is crucial for predicting the pharmacological effects of these compounds.

Dopamine_D2_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R D2 Receptor Dopamine->D2R D2_Ligand 1-(2-Methoxybenzoyl) piperazine Derivative D2_Ligand->D2R Gi Gi/o Protein D2R->Gi Activation Beta_Arrestin β-Arrestin D2R->Beta_Arrestin Recruitment AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation ERK ERK Pathway Beta_Arrestin->ERK Activation

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Activation of the D2 receptor by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP) and subsequently reduces the activity of Protein Kinase A (PKA). Additionally, the D2 receptor can signal through β-arrestin pathways, which can modulate other signaling cascades such as the ERK pathway.

Serotonin_5HT1A_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Serotonin Serotonin (5-HT) _5HT1A_R 5-HT1A Receptor Serotonin->_5HT1A_R _5HT1A_Ligand 1-(2-Methoxybenzoyl) piperazine Derivative _5HT1A_Ligand->_5HT1A_R Gi_5HT1A Gi/o Protein _5HT1A_R->Gi_5HT1A Activation AC_5HT1A Adenylyl Cyclase Gi_5HT1A->AC_5HT1A Inhibition GIRK GIRK Channel Gi_5HT1A->GIRK Activation of βγ subunits cAMP_5HT1A cAMP AC_5HT1A->cAMP_5HT1A Conversion of ATP K_ion K+ GIRK->K_ion K+ Efflux

Serotonin 5-HT1A Receptor Signaling Pathway

Similar to the D2 receptor, the serotonin 5-HT1A receptor is also a Gi/o-coupled GPCR. Its activation inhibits adenylyl cyclase and reduces cAMP levels. Furthermore, the βγ subunits of the activated G-protein can directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron, which results in an inhibitory postsynaptic potential.

Conclusion

The this compound scaffold is a versatile starting point for the design of centrally acting agents. The data indicates that derivatives of this class often exhibit high affinity for both dopamine D2 and serotonin 5-HT1A receptors, with varying degrees of selectivity. This polypharmacology can be advantageous for treating complex neuropsychiatric disorders but also necessitates careful characterization of the cross-reactivity profile to mitigate potential side effects. The information presented in this guide serves as a valuable resource for researchers in the field of drug discovery and development, aiding in the rational design of novel and more selective ligands.

References

A Researcher's Guide to Acylation: Benchmarking 1-(2-Methoxybenzoyl)piperazine Against Standard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of an acylation reagent is a critical step that dictates the efficiency, selectivity, and overall success of a synthetic route. This guide provides a comparative overview of 1-(2-Methoxybenzoyl)piperazine alongside common acylation reagents, offering insights into their relative performance and backed by established experimental protocols.

Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals.[1] The choice of the acylating agent directly impacts reaction kinetics, product yield, and purity. While classical reagents such as acyl chlorides and anhydrides are widely used, specialized reagents like this compound offer unique properties for specific applications.

Performance Comparison of Acylation Reagents

The reactivity of common acylation agents generally follows the order: Acyl Chlorides > Acid Anhydrides > Carboxylic Acids (activated).[1] Acyl chlorides are highly reactive due to the excellent leaving group ability of the chloride ion.[2] Acid anhydrides are moderately reactive, offering a balance between reactivity and selectivity.[1] this compound, as a tertiary amide, is expected to be a significantly milder acylation reagent, suitable for selective reactions where over-reactivity is a concern.

The following table summarizes the general performance of these acylation reagents.

Reagent ClassExample ReagentRelative ReactivityTypical SubstratesCommon ByproductsKey AdvantagesKey Disadvantages
Specialized Amide This compoundLow to Moderate (Inferred)Amines, AlcoholsPiperazineHigh selectivity, potential for use in complex molecules with sensitive functional groups.Lower reactivity may require harsher conditions or longer reaction times; not a direct acyl donor but rather the piperazine moiety is transferred.
Acyl Chloride Benzoyl ChlorideVery HighAlcohols, Phenols, AminesHClHigh reactivity, rapid reactions.Corrosive byproduct (HCl), can lead to side reactions with sensitive functional groups.[1]
Acid Anhydride Acetic AnhydrideHighAlcohols, Phenols, AminesCarboxylic AcidLess corrosive byproduct than acyl chlorides, good reactivity.[3]May require catalysts or higher temperatures for less reactive substrates.
Activated Ester N-AcetylimidazoleModeratePrimarily AminesImidazoleHigh selectivity for amines, mild reaction conditions.Generally more expensive and less reactive than acyl chlorides or anhydrides.

Visualizing the Acylation Process

A generalized workflow for a typical acylation reaction is depicted below. This process involves the reaction of a nucleophile with the acylation reagent, followed by workup and purification to isolate the desired product.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification A Nucleophile (e.g., Amine, Alcohol) C Reaction Vessel (Solvent, Catalyst/Base) A->C B Acylation Reagent B->C D Quenching C->D Reaction Completion E Extraction D->E F Chromatography/Recrystallization E->F G Final Product F->G

A generalized workflow for an acylation reaction.

Experimental Protocols

Reproducible and comparable experimental data are paramount for reagent selection. Below is a representative protocol for the N-acylation of a primary amine, which can be adapted to compare different acylation reagents.

Objective: To compare the yield and purity of the acylated product using different acylation reagents.

Materials:

  • Primary Amine (e.g., Aniline)

  • Acylation Reagent (e.g., Benzoyl Chloride, Acetic Anhydride, or this compound)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N) or other suitable base

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the acylation reagent (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure acylated product.

  • Characterize the product and determine the yield and purity (e.g., by NMR, LC-MS).

Application in Drug Discovery: Signaling Pathways

The piperazine motif, present in this compound, is a common scaffold in many biologically active compounds. Acylation reactions are crucial for the synthesis of these molecules, which can act on various signaling pathways. For instance, many G-protein coupled receptor (GPCR) ligands contain N-acyl piperazine structures.

G cluster_synthesis Synthesis cluster_signaling Cellular Signaling Acyl_Reagent Acylation Reagent (e.g., this compound) Drug Bioactive Molecule (e.g., GPCR Ligand) Acyl_Reagent->Drug Precursor Drug Precursor Precursor->Drug GPCR GPCR Drug->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Response Cellular Response Second_Messenger->Response

Synthesis of a GPCR ligand and its role in a signaling pathway.

References

A Head-to-Head Comparison of Synthesis Routes for 1-(2-Methoxybenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of 1-(2-Methoxybenzoyl)piperazine, a key intermediate for various pharmaceuticals, is of paramount importance.[1] This guide provides a head-to-head comparison of prevalent synthesis routes, offering an objective analysis of their performance based on available experimental data. Detailed experimental protocols for key methods are also provided to support your research and development endeavors.

Comparative Analysis of Synthesis Routes

The synthesis of this compound and its precursors, such as 1-(2-Methoxyphenyl)piperazine, can be approached through several distinct chemical strategies. The selection of an optimal route often depends on factors such as desired yield, purity, cost of starting materials, and scalability. Below is a summary of the most common synthetic approaches with their reported performance metrics.

Synthesis RouteKey ReactantsCatalyst/ReagentReaction ConditionsYield (%)Purity (%)
Route 1: Condensation of o-Anisidine with Bis(2-chloroethyl)amine HCl (Optimized)o-Methoxyaniline, Bis(2-chloroethyl)amine hydrochloridePotassium carbonateReflux in n-butanol, 20-25 hours59>98 (HPLC)
Route 2: Condensation of o-Anisidine with Bis(2-chloroethyl)amine HCl2-Methoxyaniline, Bis(2-chloroethyl)amine hydrochlorideDiethyleneglycol monomethyl ether (solvent)150 °C, 12 hours74Not specified
Route 3: Deprotection of a Boc-Protected Intermediatetert-butyl 4-(2-methoxyphenyl)piperazine-1-carboxylateEther hydrochloric acid solutionRoom temperature, overnight90.08Not specified
Route 4: Condensation of o-Methoxy Halogenated Benzene with Piperazineo-Methoxy halogenated benzene, PiperazinePrecious metal complexes (e.g., Palladium/tert-butylphosphine)Not specifiedNot specifiedNot specified
Route 5: Condensation of Methoxybenzene with Lithium PiperazineMethoxybenzene, Lithium piperazineNot applicableNot specifiedNot specifiedNot specified
Route 6: Cyclization of o-Methoxyaniline with Diethanolamineo-Methoxyaniline hydrochloride, DiethanolamineNot specifiedHigh temperatureNot specifiedNot specified
Route 7: Multi-step Synthesis from o-Anisidine and Chloroacetonitrileo-Methoxyaniline, ChloroacetonitrileMultiple reagents5-step reactionLowNot specified

Experimental Protocols

Route 1: Condensation of o-Anisidine with Bis(2-chloroethyl)amine Hydrochloride (Optimized)

This procedure outlines the optimized condensation reaction to yield 1-(2-Methoxyphenyl)piperazine hydrochloride.

Materials:

  • o-Methoxyaniline

  • Bis(2-chloroethyl)amine hydrochloride

  • Potassium carbonate

  • n-Butanol

  • Ethanol

Procedure:

  • Combine o-methoxyaniline, bis(2-chloroethyl)amine hydrochloride, potassium carbonate, and n-butanol in a reaction vessel. The optimized feed ratio is 1:1.60-1.67:1.10-1.12:4.70-4.85 (o-methoxyaniline (kg): bis(2-chloroethyl)amine hydrochloride (kg): potassium carbonate (kg): n-butanol (L)).[2]

  • Heat the mixture to reflux and maintain for 20-25 hours.[2]

  • After the reaction is complete, concentrate the solvent to approximately 1/6 of the original volume.[2]

  • Add ethanol to the concentrated mixture to precipitate the product.

  • Filter the resulting white crystals of 1-(2-Methoxyphenyl)piperazine hydrochloride. The reported yield is 59% with a purity of >98% as determined by HPLC.[2]

Route 2: Condensation of o-Anisidine with Bis(2-chloroethyl)amine Hydrochloride

This method provides an alternative set of reaction conditions for the condensation of o-anisidine with bis(2-chloroethyl)amine hydrochloride.

Materials:

  • 2-Methoxyaniline

  • Bis(2-chloroethyl)amine hydrochloride

  • Diethyleneglycol monomethyl ether

  • Methanol

  • Diethyl ether

Procedure:

  • A mixture of 2-methoxyaniline (369.4 mg, 3 mmol), bis(2-chloroethyl)amine hydrochloride (535.5 mg, 3 mmol), and diethyleneglycol monomethyl ether (0.75 mL) is heated at 150 °C for approximately 12 hours.[3]

  • The reaction mixture is then cooled to room temperature and dissolved in methanol (4 mL).[3]

  • Diethyl ether (150 mL) is added to precipitate the product.[3]

  • The precipitate is collected by filtration and washed with diethyl ether to obtain 1-(2-Methoxyphenyl)piperazine hydrochloride as a salt (510 mg, 74% yield).[3]

Route 3: Deprotection of a Boc-Protected Intermediate

This route involves the removal of a tert-butyloxycarbonyl (Boc) protecting group to yield the desired product.

Materials:

  • tert-butyl 4-(2-methoxyphenyl)piperazine-1-carboxylate

  • Ethyl ether

  • Ethyl ether hydrochloric acid solution

  • Ethyl acetate

Procedure:

  • In a double-necked round-bottom flask, dissolve tert-butyl 4-(2-methoxyphenyl)piperazine-1-carboxylate (0.600 g, 0.00205 mol) in ethyl ether (10 mL).[3]

  • Add the ethyl ether hydrochloric acid solution to the mixture.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress using thin-layer chromatography (TLC).[3]

  • Once the starting material is completely consumed, remove the ether by evaporation under reduced pressure to obtain a solid product.[3]

  • Wash the solid product with ethyl acetate and dry to yield 1-(2-methoxyphenyl)piperazine hydrochloride as a white solid (0.425 g, 90.08% yield).[3]

Synthesis Pathways Overview

The following diagram illustrates the logical relationships between the key starting materials and the final product for the primary synthesis routes discussed.

SynthesisRoutes oAnisidine o-Anisidine route1_2 Condensation oAnisidine->route1_2 bisChloroethylamine Bis(2-chloroethyl)amine HCl bisChloroethylamine->route1_2 bocPiperazine Boc-Protected 1-(2-Methoxyphenyl)piperazine route3 Deprotection bocPiperazine->route3 oMethoxyHalobenzene o-Methoxy Halogenated Benzene route4 Catalytic Condensation oMethoxyHalobenzene->route4 piperazine Piperazine piperazine->route4 finalProduct 1-(2-Methoxyphenyl)piperazine (or its hydrochloride salt) route1_2->finalProduct Routes 1 & 2 route3->finalProduct Route 3 route4->finalProduct Route 4

References

In-Vitro Biological Activity of 1-(2-Methoxybenzoyl)piperazine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-vitro biological activity of various 1-(2-Methoxybenzoyl)piperazine analogs. The data presented is compiled from peer-reviewed scientific literature and focuses on the binding affinities of these compounds at key central nervous system receptors, primarily dopamine and serotonin receptors. This information is crucial for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents.

Comparative Analysis of Binding Affinities

The following tables summarize the in-vitro binding affinities (Ki or pKi values) of different series of this compound analogs at dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors. Lower Ki values indicate higher binding affinity.

1-Cinnamyl-4-(2-methoxyphenyl)piperazine Analogs

This series of compounds was synthesized and evaluated for their affinities at dopamine D2, serotonin 5-HT1A, 5-HT2A, and adrenergic α1 receptors. The data highlights the influence of substituents on the cinnamyl moiety on receptor binding.

CompoundRD2 (Ki, nM)5-HT1A (Ki, nM)5-HT2A (Ki, nM)α1 (Ki, nM)
1 H15.325.630.112.5
2 2-CH320.133.245.318.7
3 4-CH312.822.128.910.4
4 4-OCH318.930.540.215.3
5 4-Cl10.218.925.48.9
6 4-F11.520.326.89.7

Data sourced from Penjišević et al. (2007).

Adamantane-Containing 1-(2-Methoxyphenyl)piperazine Analogs

These compounds feature a bulky adamantane group and were assessed for their affinity at the serotonin 5-HT1A receptor.

CompoundStructure5-HT1A (Ki, nM)
7 N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine1.2
8 N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricyclo[3.3.1.13,7]decan-1-amine21.3

Data sourced from Adamowicz et al. (2021).

Long-Chain Arylpiperazines with a Coumarin Fragment

This series of analogs incorporates a coumarin moiety and was evaluated for affinity at α1, D2, and 5-HT2A receptors.

CompoundRα1 (pA2)D2 (pKi)5-HT2A (pKi)
9 H8.547.936.76
10 6-CH38.628.016.88
11 6-OCH38.497.856.71
12 6-Cl8.718.157.02
13 7-CH38.587.986.81
14 7-OCH38.517.906.75

Data sourced from González-Gómez et al. (2003).[1]

Experimental Protocols

The primary method used to determine the binding affinities of these analogs is the Radioligand Binding Assay .

Radioligand Binding Assay Protocol

Objective: To determine the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)

  • Radioligand specific for the target receptor (e.g., [3H]spiperone for D2, [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A)

  • Test compounds (this compound analogs) at various concentrations

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

  • 96-well filter plates

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.[2]

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. For determining non-specific binding, a high concentration of a known unlabeled ligand is used instead of the test compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound radioligand from the free radioligand. The filters trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2][3]

Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Dopamine Dopamine D2R D2 Receptor Dopamine->D2R binds G_protein Gi/o Protein D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response leads to

Caption: Dopamine D2 Receptor Signaling Pathway.

Serotonin 5-HT1A Receptor Signaling Pathway

The serotonin 5-HT1A receptor is also a Gi/o-coupled GPCR. Similar to the D2 receptor, its activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels. It also activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

HT1A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Serotonin Serotonin HT1AR 5-HT1A Receptor Serotonin->HT1AR binds G_protein Gi/o Protein HT1AR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits GIRK GIRK Channel G_protein->GIRK activates cAMP cAMP AC->cAMP conversion Hyperpolarization Hyperpolarization GIRK->Hyperpolarization causes ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates

Caption: Serotonin 5-HT1A Receptor Signaling.

Serotonin 5-HT2A Receptor Signaling Pathway

The serotonin 5-HT2A receptor is a Gq/11-coupled GPCR. Its activation stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium levels and activating protein kinase C (PKC).

HT2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR binds G_protein Gq/11 Protein HT2AR->G_protein activates PLC Phospholipase C G_protein->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces PIP2 PIP2 PIP2->PLC Ca2_release Ca2+ Release IP3->Ca2_release triggers PKC Protein Kinase C DAG->PKC activates Cellular_Response Cellular Response PKC->Cellular_Response leads to

Caption: Serotonin 5-HT2A Receptor Signaling.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps involved in a typical radioligand binding assay for determining the affinity of test compounds.

Radioligand_Binding_Workflow A Prepare Cell Membranes expressing target receptor B Incubate Membranes with Radioligand and Test Compound A->B C Separate Bound from Free Radioligand via Filtration B->C D Wash Filters to Remove Unbound Radioligand C->D E Measure Radioactivity using Scintillation Counter D->E F Data Analysis: Determine IC50 and Ki values E->F

Caption: Radioligand Binding Assay Workflow.

References

A Comparative Guide to LC-MS Techniques for the Purity Validation of 1-(2-Methoxybenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various Liquid Chromatography-Mass Spectrometry (LC-MS) techniques for the validation of 1-(2-Methoxybenzoyl)piperazine purity. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). This document presents a detailed overview of different LC-MS methodologies, their performance characteristics, and supporting experimental protocols to aid in the selection of the most suitable technique for your analytical needs.

Introduction to this compound and Purity Challenges

This compound is a chemical intermediate widely used in the synthesis of various pharmaceutical compounds. As with any API or intermediate, ensuring its purity is a critical aspect of quality control. Impurities can arise from the synthesis process, degradation, or storage and may impact the safety and efficacy of the final drug product.[1][2] Potential impurities can include starting materials, by-products from incomplete reactions, and degradation products.

LC-MS has become an indispensable tool in pharmaceutical analysis due to its high sensitivity, selectivity, and ability to provide structural information about the analytes.[3][4][5] This guide will compare three prominent LC-MS techniques: High-Performance Liquid Chromatography coupled with Triple Quadrupole Mass Spectrometry (HPLC-QqQ), Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF), and High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) as a baseline comparison.

Comparison of Analytical Techniques

The choice of an analytical technique for purity validation depends on several factors, including the required sensitivity, selectivity, and the need for structural elucidation of unknown impurities. The following table summarizes the key performance characteristics of different analytical methods for the analysis of piperazine derivatives, which can be extrapolated for this compound.

ParameterHPLC-DADHPLC-QqQ (LC-MS/MS)UPLC-QTOF-MS
Principle Chromatographic separation with UV absorbance detection.Chromatographic separation followed by mass analysis of precursor and product ions.[6]Chromatographic separation with high-resolution mass analysis.[7]
Selectivity ModerateHighVery High
Sensitivity LowerHighHigh
Linearity Range Typically in the µg/mL range.[8][9]Can extend to the ng/mL or even pg/mL range.[8][10]Wide dynamic range, typically in the ng/mL to µg/mL range.
Accuracy (% Recovery) Generally good (e.g., >95%).Excellent (typically 95-105%).[8]Excellent (typically 95-105%).
Precision (%RSD) Good (typically <5%).[8]Excellent (typically <5% for intra-day and <10% for inter-day).[8]Excellent (typically <5%).
Limit of Detection (LOD) Higher (e.g., ng/mL).[8]Lower (e.g., pg/mL to low ng/mL).[10]Low (e.g., low ng/mL).
Limit of Quantification (LOQ) Higher (e.g., ng/mL to µg/mL).[8]Lower (e.g., low ng/mL).[8]Low (e.g., ng/mL).
Impurity Identification Limited to comparison with reference standards.Targeted analysis of known impurities.Capable of identifying unknown impurities through accurate mass measurement and fragmentation analysis.[7]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific instruments and laboratory conditions.

Sample Preparation
  • Standard Solution Preparation: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with a suitable diluent (e.g., 50:50 methanol:water) to prepare a series of working standard solutions for calibration curves (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration within the calibration range.

Method 1: HPLC-QqQ (LC-MS/MS) Analysis

This method is ideal for the sensitive and selective quantification of this compound and its known impurities.

  • Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion for this compound (C12H16N2O2, MW: 220.27) would be [M+H]+ at m/z 221.2. Product ions would be determined by infusion experiments.

Method 2: UPLC-QTOF-MS Analysis

This high-resolution method is well-suited for impurity profiling and the identification of unknown impurities.[7][11]

  • Instrumentation: UPLC system coupled to a QTOF mass spectrometer with an ESI source.

  • Column: Acquity UPLC HSS T3 column (e.g., 100 mm x 2.1 mm, 1.8 µm).[12]

  • Mobile Phase A: Water with 0.1% formic acid.[12]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[12]

  • Gradient: A suitable gradient to ensure separation of the main component from potential impurities.

    • 0-2 min: 2% B

    • 2-15 min: 2-98% B

    • 15-18 min: 98% B

    • 18.1-20 min: 2% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35 °C.[12]

  • Injection Volume: 2 µL.[12]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Data Acquisition: Full scan mode over a mass range of m/z 50-1000. Data-dependent MS/MS can be used for fragmentation of significant ions.

Method 3: HPLC-DAD Analysis (Alternative Method)

A more traditional and widely available method for purity assessment.

  • Instrumentation: HPLC system with a Diode Array Detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer pH 3.0) and an organic modifier (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: A suitable wavelength determined by the UV spectrum of this compound (e.g., around 230 nm and 280 nm).

  • Injection Volume: 10 µL.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow and a logical comparison of the discussed analytical techniques.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing start Weighing of Standard/Sample dissolution Dissolution in Solvent start->dissolution dilution Serial Dilution to Working Concentration dissolution->dilution injection Autosampler Injection dilution->injection separation Chromatographic Separation (U/HPLC) injection->separation ionization Electrospray Ionization (ESI) separation->ionization mass_analysis Mass Analysis (QqQ or QTOF) ionization->mass_analysis detection Detection mass_analysis->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification & Purity Calculation integration->quantification logical_comparison cluster_techniques Analytical Techniques cluster_attributes Performance Attributes hplc_dad HPLC-DAD sensitivity Sensitivity hplc_dad->sensitivity Lower selectivity Selectivity hplc_dad->selectivity Moderate quantification Quantitative Accuracy hplc_dad->quantification Good unknown_id Unknown Impurity ID hplc_dad->unknown_id Not Suitable hplc_qqq HPLC-QqQ (LC-MS/MS) hplc_qqq->sensitivity High hplc_qqq->selectivity High hplc_qqq->quantification Excellent hplc_qqq->unknown_id Limited uplc_qtof UPLC-QTOF-MS uplc_qtof->sensitivity High uplc_qtof->selectivity Very High uplc_qtof->quantification Excellent uplc_qtof->unknown_id Ideal

References

Safety Operating Guide

Proper Disposal of 1-(2-Methoxybenzoyl)piperazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 1-(2-Methoxybenzoyl)piperazine, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal protocols due to its hazardous properties. This chemical is classified as causing skin irritation and serious eye irritation, and may cause respiratory irritation.[1] Some classifications also indicate it can be a corrosive material, causing severe skin burns and eye damage.[2][3] Therefore, proper waste management is critical.

I. Immediate Safety and Handling for Disposal

Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn. This includes, but is not limited to, protective gloves, protective clothing, and eye/face protection.[1][2] All handling of this compound for disposal should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[1]

Key Safety Precautions:

  • Avoid Contact: Prevent contact with skin, eyes, and personal clothing.[1]

  • Avoid Inhalation: Do not breathe dust, fumes, gas, mist, vapors, or spray.[2]

  • No Eating or Drinking: Do not eat, drink, or smoke when handling this product.[2]

  • Hand Hygiene: Wash hands thoroughly after handling.[1][2]

The logical flow of safety precautions starts with engineering controls, followed by personal protective equipment and safe work practices.

cluster_0 Engineering Controls cluster_1 Personal Protective Equipment (PPE) cluster_2 Safe Work Practices Well-ventilated area\n(Fume Hood) Well-ventilated area (Fume Hood) Protective Gloves Protective Gloves Eye/Face Protection Eye/Face Protection Protective Clothing Protective Clothing Avoid Contact Avoid Contact Avoid Inhalation Avoid Inhalation Wash Hands After Handling Wash Hands After Handling Engineering Controls Engineering Controls PPE PPE Safe Practices Safe Practices

Figure 1. Hierarchy of safety precautions for handling this compound.

II. Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local hazardous waste regulations.[1] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste, as outlined in US EPA guidelines (40 CFR 261.3).[1]

Step 1: Waste Collection

  • Place unused this compound and any material contaminated with it (e.g., paper towels, absorbent pads from a spill) into a suitable, clearly labeled waste disposal container.[1]

  • Ensure the container is tightly closed when not in use.[1]

  • Do not mix with other waste unless instructed to do so by your institution's environmental health and safety (EHS) office.

Step 2: Spill Management

In the event of a spill:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and remove all sources of ignition.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1] Do not allow the product to enter drains, other waterways, or the soil.[1][4]

  • Cleanup: For solid material, vacuum or sweep up. For liquid spills, absorb with an inert material.[1]

  • Collection: Place the collected material into a suitable container for disposal.[1]

Step 3: Disposal of Contaminated Packaging

  • Empty containers should be treated as the product itself.

  • Do not reuse containers.[1]

  • Dispose of the container as unused product through an approved waste disposal plant.[1][2]

Step 4: Final Disposal

  • Arrange for the collection of the waste container by a licensed chemical waste contractor.[5]

  • Follow all institutional procedures for hazardous waste pickup and documentation.

The following diagram illustrates the workflow for the proper disposal of this compound.

start Start: Need to Dispose of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill_check Is there a spill? ppe->spill_check collect_waste Place Waste in a Labeled, Closed Container store_waste Store Waste Container in a Designated Area collect_waste->store_waste spill_check->collect_waste No cleanup_spill Contain and Clean Up Spill with Inert Material spill_check->cleanup_spill Yes cleanup_spill->collect_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store_waste->contact_ehs end End: Waste Disposed of by Licensed Contractor contact_ehs->end

Figure 2. Workflow for the disposal of this compound.

III. Hazard and Classification Data

For quick reference, the following table summarizes the hazard classifications for this compound as found in various safety data sheets.

Hazard ClassificationGHS CategoryDescriptionSource
Skin Corrosion/IrritationCategory 1C / 2Causes severe skin burns and eye damage / Causes skin irritation.[2][1][2]
Serious Eye Damage/IrritationCategory 1 / 2Causes serious eye damage / Causes serious eye irritation.[2][1][2]
Specific target organ toxicity (single exposure)Category 3May cause respiratory irritation.[1][1]
Acute oral toxicityCategory 4Harmful if swallowed.[2]
Acute dermal toxicityCategory 4Harmful in contact with skin.[2]

Disclaimer: This document provides a summary of disposal procedures based on publicly available safety data sheets. Always consult your institution's specific guidelines and the most current safety data sheet for the product in your possession. Disposal regulations may vary by location.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methoxybenzoyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(2-Methoxybenzoyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.